molecular formula C7H19NO4S B12349349 (1-Methylhexyl)ammonium sulphate CAS No. 3595-14-0

(1-Methylhexyl)ammonium sulphate

Cat. No.: B12349349
CAS No.: 3595-14-0
M. Wt: 213.30 g/mol
InChI Key: ASNSHZBVZYSNTB-UHFFFAOYSA-N
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Description

(1-Methylhexyl)ammonium sulphate, with the CAS Number 3595-14-0 and molecular formula C7H19NO4S, is a specialty ammonium salt of interest in scientific research . As a branch-chained alkyl ammonium sulfate, its properties are distinct from common linear analogs like standard ammonium sulfate. Researchers value this compound for its potential to modify physicochemical characteristics in various systems, similar to how ammonium sulfate is widely used to influence solubility and stability . A primary research application of related ammonium salts is in protein purification through a well-established technique known as ammonium sulfate precipitation . In this process, the addition of the salt increases the ionic strength of a solution, leading to a reduction in protein solubility and subsequent precipitation; this method is favored because it typically causes precipitation without protein denaturation, allowing for the solubilization of the purified protein with standard buffers later . Furthermore, ammonium sulfate compounds have documented use in other specialized research areas, including serving as adjuvants to enhance the efficacy of other compounds and in the study of neurolytic agents . This compound is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

3595-14-0

Molecular Formula

C7H19NO4S

Molecular Weight

213.30 g/mol

IUPAC Name

heptan-2-amine;sulfuric acid

InChI

InChI=1S/C7H17N.H2O4S/c1-3-4-5-6-7(2)8;1-5(2,3)4/h7H,3-6,8H2,1-2H3;(H2,1,2,3,4)

InChI Key

ASNSHZBVZYSNTB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)N.OS(=O)(=O)O

Related CAS

6411-75-2
123-82-0 (Parent)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of (1-Methylhexyl)ammonium Sulphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of (1-Methylhexyl)ammonium sulphate, a compound of interest for its potential applications in various scientific and pharmaceutical fields. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide combines available information with data from analogous compounds and established scientific principles to provide a thorough resource.

Chemical and Physical Properties

This compound, also known as heptaminol sulfate, is an organic ammonium salt.[1] Its structure, consisting of a heptyl-amine cation and a sulfate anion, imparts surfactant-like properties, suggesting potential applications in formulations and as a biological activity modulator.[1]

Table 1: Summary of Chemical and Physical Properties

PropertyValueNotes and References
IUPAC Name heptan-2-aminium sulfate[1]
Synonyms (1-Methylhexyl)ammonium sulfate, Heptaminol sulfate[1][2]
CAS Number 3595-14-0[1][2]
Molecular Formula C₇H₁₉NO₄S[1]
Molecular Weight 213.30 g/mol [1]
Melting Point Data not available. Decomposes above 250 °C. For the related compound ammonium sulfate, the melting point is 280 °C (decomposes).[1][3]
Boiling Point Data not available. For the related compound ammonium sulfate, the boiling point is 330 °C at 760 mmHg.[3]
Density Data not available. For the related compound ammonium sulfate, the density is 1.76 g/cm³.[3]
Solubility High solubility in water is expected due to its salt nature and surfactant-like properties. No quantitative data is available.[1]
Appearance Expected to be a crystalline solid.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of this compound. These are based on standard laboratory techniques for similar organic salts and surfactants.

2.1. Synthesis of this compound via Neutralization

This protocol describes a common method for synthesizing alkylammonium sulfates.

  • Materials:

    • 1-Methylhexylamine (Heptan-2-amine)

    • Sulfuric acid (H₂SO₄), concentrated

    • Diethyl ether or other suitable organic solvent

    • Distilled water

    • Magnetic stirrer and stir bar

    • Ice bath

    • Büchner funnel and filter paper

    • Round-bottom flask

    • Addition funnel

  • Procedure:

    • In a round-bottom flask, dissolve a known molar amount of 1-methylhexylamine in a suitable solvent like diethyl ether.

    • Cool the flask in an ice bath to control the exothermic reaction.

    • Slowly add an equimolar amount of sulfuric acid dropwise from an addition funnel while stirring vigorously.

    • Continue stirring in the ice bath for 1-2 hours after the addition is complete.

    • The this compound will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the crystals with cold diethyl ether to remove any unreacted starting material.

    • Dry the product in a desiccator or under vacuum to obtain the final product.

    • Characterize the product using techniques such as NMR, IR spectroscopy, and elemental analysis to confirm its identity and purity.

2.2. Determination of Melting Point

This protocol outlines the capillary method for determining the melting point of a solid organic compound.[4][5][6][7][8]

  • Apparatus:

    • Melting point apparatus (e.g., Mel-Temp or similar)

    • Capillary tubes (sealed at one end)

    • Mortar and pestle

    • Spatula

  • Procedure:

    • Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

    • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

    • Compact the sample at the bottom of the tube by tapping it gently or by dropping it through a long glass tube.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block rapidly to about 15-20 °C below the expected melting point (if known from preliminary tests).

    • Then, reduce the heating rate to 1-2 °C per minute to ensure accurate determination.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

    • The melting point is reported as this range. For a pure compound, this range should be narrow (1-2 °C).

2.3. Determination of Aqueous Solubility

This protocol describes a method for determining the solubility of a surfactant-like compound in water.[9][10][11]

  • Apparatus:

    • Analytical balance

    • Volumetric flasks

    • Magnetic stirrer and stir bars

    • Constant temperature water bath

    • Centrifuge

    • UV-Vis spectrophotometer or HPLC

  • Procedure:

    • Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of distilled water in several flasks.

    • Place the flasks in a constant temperature water bath (e.g., 25 °C) and stir for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the solutions to stand undisturbed in the water bath for several hours to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are transferred.

    • To ensure complete removal of any suspended solids, centrifuge the withdrawn aliquot.

    • Accurately dilute the clear supernatant to a concentration suitable for analysis.

    • Determine the concentration of the dissolved this compound using a suitable analytical method. Since the compound lacks a strong chromophore, a derivatization method for UV-Vis or an HPLC method with a suitable detector (e.g., evaporative light scattering detector) may be necessary.

    • Calculate the solubility in units such as g/L or mol/L.

Mandatory Visualizations

3.1. Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the neutralization reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Final Product Reactant1 1-Methylhexylamine Mixing Mixing in Solvent (e.g., Diethyl Ether) Reactant1->Mixing Reactant2 Sulfuric Acid Reactant2->Mixing Reaction Neutralization Reaction (Ice Bath) Mixing->Reaction Precipitation Precipitation of Product Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing with Cold Solvent Filtration->Washing Drying Drying Washing->Drying Product (1-Methylhexyl)ammonium Sulphate Drying->Product

Synthesis of this compound.

3.2. Mechanism of Action: Indirect Sympathomimetic Activity

This compound is classified as an indirect-acting sympathomimetic amine.[12][13][14] Its primary mechanism of action involves increasing the concentration of norepinephrine in the synaptic cleft. This is achieved by promoting the release of norepinephrine from presynaptic vesicles and potentially by inhibiting its reuptake.[12][13][15][16][17] The elevated levels of norepinephrine then lead to the activation of adrenergic receptors on the postsynaptic membrane, eliciting a sympathomimetic response.[18][19]

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA_Sulphate (1-Methylhexyl)ammonium Sulphate NET Norepinephrine Transporter (NET) MA_Sulphate->NET Enters via NET Vesicle Synaptic Vesicle (contains Norepinephrine) MA_Sulphate->Vesicle Promotes Release NE_cytosol Norepinephrine (Cytosolic) NET->NE_cytosol Inhibits Reuptake (potential) NE_synapse Norepinephrine Vesicle->NE_synapse Exocytosis NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors (α and β) NE_synapse->Adrenergic_Receptor Binds to Response Sympathomimetic Response Adrenergic_Receptor->Response Activates

Indirect sympathomimetic action pathway.

References

An In-depth Technical Guide to (1-Methylhexyl)ammonium Sulphate

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 6411-75-2

Synonyms: Tuaminoheptane Sulfate, 2-Aminoheptane Sulfate, Heptedrine, Tuamine Sulfate

This technical guide provides a comprehensive overview of (1-Methylhexyl)ammonium sulphate, a compound with a history of use as a nasal decongestant and its relevance in pharmacological research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analytical methods, and mechanism of action.

Chemical and Physical Properties

This compound is the salt of the volatile sympathomimetic amine, 2-aminoheptane. Its properties are crucial for its handling, formulation, and biological activity.

PropertyValueReference(s)
Molecular Formula C₁₄H₃₆N₂O₄S[1]
Molecular Weight 328.51 g/mol [1]
Appearance White powder[2]
Melting Point 289-291 °C[3]
Solubility Readily soluble in water.[4]
pKa (Strongest Basic) 10.43 (for the free amine)[3]
Storage Temperature 2-8°C, Refrigerator[2]

Synthesis and Purification

The synthesis of 2-aminoheptane, the precursor to this compound, can be achieved through several routes. The subsequent formation of the sulfate salt is a standard acid-base reaction.

Synthesis of 2-Aminoheptane

Two primary methods for the synthesis of 2-aminoheptane have been described:

  • Method 1: From 2-Bromoheptane: This method involves the reaction of 2-bromoheptane with alcoholic ammonia in a sealed tube under heat. The nucleophilic substitution of the bromide by the amino group yields 2-aminoheptane.

  • Method 2: Reductive Amination of Methyl Amyl Ketone: This process involves the hydrogenation of methyl amyl ketone (2-heptanone) in the presence of ammonia and a Raney nickel catalyst. The ketone first reacts with ammonia to form an imine, which is then reduced to the corresponding amine.

Experimental Protocol (Conceptual Outline for Reductive Amination):

  • Reaction Setup: A high-pressure reactor (autoclave) is charged with methyl amyl ketone, a solution of ammonia in an appropriate solvent (e.g., ethanol), and a Raney nickel catalyst.

  • Hydrogenation: The reactor is sealed and pressurized with hydrogen gas to a specified pressure. The mixture is then heated to a designated temperature and agitated for a set period to allow the reaction to proceed to completion.

  • Work-up: After cooling and depressurization, the catalyst is carefully filtered off. The solvent and excess ammonia are removed under reduced pressure.

  • Purification: The crude 2-aminoheptane is then purified by fractional distillation to yield the pure amine.

Formation of this compound

The sulfate salt is prepared by reacting 2-aminoheptane with sulfuric acid in a 2:1 molar ratio.

Experimental Protocol (Conceptual Outline):

  • Dissolution: 2-aminoheptane is dissolved in a suitable organic solvent, such as ethanol or isopropanol.

  • Acidification: A stoichiometric amount of sulfuric acid (one mole of H₂SO₄ for every two moles of 2-aminoheptane), typically diluted in the same solvent, is added dropwise to the amine solution with stirring. The reaction is exothermic and may require cooling.

  • Precipitation and Isolation: The this compound salt will precipitate out of the solution. The solid is collected by filtration.

  • Purification: The crude salt can be purified by recrystallization from a suitable solvent system to obtain a product of high purity.

Analytical Methods

The detection and quantification of this compound, particularly in biological matrices, are important for pharmacokinetic studies and doping control. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (for Urine Samples):

  • Extraction: An aliquot of the urine sample is made alkaline (pH 14) and extracted with an organic solvent like tert-butyl methyl ether (TBME).

  • Derivatization: The extracted tuaminoheptane is converted into a more volatile derivative to improve its chromatographic properties. This can be achieved by forming a Schiff base with an aldehyde or ketone (e.g., acetaldehyde, benzaldehyde) or by silylation (e.g., with MSTFA) or acylation (e.g., with MBTFA) to form N-TMS or N-TFA derivatives, respectively.

GC-MS Parameters (Illustrative):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injection: Splitless injection mode.

  • Oven Program: A temperature gradient is used to separate the analyte from other components.

  • Ionization: Electron ionization (EI).

  • Detection: Mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and often requires simpler sample preparation.

Sample Preparation (for Urine Samples):

  • Dilute-and-Shoot: A simple and rapid approach where the urine sample is diluted with a suitable buffer, an internal standard is added, and the sample is directly injected into the LC-MS/MS system.

LC-MS/MS Parameters (Illustrative):

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Ionization: Positive electrospray ionization (ESI+).

  • Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for tuaminoheptane and its internal standard are monitored.

Mechanism of Action and Signaling Pathway

This compound is a sympathomimetic agent that exerts its pharmacological effects primarily through its interaction with the noradrenergic system. Its main mechanism of action is the inhibition of the norepinephrine transporter (NET) and the promotion of norepinephrine release from presynaptic nerve terminals.[5] This leads to an increased concentration of norepinephrine in the synaptic cleft, which then acts on adrenergic receptors on postsynaptic cells, causing vasoconstriction. This vasoconstrictive effect is responsible for its utility as a nasal decongestant.

Below is a diagram illustrating the proposed signaling pathway.

Tuaminoheptane_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell Tuaminoheptane Tuaminoheptane NET Norepinephrine Transporter (NET) Tuaminoheptane->NET Inhibits NE_release Norepinephrine Release Tuaminoheptane->NE_release Promotes NE_vesicle Norepinephrine Vesicles NE_vesicle->NE_release Fusion NE_synapse Norepinephrine NE_release->NE_synapse NE_synapse->NET Reuptake (Blocked) Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binds Cellular_Response Cellular Response (e.g., Vasoconstriction) Adrenergic_Receptor->Cellular_Response Activates

Caption: Mechanism of action of this compound (Tuaminoheptane).

Toxicological and Safety Information

This compound and its free amine, 2-aminoheptane, are classified as hazardous substances. The available toxicological data primarily pertains to the free amine.

Data PointValueReference(s)
LD50 (Oral, Mouse) 94.0 mg/kg (for 2-aminoheptane)[6]
Hazards Harmful if swallowed. Causes burns.[7]

Safety Precautions:

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.

Regulatory Status

Tuaminoheptane is listed as a prohibited substance by the World Anti-Doping Agency (WADA) due to its stimulant properties.[8] Its use as a nasal decongestant has been discontinued in many countries, though it may still be available in some formulations.

Experimental Workflows

Workflow for Synthesis and Purification

Synthesis_Workflow Start Starting Materials (Methyl Amyl Ketone, Ammonia) Reaction Reductive Amination (H₂, Raney Ni) Start->Reaction Workup Catalyst Filtration Solvent Removal Reaction->Workup Purification1 Fractional Distillation Workup->Purification1 Amine Pure 2-Aminoheptane Purification1->Amine Salt_Formation Reaction with H₂SO₄ Amine->Salt_Formation Isolation Filtration Salt_Formation->Isolation Purification2 Recrystallization Isolation->Purification2 Final_Product (1-Methylhexyl)ammonium Sulphate Purification2->Final_Product Bioanalysis_Workflow Sample Biological Sample (e.g., Urine) Preparation Sample Preparation (Dilution, Internal Standard Addition) Sample->Preparation Injection LC Injection Preparation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Analysis Data Analysis and Quantification Detection->Analysis

References

An In-depth Technical Guide to the Molecular Weight of (1-Methylhexyl)ammonium Sulphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular weight of (1-Methylhexyl)ammonium sulphate, a compound of interest for its surfactant properties and potential biological activity. This document elucidates the stoichiometry, presents relevant quantitative data, outlines experimental protocols for its synthesis, and provides visualizations of its chemical relationships and experimental workflows.

Molecular Composition and Stoichiometry

This compound is an organic salt formed from the acid-base reaction between 1-methylhexylamine (also known as 2-aminoheptane) and sulfuric acid. Sulfuric acid (H₂SO₄) is a diprotic acid, meaning it can donate two protons. Consequently, its reaction with a monoamine like 1-methylhexylamine can result in two different salt forms depending on the stoichiometric ratio of the reactants.

  • Bis((1-methylhexyl)ammonium) sulphate: This is the fully neutralized salt where two molecules of 1-methylhexylamine react with one molecule of sulfuric acid. This 2:1 stoichiometric arrangement results in two (1-Methylhexyl)ammonium cations ((C₇H₁₇NH)⁺) and one sulfate dianion (SO₄²⁻). This is the most common form referred to as this compound.

  • (1-Methylhexyl)ammonium hydrogen sulphate: This salt, also known as (1-Methylhexyl)ammonium bisulfate, is formed in a 1:1 molar ratio. It consists of one (1-Methylhexyl)ammonium cation and one hydrogen sulphate (bisulfate) anion (HSO₄⁻).

The molecular weight of the final compound is therefore dependent on which of these forms is being considered.

Quantitative Data Summary

The molecular weights of the parent compounds and the resulting salts are summarized below. These values are crucial for accurate experimental design, stoichiometric calculations, and analytical characterization.

Compound/Ion NameChemical FormulaMolar Mass ( g/mol )
1-MethylhexylamineC₇H₁₇N115.22[1][2]
Sulfuric AcidH₂SO₄98.079[3][4][5]
Bis((1-methylhexyl)ammonium) sulphate C₁₄H₃₆N₂O₄S 328.51 [6]
(1-Methylhexyl)ammonium hydrogen sulphateC₇H₁₉NO₄S213.30[7][8]

Experimental Protocol: Synthesis of Bis((1-methylhexyl)ammonium) sulphate

The primary method for synthesizing this compound is through a direct acid-base neutralization reaction.[7] This protocol outlines a standard laboratory procedure to yield the bis((1-methylhexyl)ammonium) sulphate salt.

Materials:

  • 1-Methylhexylamine (C₇H₁₇N)

  • Sulfuric acid (H₂SO₄), 1 M solution

  • Deionized water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2.0 molar equivalents of 1-methylhexylamine in ethanol. Place the flask in an ice bath on a magnetic stirrer to control the reaction temperature, as the neutralization is exothermic.

  • Acid Addition: Slowly add 1.0 molar equivalent of a 1 M sulfuric acid solution to the stirred amine solution using a dropping funnel. The slow addition is critical to prevent excessive heat generation.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.

  • Solvent Removal: Remove the ethanol solvent using a rotary evaporator. The crude product will remain as a solid or viscous oil.

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot deionized water. Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

  • Isolation and Drying: Collect the resulting crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water to remove any unreacted starting material. Dry the purified crystals under a vacuum to obtain the final Bis((1-methylhexyl)ammonium) sulphate product.

  • Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry to verify the molecular weight.

Visualizations

The following diagram illustrates the chemical relationship between the reactants and the two possible salt products based on the reaction stoichiometry.

G cluster_reactants Reactants cluster_products Products 1-Methylhexylamine 1-Methylhexylamine Product1 Bis((1-methylhexyl)ammonium) sulphate (2:1 Salt) 1-Methylhexylamine->Product1 2 eq. Product2 (1-Methylhexyl)ammonium hydrogen sulphate (1:1 Salt) 1-Methylhexylamine->Product2 1 eq. Sulfuric_Acid Sulfuric Acid Sulfuric_Acid->Product1 1 eq. Sulfuric_Acid->Product2 1 eq.

Stoichiometric relationship of reactants and products.

This workflow diagram details the sequential steps for the synthesis, purification, and analytical confirmation of this compound.

A 1. Reaction Setup (2 eq. Amine in Ethanol) B 2. Acid Addition (1 eq. H₂SO₄ in Ice Bath) A->B C 3. Reaction at RT (2-3 hours) B->C D 4. Solvent Removal (Rotary Evaporation) C->D E 5. Purification (Recrystallization) D->E F 6. Product Isolation (Vacuum Filtration) E->F G 7. Analysis (MS, NMR, FTIR) F->G H Final Product: Bis((1-methylhexyl)ammonium) sulphate G->H

Workflow for synthesis and molecular weight confirmation.

This compound is classified as a surfactant. Its biological activity, particularly its antimicrobial properties, is attributed to its amphipathic nature, which allows it to disrupt bacterial cell membranes.[7]

G cluster_compound This compound cluster_membrane Bacterial Cell Membrane compound Cationic Head (Ammonium Group) Lipophilic Tail (1-Methylhexyl Group) membrane Outer Leaflet Inner Leaflet compound:tail->membrane:outer Insertion Disruption Membrane Disruption membrane->Disruption Lysis Cell Lysis Disruption->Lysis

Proposed mechanism of antimicrobial action.

References

An In-depth Technical Guide to the Synthesis of (1-Methylhexyl)ammonium Sulphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylhexyl)ammonium sulphate, also known as heptan-2-amine sulfate or tuaminoheptane sulfate, is a primary aliphatic amine salt. It is the active pharmaceutical ingredient in some nasal decongestant formulations, valued for its vasoconstrictive properties. A comprehensive understanding of its synthesis is crucial for researchers involved in drug development, process optimization, and the formulation of new therapeutic agents. This guide provides a detailed overview of the primary synthesis methods for this compound, including experimental protocols, quantitative data, and process visualizations.

Core Synthesis Strategy

The most prevalent and industrially viable method for the synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 1-methylhexylamine (heptan-2-amine), which is then followed by a straightforward acid-base neutralization reaction with sulfuric acid to yield the final salt.

Part 1: Synthesis of the Precursor: 1-Methylhexylamine (Heptan-2-amine)

The synthesis of 1-methylhexylamine typically starts from 2-heptanone. The ketone is first converted to its corresponding oxime, which is then reduced to the primary amine.

Step 1.1: Oximation of 2-Heptanone

The reaction of 2-heptanone with hydroxylamine hydrochloride in the presence of a base yields 2-heptanone oxime.

Experimental Protocol:

  • Materials:

    • 2-Heptanone

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium acetate trihydrate (CH₃COONa·3H₂O)

    • Ethanol

    • Water

  • Procedure:

    • A solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate trihydrate (1.5 equivalents) is prepared in a minimal amount of hot water.

    • This aqueous solution is then added to a solution of 2-heptanone (1 equivalent) in ethanol.

    • The reaction mixture is heated under reflux for 1-2 hours.

    • After cooling, the mixture is diluted with water and extracted with a suitable organic solvent, such as diethyl ether or dichloromethane.

    • The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield crude 2-heptanone oxime, which can be purified by distillation or used directly in the next step.

Step 1.2: Reduction of 2-Heptanone Oxime to 1-Methylhexylamine

The reduction of the oxime to the primary amine can be achieved through various methods, with the Bouveault-Blanc reduction (using sodium metal in absolute ethanol) being a classical and effective approach.

Experimental Protocol (Bouveault-Blanc Reduction):

  • Materials:

    • 2-Heptanone oxime

    • Sodium metal

    • Absolute ethanol

  • Procedure:

    • 2-Heptanone oxime (1 equivalent) is dissolved in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

    • Small pieces of sodium metal (a significant excess, typically 4-6 equivalents) are carefully and portion-wise added through the condenser at a rate that maintains a steady reflux. Caution: This reaction is highly exothermic and produces flammable hydrogen gas. It must be performed in a well-ventilated fume hood, away from any ignition sources, and with appropriate personal protective equipment.

    • After the addition of sodium is complete, the reaction mixture is refluxed until all the sodium has reacted.

    • The reaction mixture is then cooled, and water is cautiously added to decompose any unreacted sodium ethoxide.

    • The resulting alkaline solution is steam distilled to isolate the volatile 1-methylhexylamine.

    • The distillate is collected, and the amine is separated from the aqueous layer. The aqueous layer can be further extracted with an organic solvent to maximize recovery.

    • The combined organic layers are dried over anhydrous potassium hydroxide or sodium sulfate.

    • The solvent is removed, and the 1-methylhexylamine is purified by fractional distillation.

Part 2: Synthesis of this compound

The final step is the acid-base neutralization of 1-methylhexylamine with sulfuric acid.

Experimental Protocol:

  • Materials:

    • 1-Methylhexylamine (Heptan-2-amine)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Anhydrous diethyl ether or ethanol

  • Procedure:

    • A solution of 1-methylhexylamine (2 equivalents) is prepared in a suitable anhydrous solvent, such as diethyl ether or ethanol, and cooled in an ice bath.

    • A stoichiometric amount of concentrated sulfuric acid (1 equivalent) is slowly added dropwise to the cooled and stirred amine solution. Caution: This is a highly exothermic reaction. Slow addition and efficient cooling are essential to control the temperature.

    • The this compound precipitates as a white solid during the addition.

    • After the addition is complete, the mixture is stirred for an additional 30-60 minutes at room temperature to ensure complete reaction.

    • The solid product is collected by vacuum filtration.

    • The collected solid is washed with cold anhydrous diethyl ether to remove any unreacted starting materials.

    • The product is then dried under vacuum to yield pure this compound.

Data Presentation

Synthesis StepReactantsKey Reagents/SolventsReaction ConditionsTypical YieldPurity
Oximation of 2-Heptanone 2-Heptanone, Hydroxylamine hydrochloride, Sodium acetate trihydrateEthanol, WaterReflux, 1-2 hours>85%High
Reduction of 2-Heptanone Oxime 2-Heptanone oxime, Sodium metalAbsolute EthanolReflux60-70%High
Formation of this compound 1-Methylhexylamine, Sulfuric acidAnhydrous Diethyl Ether0°C to room temperature, 30-60 minutes>95%High

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_precursor Precursor Synthesis: 1-Methylhexylamine cluster_final_product Final Product Synthesis Heptanone 2-Heptanone Oxime 2-Heptanone Oxime Heptanone->Oxime NH2OH.HCl, NaOAc Ethanol, Reflux Amine 1-Methylhexylamine Oxime->Amine Na, Absolute Ethanol Reflux Sulphate This compound Amine->Sulphate H2SO4 Anhydrous Diethyl Ether, 0°C

Caption: Workflow diagram illustrating the two-stage synthesis of this compound.

Alternative Synthesis Methods

While the described pathway is the most common, alternative methods for the reduction of the oxime exist. Catalytic hydrogenation using catalysts such as Raney nickel or platinum oxide under a hydrogen atmosphere is a viable alternative to the Bouveault-Blanc reduction. This method often provides higher yields and avoids the use of metallic sodium, making it a safer option for large-scale production.

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental organic reactions. Careful control of reaction conditions, particularly during the reduction and neutralization steps, is crucial for achieving high yields and purity. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important pharmaceutical compound. Further optimization of reaction parameters and exploration of alternative, greener synthetic routes remain areas of active interest in the field of drug development and manufacturing.

An In-depth Technical Guide to (1-Methylhexyl)ammonium Sulphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylhexyl)ammonium sulphate, more commonly known as Tuaminoheptane sulfate, is a sympathomimetic amine utilized primarily as a nasal decongestant. Its vasoconstrictive properties stem from its action on the adrenergic system, specifically as a norepinephrine reuptake inhibitor and releasing agent. This guide provides a comprehensive overview of its chemical structure, synthesis, and mechanism of action, tailored for a scientific audience.

Chemical Structure and Formula

This compound is the salt formed from the reaction of two equivalents of 2-aminoheptane (also known as 1-methylhexylamine) with one equivalent of sulfuric acid. This 2:1 stoichiometric arrangement results in a compound with the chemical formula C₁₄H₃₆N₂O₄S.[1][2][3][4]

Synonyms: Tuaminoheptane sulfate, Heptedrine, 2-Aminoheptane sulfate, (+/-)-1-Methylhexylamine sulphate.[4]

The structure consists of two protonated 2-aminoheptane cations and one sulfate dianion.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its corresponding free base, 2-aminoheptane, is provided below.

PropertyThis compound2-Aminoheptane (Free Base)
CAS Number 6411-75-2[1][2][3][5]123-82-0[6]
Molecular Formula C₁₄H₃₆N₂O₄S[1][3][4]C₇H₁₇N[6]
Molecular Weight 328.51 g/mol [1][3]115.22 g/mol [6]
IUPAC Name bis(heptan-2-amine);sulfuric acidheptan-2-amine[6]
InChI Key XKUUMWKWUZRRPD-UHFFFAOYSA-NVSRBKQFNFZQRBM-UHFFFAOYSA-N[7]
Canonical SMILES CCCCCC(C)N.CCCCCC(C)N.OS(=O)(=O)O[5]CCCCCC(C)N[6]

Experimental Protocols

Representative Synthesis of this compound

Materials:

  • 2-Aminoheptane (1-Methylhexylamine)

  • Sulfuric acid (H₂SO₄), concentrated

  • Anhydrous diethyl ether or other suitable non-polar solvent

  • Deionized water

  • pH indicator paper or pH meter

  • Ice bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a flask equipped with a magnetic stir bar, dissolve a known quantity of 2-aminoheptane in a suitable volume of anhydrous diethyl ether. The reaction should be carried out in a well-ventilated fume hood.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly, and with extreme caution, add a stoichiometric amount (0.5 molar equivalents) of concentrated sulfuric acid dropwise to the cooled amine solution. The reaction is highly exothermic.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

  • The this compound will precipitate out of the solution as a white solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to remove any residual solvent.

  • The purity of the final product can be assessed by techniques such as melting point determination, NMR spectroscopy, and elemental analysis.

Analytical Determination in Urine Samples

The determination of tuaminoheptane in urine is relevant for doping control in sports. A common analytical method involves gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and Extraction:

  • To 5 mL of a urine sample, add a suitable internal standard.

  • Adjust the pH of the urine to >12 with a concentrated solution of sodium hydroxide.

  • Perform a liquid-liquid extraction with a suitable organic solvent, such as a mixture of diethyl ether and isopropanol.

  • Separate the organic layer and evaporate it to dryness under a gentle stream of nitrogen.

Derivatization and GC-MS Analysis:

  • Reconstitute the dried extract in a suitable solvent.

  • Derivatize the analyte by adding a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and heat the mixture.

  • Inject an aliquot of the derivatized sample into the GC-MS system.

  • The separation is typically performed on a capillary column with a temperature gradient.

  • The mass spectrometer is operated in electron ionization (EI) mode, and the characteristic fragment ions of the derivatized tuaminoheptane are monitored for identification and quantification.

Mechanism of Action and Signaling Pathway

Tuaminoheptane acts as a norepinephrine reuptake inhibitor and releasing agent.[6] This dual mechanism leads to an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing adrenergic signaling.

The primary target of Tuaminoheptane is the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synapse back into the presynaptic neuron. By inhibiting NET, Tuaminoheptane prolongs the presence of norepinephrine in the synapse, allowing it to bind to and activate adrenergic receptors on the postsynaptic neuron for a longer duration. Additionally, as a norepinephrine releasing agent, it can promote the non-vesicular release of norepinephrine from the presynaptic terminal.

Tuaminoheptane_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_cytosol Cytosolic NE NE_vesicle->NE_cytosol Release NE_synapse Norepinephrine (NE) NE_cytosol->NE_synapse Release NET Norepinephrine Transporter (NET) Tuaminoheptane (1-Methylhexyl)ammonium (Tuaminoheptane) Tuaminoheptane->NE_cytosol Promotes Release Tuaminoheptane->NET Inhibits NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binds Downstream_Signaling Downstream Signaling Cascade Adrenergic_Receptor->Downstream_Signaling Activates

References

An In-depth Technical Guide to the Physical Properties of (1-Methylhexyl)ammonium Sulphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and estimated physical properties of (1-Methylhexyl)ammonium sulphate. Due to the limited availability of specific experimental data for this compound, this guide combines reported information with data from structurally similar alkyl ammonium salts to offer a thorough understanding. It also details generalized experimental protocols for the synthesis and characterization of this and similar compounds.

Core Physical Properties

This compound, with the chemical formula C₇H₁₉NO₄S and a molecular weight of 213.30 g/mol , is an organic ammonium salt.[1] Its structure, featuring a heptan-2-aminium cation and a sulphate anion, imparts surfactant-like properties, making it a subject of interest in various research and development applications, including as a potential antimicrobial agent.[1]

Summary of Physical Data

The following table summarizes the available and estimated physical properties of this compound. It is important to note that experimentally determined values for this specific compound are scarce in publicly available literature.

PropertyValueSource/Comment
Molecular Formula C₇H₁₉NO₄S[1]
Molecular Weight 213.30 g/mol [1]
CAS Number 3595-14-0[1]
IUPAC Name heptan-2-amine;sulfuric acid[1]
Melting Point Not available. Expected to be a solid at room temperature with a melting point likely above 100 °C, typical for organic salts.General knowledge of organic salts.
Boiling Point Decomposes upon heating.[1]Decomposition is common for ammonium salts before a true boiling point is reached.
Density Estimated: 1.2–1.5 g/cm³Based on the density range of other alkylaminium sulfates.[2]
Solubility Expected to be soluble in water and polar organic solvents.General property of ammonium salts.[1]

Experimental Protocols

Synthesis of this compound via Neutralization

The most direct method for synthesizing this compound is through the acid-base neutralization of 1-methylhexylamine (also known as heptan-2-amine) with sulfuric acid.[1]

Materials:

  • 1-Methylhexylamine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous diethyl ether (or another suitable non-polar solvent for precipitation)

  • Deionized water

  • Glassware: Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a known molar equivalent of 1-methylhexylamine in a suitable solvent (e.g., a minimal amount of deionized water or ethanol). Place the flask in an ice bath to control the reaction temperature, as the neutralization is exothermic.

  • Acid Addition: Slowly add a stoichiometric amount (0.5 molar equivalents, as sulfuric acid is diprotic) of a dilute sulfuric acid solution from the dropping funnel to the stirred amine solution. Maintain the temperature below 20°C.

  • Precipitation: After the addition is complete, continue stirring the mixture for 1-2 hours at room temperature to ensure the reaction goes to completion. The this compound salt may precipitate directly from the solution. If not, the slow addition of a non-polar solvent like anhydrous diethyl ether can induce precipitation.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with small portions of the non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.

  • Drying: Dry the purified salt under vacuum to remove any residual solvent.

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Sample Preparation: Finely grind a small amount of the dried this compound using a mortar and pestle.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Measurement: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating Rate: Heat the sample rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.

  • Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point. A sharp melting range (1-2°C) is indicative of a pure compound.

Determination of Density

The density of a solid can be determined using various techniques. The gas pycnometry method is highly accurate for powdered solids.

Apparatus:

  • Gas pycnometer

  • Analytical balance

  • Helium gas (or another inert gas)

Procedure:

  • Calibration: Calibrate the gas pycnometer using a standard sphere of known volume.

  • Sample Preparation: Accurately weigh a sample of the dried this compound.

  • Measurement: Place the weighed sample in the sample chamber of the pycnometer.

  • Analysis: The instrument will automatically purge the chamber with helium gas and then measure the volume of the sample by applying Boyle's Law.

  • Calculation: The density is calculated by dividing the mass of the sample by the measured volume. Repeat the measurement several times to ensure reproducibility.

Determination of Solubility

The solubility of this compound can be determined in various solvents at different temperatures.

Apparatus:

  • Thermostatically controlled shaker bath or water bath

  • Vials with screw caps

  • Analytical balance

  • Centrifuge

  • Spectrophotometer or HPLC (for concentration determination)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed vial.

  • Equilibration: Place the vial in a thermostatically controlled shaker bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • Phase Separation: After equilibration, centrifuge the vial to separate the undissolved solid from the saturated solution.

  • Concentration Analysis: Carefully withdraw a known volume of the supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved salt using a pre-calibrated analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.

  • Calculation: Calculate the solubility in units such as g/L or mol/L. Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Amine 1-Methylhexylamine Neutralization Neutralization in Solvent Amine->Neutralization Acid Sulfuric Acid Acid->Neutralization Precipitation Precipitation Neutralization->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Product (1-Methylhexyl)ammonium sulphate Drying->Product

Synthesis of this compound.
Experimental Workflow for Physical Property Determination

This diagram outlines a logical workflow for the experimental determination of the key physical properties of a synthesized salt like this compound.

Property_Determination_Workflow Start Synthesized & Purified This compound MeltingPoint Melting Point Determination (Purity Check) Start->MeltingPoint Density Density Measurement (Gas Pycnometry) Start->Density Solubility Solubility Studies (Solvent Screening) Start->Solubility Characterization Further Spectroscopic Characterization (NMR, IR) MeltingPoint->Characterization Density->Characterization Solubility->Characterization

References

(1-Methylhexyl)ammonium Sulphate: A Technical Whitepaper on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methylhexyl)ammonium sulphate, a salt form of the compound more commonly known in pharmacological contexts as heptaminol, is an aliphatic amine that exerts significant effects on the cardiovascular system. This technical guide provides an in-depth exploration of its core mechanism of action. The primary pharmacological activity of heptaminol is attributed to its function as an indirect sympathomimetic agent. This mechanism involves the modulation of catecholamine dynamics, specifically the release and uptake of norepinephrine from sympathetic nerve terminals. The subsequent activation of adrenergic receptors by norepinephrine mediates the observed physiological responses, including positive inotropic effects on the heart and peripheral vasoconstriction. This document summarizes the key findings from pharmacological studies, presents available quantitative data, outlines experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action: Indirect Sympathomimetic Activity

The principal mechanism of action of this compound (heptaminol) is its role as an indirect sympathomimetic amine, similar in action to tyramine.[1] Unlike direct-acting sympathomimetics that bind to and activate adrenergic receptors, heptaminol primarily exerts its effects by stimulating the release of endogenous norepinephrine from presynaptic nerve terminals.[2][3] This released norepinephrine then acts on postsynaptic alpha- and beta-adrenergic receptors to elicit a physiological response.

The sympathomimetic cascade initiated by heptaminol can be broken down into the following key steps:

  • Uptake into Sympathetic Neurons: Heptaminol is taken up into the presynaptic terminals of sympathetic neurons.

  • Norepinephrine Release: Inside the neuron, heptaminol interferes with the vesicular storage of norepinephrine, leading to its release into the synaptic cleft.[3]

  • Adrenergic Receptor Activation: The released norepinephrine binds to and activates adrenergic receptors on target cells, such as cardiomyocytes and vascular smooth muscle cells.[4][5]

  • Cardiovascular Effects: The activation of adrenergic receptors leads to a cascade of downstream effects, primarily impacting the cardiovascular system. This includes increased heart rate (positive chronotropic effect), enhanced myocardial contractility (positive inotropic effect), and constriction of blood vessels (vasoconstriction), resulting in an elevation of blood pressure.[4]

  • Inhibition of Norepinephrine Reuptake: Some evidence suggests that heptaminol may also inhibit the reuptake of norepinephrine from the synaptic cleft, further prolonging its action.[3]

Pharmacological Effects

The indirect sympathomimetic action of heptaminol translates into several observable pharmacological effects:

  • Cardiovascular System:

    • Positive Inotropic Effect: Heptaminol increases the force of contraction of the heart muscle, leading to improved cardiac output. This effect is particularly beneficial in conditions requiring enhanced cardiac performance.[4]

    • Pressor Effects: By causing vasoconstriction of peripheral blood vessels through the action of released norepinephrine on alpha-adrenergic receptors, heptaminol leads to a dose-dependent increase in blood pressure.[3][5]

    • Tachycardia: An increase in heart rate is a common accompanying effect, mediated by the action of norepinephrine on beta-1 adrenergic receptors in the heart.[3][4]

    • Improved Venous Return: Heptaminol is known to enhance the flow of blood back to the heart by increasing the tone of venous walls.[2]

  • Metabolic Effects:

    • There is some indication that heptaminol can stimulate the metabolism of glucose and lipids, providing an additional energy boost.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data from comparative pharmacological studies.

ParameterHeptaminolTyramineCocaineReserpineReference
Pressor Effect Potency (Cat) 1100--[3]
Nictitating Membrane Contraction Potency (Cat) 110--[3]
Effect on Rat Heart Norepinephrine Content 20-40% reduction50-60% reduction-Depletes norepinephrine[3]
Cardiostimulant Action Long-lasting-Abolishes heptaminol's effectAbsent in pretreated animals[1]

Experimental Protocols

The following section details the methodologies of key experiments that have been instrumental in elucidating the mechanism of action of heptaminol.

In Vivo Studies in Feline Models
  • Objective: To characterize the cardiovascular effects of heptaminol and compare its potency to other sympathomimetic agents.

  • Methodology:

    • Cats were anesthetized for the duration of the experiment.

    • Heptaminol was administered intravenously in a dose-dependent manner.

    • Cardiovascular parameters, including blood pressure and heart rate, were continuously monitored.

    • Contractions of the nictitating membrane were also measured as an indicator of sympathetic nervous system activity.

    • To investigate the mechanism, some animals were pretreated with cocaine, which blocks the reuptake of norepinephrine, or reserpine, which depletes catecholamine stores.

    • The effects of heptaminol were then compared to those of tyramine, a known indirect sympathomimetic amine.

  • Key Findings: Heptaminol produced a long-lasting, dose-dependent increase in blood pressure and heart rate, along with contraction of the nictitating membrane.[3] These effects were significantly diminished by pretreatment with cocaine and were absent in animals pretreated with reserpine, supporting an indirect sympathomimetic mechanism of action.[1][3] Heptaminol was found to be less potent than tyramine in its pressor and nictitating membrane contracting effects.[3]

In Vitro Studies on Isolated Bovine Chromaffin Granules
  • Objective: To investigate the direct effects of heptaminol on catecholamine storage and release at a subcellular level.

  • Methodology:

    • Chromaffin granules were isolated from bovine adrenal medullae.

    • The spontaneous release of catecholamines from these isolated granules was measured in the presence and absence of heptaminol.

    • In separate experiments, the uptake of radiolabeled epinephrine (¹⁴C-epinephrine) into the granules was measured in the presence of varying concentrations of heptaminol.

    • The effects of heptaminol were compared to those of methamphetamine, another sympathomimetic amine.

  • Key Findings: High concentrations of heptaminol enhanced the spontaneous release of catecholamines from the granules.[3] In contrast, lower concentrations of heptaminol inhibited the uptake of ¹⁴C-epinephrine into the granules.[3] These results suggest that heptaminol directly interferes with the mechanisms of catecholamine storage and transport within nerve endings.

Visualizations

Signaling Pathway of this compound (Heptaminol)

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell (e.g., Cardiomyocyte, Smooth Muscle) Heptaminol (1-Methylhexyl)ammonium sulphate (Heptaminol) Vesicle Synaptic Vesicle (Norepinephrine Storage) Heptaminol->Vesicle Interferes with storage NE_released Norepinephrine (NE) Vesicle->NE_released Stimulates Release NE_synapse Norepinephrine Adrenergic_Receptor Adrenergic Receptor (α or β) NE_synapse->Adrenergic_Receptor Binds to Response Physiological Response (e.g., Increased Heart Rate, Vasoconstriction) Adrenergic_Receptor->Response Activates

Caption: Signaling pathway of this compound (Heptaminol).

Experimental Workflow for In Vivo Feline Studies

cluster_workflow Experimental Workflow: In Vivo Feline Studies Start Anesthetize Cat Pretreatment Pretreatment (Optional): - Cocaine - Reserpine Start->Pretreatment Administer Administer (1-Methylhexyl)ammonium sulphate (Heptaminol) Pretreatment->Administer Monitor Monitor Cardiovascular Parameters: - Blood Pressure - Heart Rate - Nictitating Membrane Contraction Administer->Monitor Compare Compare Effects with Tyramine Monitor->Compare Analyze Analyze Data to Determine Mechanism of Action Compare->Analyze

Caption: Experimental workflow for in vivo feline cardiovascular studies.

Conclusion

The available evidence strongly indicates that this compound (heptaminol) functions as an indirect-acting sympathomimetic agent. Its primary mechanism of action is the release of norepinephrine from sympathetic nerve endings, which in turn activates adrenergic receptors to produce its characteristic cardiovascular effects. This understanding is crucial for researchers and drug development professionals working with this compound or related aliphatic amines. Further research could focus on elucidating the specific molecular interactions with vesicular monoamine transporters and the plasma membrane norepinephrine transporter to provide a more detailed picture of its pharmacological profile.

References

Methodological & Application

Application Notes and Protocols for (1-Methylhexyl)ammonium Sulfate in Protein Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylhexyl)ammonium sulfate is an organic ammonium salt that possesses surfactant properties due to its amphipathic structure, which includes a hydrophilic ammonium sulfate head group and a hydrophobic 1-methylhexyl tail.[1] While not a conventional precipitant like pure ammonium sulfate, its unique characteristics suggest potential utility in protein crystallization, particularly for challenging proteins that may benefit from the presence of a mild detergent-like molecule. These application notes provide a theoretical framework and practical starting protocols for employing (1-Methylhexyl)ammonium sulfate as an additive or primary precipitant in protein crystallization experiments.

The dual nature of (1-Methylhexyl)ammonium sulfate may offer advantages in crystallization. The sulfate component can act as a traditional salting-out agent, promoting precipitation, while the alkyl chain can function as a surfactant. This surfactant property may help to stabilize proteins, prevent aggregation, and mediate crystal contacts, which is particularly beneficial for membrane proteins or proteins with hydrophobic patches.[2][3]

Data Presentation: Screening and Optimization Parameters

Effective protein crystallization requires screening a wide range of conditions. The following tables provide suggested starting concentrations and pH ranges for using (1-Methylhexyl)ammonium sulfate in initial crystallization screens. These values are extrapolated from typical conditions used for mild surfactants and ammonium sulfate precipitation.

Table 1: Initial Screening Conditions for (1-Methylhexyl)ammonium Sulfate as a Primary Precipitant

ParameterRangeRationale
(1-Methylhexyl)ammonium sulfate Conc.0.2 M - 2.0 MThis range covers the typical concentrations where organic salts act as precipitants.
Buffer pH4.0 - 9.0The optimal pH is protein-dependent; a broad range should be screened initially.
Temperature4°C, 18°C, 22°CTemperature affects protein solubility and crystal nucleation.
Protein Concentration2 - 20 mg/mLHigher concentrations are generally better for crystallization, but should be optimized.

Table 2: Initial Screening Conditions for (1-Methylhexyl)ammonium Sulfate as an Additive

ParameterRangeRationale
Primary Precipitant (e.g., PEG, MPD)VariesUse established concentrations for the primary precipitant.
(1-Methylhexyl)ammonium sulfate Conc.0.5% - 5% (w/v)In an additive role, lower concentrations are used to leverage its surfactant properties without causing precipitation.
Buffer pH4.0 - 9.0Screen a broad pH range to find optimal conditions for the protein and additive combination.
Temperature4°C, 18°C, 22°CConsistent temperature control is crucial for reproducibility.
Protein Concentration2 - 20 mg/mLThe optimal protein concentration may change with the addition of a surfactant-like molecule.

Experimental Protocols

The following protocols describe the use of (1-Methylhexyl)ammonium sulfate in a typical hanging drop vapor diffusion experiment. This method is widely used for screening crystallization conditions.[4][5]

Protocol 1: Hanging Drop Vapor Diffusion with (1-Methylhexyl)ammonium Sulfate as the Primary Precipitant

Materials:

  • Purified protein solution (2-20 mg/mL in a suitable buffer)

  • (1-Methylhexyl)ammonium sulfate stock solution (e.g., 3 M in deionized water)

  • Buffer stock solutions (e.g., 1 M Tris, 1 M HEPES, 1 M Citrate) across a range of pH values

  • 24-well crystallization plates[4]

  • Siliconized glass cover slips[5]

  • Pipettes and tips

  • Microscope for observing crystals

Procedure:

  • Prepare the Reservoir Solution: In each well of the 24-well plate, prepare 500 µL of the screening solution. For example, to screen a range of (1-Methylhexyl)ammonium sulfate concentrations at a fixed pH, you might prepare wells with final concentrations of 0.2 M, 0.4 M, 0.6 M, up to 2.0 M in 0.1 M HEPES pH 7.5.

  • Prepare the Drop: On a clean, siliconized cover slip, pipette 1 µL of your protein solution.

  • Mix the Drop: To the protein drop, add 1 µL of the reservoir solution from the corresponding well. Avoid introducing bubbles. Some researchers prefer not to mix the drop, allowing for diffusion to occur naturally.[4]

  • Seal the Well: Invert the cover slip and place it over the well, ensuring a good seal with the grease on the rim of the well.

  • Incubate: Place the crystallization plate in a stable temperature environment (e.g., 18°C) and protect it from vibrations.

  • Observe: Regularly observe the drops under a microscope over a period of days to weeks, looking for the formation of precipitate, microcrystals, or single crystals.

Protocol 2: Using (1-Methylhexyl)ammonium Sulfate as an Additive

This protocol is similar to the one above, but (1-Methylhexyl)ammonium sulfate is added to a primary precipitant solution.

Procedure:

  • Prepare the Reservoir Solution: Prepare a 500 µL reservoir solution containing the primary precipitant (e.g., 20% PEG 3350, 0.1 M Tris pH 8.0). To this, add (1-Methylhexyl)ammonium sulfate to the desired final additive concentration (e.g., 1% w/v).

  • Prepare and Mix the Drop: Follow steps 2 and 3 from Protocol 1, using the reservoir solution containing the additive.

  • Seal and Incubate: Follow steps 4 and 5 from Protocol 1.

  • Observe: Monitor the drops for crystal formation. Compare the results to control experiments without the (1-Methylhexyl)ammonium sulfate additive to assess its effect on crystallization.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a protein crystallization experiment using the hanging drop vapor diffusion method.

G cluster_prep Preparation cluster_setup Experiment Setup cluster_analysis Analysis protein_prep Protein Purification & Concentration solution_prep Prepare Reservoir Solutions setup_drop Pipette Protein Drop on Coverslip protein_prep->setup_drop solution_prep->setup_drop mix_drop Add Reservoir Solution to Drop setup_drop->mix_drop seal_well Invert Coverslip & Seal Well mix_drop->seal_well incubation Incubate at Constant Temperature seal_well->incubation observation Microscopic Observation incubation->observation optimization Optimization of Crystal Hits observation->optimization

Caption: Workflow for hanging drop protein crystallization.

Logical Relationship: Dual Role of (1-Methylhexyl)ammonium Sulfate

This diagram illustrates the hypothetical dual functionality of (1-Methylhexyl)ammonium sulfate in protein crystallization.

G cluster_properties Molecular Properties cluster_functions Potential Functions in Crystallization compound (1-Methylhexyl)ammonium Sulfate hydrophilic Hydrophilic Head (Ammonium Sulfate) compound->hydrophilic:head hydrophobic Hydrophobic Tail (1-Methylhexyl) compound->hydrophobic:tail precipitant Precipitant (Salting Out) hydrophilic->precipitant surfactant Surfactant (Aggregation Prevention, Mediating Contacts) hydrophobic->surfactant

Caption: Dual role of (1-Methylhexyl)ammonium sulfate.

References

Application Notes and Protocols: (1-Methylhexyl)ammonium Sulphate as a Precipitating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylhexyl)ammonium sulphate is an amphipathic molecule that combines the classic protein precipitation characteristics of the sulphate anion with the surfactant-like properties of the (1-Methylhexyl)ammonium cation. This unique structure suggests its potential as a specialized precipitating agent, particularly for proteins where enhanced hydrophobic interactions can facilitate selective separation. These application notes provide a theoretical framework and practical protocols for utilizing this compound in protein precipitation, drawing upon the well-established principles of ammonium sulphate "salting out" and considering the added dimension of its surfactant nature.

The "salting out" method is a widely used technique in protein purification.[1][2] It relies on the principle that high concentrations of salt ions compete for water molecules, reducing the amount of water available to hydrate the protein surface.[3][4] This leads to increased protein-protein hydrophobic interactions, causing aggregation and precipitation.[5][6] While standard ammonium sulphate is effective, the inclusion of a hydrophobic alkyl group in this compound may offer advantages in precipitating proteins with significant exposed hydrophobic regions.

Principle of Action

The precipitation mechanism of this compound is twofold:

  • Salting-Out Effect: Similar to ammonium sulphate, the high concentration of sulphate ions sequesters water molecules, leading to decreased protein solubility and precipitation.[6]

  • Hydrophobic Interaction: The (1-Methylhexyl)ammonium cation, with its nonpolar alkyl chain, can interact with hydrophobic patches on the surface of proteins. This interaction can lower the energy barrier for aggregation, potentially allowing for precipitation at lower salt concentrations compared to standard ammonium sulphate for certain proteins. This is conceptually similar to surfactant-aided precipitation, where surfactants can enhance protein recovery.[7][8][9]

This dual mechanism suggests that this compound could be particularly effective for:

  • Precipitating proteins that are difficult to salt-out with traditional ammonium sulphate.

  • Fractionating proteins based on their surface hydrophobicity.

  • Potentially improving the precipitation of membrane proteins or proteins with lipid modifications, when used in conjunction with other solubilizing agents.

Experimental Protocols

Due to the limited specific literature on this compound for protein precipitation, the following protocols are adapted from standard ammonium sulphate precipitation methods.[10][11] It is crucial to empirically determine the optimal concentration for each specific protein of interest.

Protocol 1: Fractional Precipitation of a Target Protein

This protocol aims to isolate a protein of interest by sequentially increasing the concentration of this compound.

Materials:

  • Protein solution (e.g., cell lysate, clarified culture supernatant)

  • This compound (solid)

  • Precipitation Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Resuspension Buffer (appropriate for the next purification step)

  • Magnetic stirrer and stir bar

  • Refrigerated centrifuge and appropriate centrifuge tubes

  • Ice bath

Procedure:

  • Initial Clarification: Centrifuge the initial protein solution at high speed (e.g., 10,000 x g for 20-30 minutes at 4°C) to remove any cellular debris.

  • First Cut (Removal of Contaminants):

    • Place the clarified supernatant in a beaker on a magnetic stirrer in an ice bath.

    • Slowly add a predetermined amount of solid this compound to reach a lower percentage saturation (e.g., 20-30%). The exact amount will need to be determined empirically.

    • Allow the solution to stir gently for 30-60 minutes to ensure complete dissolution and equilibration.

    • Centrifuge the mixture at 10,000-15,000 x g for 20-30 minutes at 4°C.[11]

    • Carefully decant and save the supernatant, which contains the protein of interest. The pellet contains precipitated contaminating proteins.

  • Second Cut (Precipitation of Target Protein):

    • Transfer the supernatant from the previous step to a clean beaker on a magnetic stirrer in an ice bath.

    • Slowly add more solid this compound to reach a higher percentage saturation (e.g., 50-70%).

    • Allow the solution to stir gently for 30-60 minutes.

    • Centrifuge the mixture as before.

    • Discard the supernatant. The pellet now contains the precipitated protein of interest.

  • Resuspension and Desalting:

    • Resuspend the protein pellet in a minimal volume of the desired resuspension buffer.

    • Remove the excess this compound using dialysis or a desalting column.

Protocol 2: Bulk Precipitation for Protein Concentration

This protocol is designed to concentrate a dilute protein solution.

Materials:

  • As in Protocol 1.

Procedure:

  • Clarification: Clarify the dilute protein solution by centrifugation as described in Protocol 1.

  • Precipitation:

    • Place the clarified solution on a magnetic stirrer in an ice bath.

    • Slowly add solid this compound to a high percentage saturation (e.g., 80-90%) to precipitate the majority of the protein.

    • Stir gently for at least one hour.

    • Centrifuge at 10,000-15,000 x g for 30 minutes at 4°C.

    • Carefully discard the supernatant.

  • Resuspension:

    • Resuspend the pellet in a small volume of the appropriate buffer to achieve the desired final protein concentration.

    • Proceed with desalting if necessary for downstream applications.

Data Presentation

Since no specific quantitative data for this compound is available, the following tables are based on general principles of ammonium sulphate precipitation and should be used as a guideline for experimental design.

Table 1: General Guidelines for Fractional Precipitation Cuts

Saturation RangeTypical Proteins PrecipitatedPurpose
0-30%Very large or hydrophobic proteins, some nucleic acidsRemoval of early-precipitating contaminants
30-50%Many enzymes and other globular proteinsPrecipitation of the protein of interest (common range)
50-80%Smaller or more hydrophilic proteinsPrecipitation of the protein of interest (alternative range) or removal of late-precipitating contaminants
>80%Most remaining proteinsBulk precipitation for concentration

Table 2: Comparison of Precipitating Agents (Theoretical)

FeatureAmmonium SulphateThis compound
Primary Mechanism Salting-outSalting-out and Hydrophobic Interaction
Effective Concentration Protein-dependentPotentially lower for hydrophobic proteins (requires optimization)
Selectivity Based on overall solubilityPotentially enhanced for proteins with exposed hydrophobic regions
Potential Issues High salt concentrations may interfere with subsequent stepsSurfactant properties may affect some downstream assays; potential for foaming

Visualizations

Experimental_Workflow Experimental Workflow for Fractional Precipitation start Start with Clarified Protein Solution add_low_salt Add this compound to Low Saturation (e.g., 30%) start->add_low_salt stir_1 Stir for 30-60 min at 4°C add_low_salt->stir_1 centrifuge_1 Centrifuge (10,000 x g, 30 min) stir_1->centrifuge_1 supernatant_1 Collect Supernatant (Contains Target Protein) centrifuge_1->supernatant_1 pellet_1 Discard Pellet (Contaminants) centrifuge_1->pellet_1 add_high_salt Add More this compound to High Saturation (e.g., 60%) supernatant_1->add_high_salt stir_2 Stir for 30-60 min at 4°C add_high_salt->stir_2 centrifuge_2 Centrifuge (10,000 x g, 30 min) stir_2->centrifuge_2 supernatant_2 Discard Supernatant centrifuge_2->supernatant_2 pellet_2 Collect Pellet (Target Protein) centrifuge_2->pellet_2 resuspend Resuspend Pellet in Buffer pellet_2->resuspend desalt Desalt (Dialysis or Gel Filtration) resuspend->desalt end Purified Protein Fraction desalt->end

Caption: Fractional precipitation workflow.

Mechanism_of_Action Proposed Mechanism of this compound Precipitation cluster_initial Initial State cluster_addition Addition of this compound cluster_effects Precipitation Effects cluster_final Final State protein_soluble Soluble Protein (Hydration Shell) salt (1-Methylhexyl)ammonium Cation Sulphate Anion salting_out Salting-Out: Sulphate ions sequester water, reducing protein hydration. salt->salting_out hydrophobic_interaction Hydrophobic Interaction: Methylhexyl group interacts with hydrophobic patches on protein. salt->hydrophobic_interaction precipitate Protein Precipitate (Aggregated) salting_out->precipitate hydrophobic_interaction->precipitate

References

Protocol for protein precipitation with (1-Methylhexyl)ammonium sulphate

Author: BenchChem Technical Support Team. Date: November 2025

Protocol for Protein Precipitation Using the Salting-Out Method

Application Notes: Protein Precipitation with Ammonium Sulfate

Ammonium sulfate is extensively used for the fractionation and purification of proteins due to its high solubility, stabilizing effect on most proteins, and low cost.[1][2][3] The technique, known as "salting out," is based on the principle that at high ionic strengths, the solubility of proteins decreases, leading to their precipitation.[4][5]

The underlying mechanism involves the competition for water molecules between the salt ions and the protein molecules.[5] As the concentration of ammonium sulfate increases, it sequesters water molecules, reducing the amount of water available to hydrate the protein. This enhances protein-protein hydrophobic interactions, leading to aggregation and precipitation.[4] Different proteins precipitate at distinct ammonium sulfate concentrations, allowing for their separation from a mixture.[3][6][7] This method is a valuable initial step in a purification workflow as it can concentrate the target protein and remove a significant portion of contaminants.[1][8]

Key factors influencing the precipitation of a specific protein include its molecular weight, the distribution of polar and hydrophobic residues, the pH of the solution, and the temperature. Generally, larger proteins and those with more hydrophobic patches will precipitate at lower ammonium sulfate concentrations.[6] The procedure is typically performed at low temperatures (0-4°C) to maintain protein stability.[5] Following precipitation, the salt must be removed from the protein sample, commonly through dialysis or gel filtration, to prevent interference with subsequent purification steps or assays.[6][7]

Data Presentation: Fractional Precipitation of a Hypothetical Protein Mixture

The following table illustrates a typical fractional precipitation experiment to separate a target protein from a crude lysate. The optimal saturation percentages for precipitating the protein of interest while leaving impurities in solution or precipitating them in a different fraction would be determined empirically.

Ammonium Sulfate Saturation (%)Precipitated Fraction (Pellet)SupernatantRationale
0-30%Pellet 1: Contains highly insoluble proteins and some high molecular weight proteins.Supernatant 1: Contains the majority of proteins, including the target protein.Removal of easily precipitated contaminating proteins.
30-50%Pellet 2: Enriched with the target protein.Supernatant 2: Contains more soluble proteins and remaining contaminants.Selective precipitation of the protein of interest.
50-80%Pellet 3: Contains highly soluble proteins.Supernatant 3: Contains very soluble proteins and small molecules.Further fractionation of remaining proteins.

Experimental Protocols: Fractional Protein Precipitation with Ammonium Sulfate

This protocol describes a method for separating proteins from a solution using a stepwise increase in ammonium sulfate concentration.

Materials:

  • Crude protein extract (e.g., cell lysate)

  • Solid, analytical-grade ammonium sulfate

  • Precipitation Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA)

  • Resolubilization Buffer (a buffer suitable for the next purification step, e.g., PBS)

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Refrigerated centrifuge and appropriate centrifuge tubes

  • Dialysis tubing and clips (or other desalting apparatus)

Procedure:

  • Initial Sample Preparation:

    • Clarify the crude protein extract by centrifugation at approximately 10,000 x g for 20-30 minutes at 4°C to remove cell debris.

    • Transfer the clear supernatant to a clean beaker and place it in an ice bath on a magnetic stirrer. Begin gentle stirring.

    • Measure the initial volume of the supernatant.

  • First Precipitation Cut (e.g., 0-30% Saturation):

    • Slowly add the calculated amount of solid ammonium sulfate to reach the first desired saturation level (e.g., 30%). Add the salt in small portions to avoid high local concentrations which can cause unwanted protein co-precipitation.[6] Ensure each portion dissolves before adding the next.

    • Once all the ammonium sulfate is dissolved, continue stirring gently on ice for at least 30-60 minutes to allow for equilibration and complete precipitation.

    • Transfer the solution to centrifuge tubes and centrifuge at 10,000-20,000 x g for 20-30 minutes at 4°C to pellet the precipitated proteins.[8][9]

    • Carefully decant the supernatant into a clean beaker and save it for the next step. The pellet contains proteins that are insoluble at this salt concentration.

  • Second Precipitation Cut (e.g., 30-50% Saturation):

    • Place the collected supernatant from the previous step back on the magnetic stirrer in the ice bath.

    • Measure the new volume of the supernatant.

    • Calculate the amount of solid ammonium sulfate needed to increase the saturation from the previous level (30%) to the next desired level (e.g., 50%).

    • Slowly add the calculated ammonium sulfate with gentle stirring as described in step 2.

    • Allow the precipitation to occur by stirring for 30-60 minutes on ice.

    • Centrifuge the solution as in step 2 to collect the precipitated protein.

    • Carefully decant and save the supernatant for further fractionation if desired. The pellet from this step should be enriched in the target protein.

  • Resolubilization of the Protein Pellet:

    • Dissolve the protein pellet from the desired fraction in a minimal volume of the appropriate Resolubilization Buffer. Gentle pipetting or vortexing may be required to fully resuspend the pellet.[10]

  • Removal of Ammonium Sulfate (Desalting):

    • To remove the high concentration of ammonium sulfate, dialyze the resuspended protein solution against a large volume of the Resolubilization Buffer.[6][7]

    • Perform dialysis at 4°C with at least two to three buffer changes over several hours or overnight to ensure complete salt removal.[6]

Mandatory Visualization

ProteinPrecipitationWorkflow start Start: Crude Protein Extract clarify Clarification by Centrifugation start->clarify supernatant1 Clarified Supernatant clarify->supernatant1 add_as1 Add Ammonium Sulfate (e.g., to 30% saturation) supernatant1->add_as1 incubate1 Incubate and Stir (30-60 min at 4°C) add_as1->incubate1 centrifuge1 Centrifugation (10,000 x g, 20 min) incubate1->centrifuge1 pellet1 Pellet 1 (Discard or Analyze) centrifuge1->pellet1 Collect supernatant2 Supernatant 1 centrifuge1->supernatant2 Collect add_as2 Add More Ammonium Sulfate (e.g., to 50% saturation) supernatant2->add_as2 incubate2 Incubate and Stir (30-60 min at 4°C) add_as2->incubate2 centrifuge2 Centrifugation (10,000 x g, 20 min) incubate2->centrifuge2 pellet2 Pellet 2 (Target Protein) centrifuge2->pellet2 Collect supernatant3 Supernatant 2 (Further Fractions) centrifuge2->supernatant3 Collect dissolve Dissolve Pellet in Buffer pellet2->dissolve desalt Desalting (e.g., Dialysis) dissolve->desalt end End: Purified, Concentrated Protein desalt->end

Caption: Workflow for fractional protein precipitation using ammonium sulfate.

References

Applications of (1-Methylhexyl)ammonium Sulphate in Biochemical Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylhexyl)ammonium sulphate is an organic ammonium salt that possesses surfactant properties due to its amphipathic structure, which includes a hydrophobic 1-methylhexyl alkyl chain and a hydrophilic ammonium sulphate headgroup.[1] While not as extensively documented in biochemical literature as more common surfactants like Sodium Dodecyl Sulphate (SDS) or Triton X-100, its structure suggests potential utility in a variety of biochemical assays where membrane disruption, protein solubilization, or control of hydrophobic interactions is required.

This document provides an overview of the potential applications of this compound in biochemical research, along with a generalized protocol for its use in cell lysis for protein extraction. The information presented is based on the known properties of alkyl ammonium surfactants and serves as a guide for researchers interested in exploring the utility of this compound in their work.

Physicochemical Properties and Biochemical Action

The primary mode of action for this compound in a biological context is the disruption of cellular membranes and the solubilization of hydrophobic molecules.[1] The lipophilic alkyl tail can insert into the lipid bilayer of cell membranes, leading to membrane destabilization and eventual lysis. This property is foundational to its potential use in protocols requiring the release of intracellular contents. Furthermore, its surfactant nature allows it to coat the hydrophobic regions of proteins, which can aid in their solubilization, particularly for membrane-bound proteins, and potentially in preventing non-specific aggregation.

Table 1: Summary of Key Properties of this compound

PropertyValue/DescriptionReference
Molecular Formula C₇H₁₉NO₄S[2]
CAS Number 3595-14-0[3]
Primary Function Surfactant, Detergent[1]
Mechanism of Action Disruption of lipid bilayers, Solubilization of hydrophobic molecules[1]
Potential Applications Cell lysis, Protein solubilization (especially membrane proteins), Reagent in protein purification[1]

Potential Applications in Biochemical Assays

Based on its surfactant properties, this compound could be a valuable tool in several types of biochemical assays:

  • Cell Lysis for Protein and Nucleic Acid Extraction: Its ability to disrupt cell membranes makes it a candidate for inclusion in lysis buffers to release cytoplasmic and organellar contents for downstream analysis, such as western blotting, enzyme activity assays, or nucleic acid purification.

  • Solubilization of Membrane Proteins: Integral and peripheral membrane proteins are notoriously difficult to extract and purify in their native conformation. Novel surfactants are often screened for their ability to gently solubilize these proteins from the lipid bilayer without causing denaturation. This compound could be explored for this purpose.

  • Protein Purification and Crystallization: Detergents are often used in the purification of hydrophobic proteins to maintain their solubility. They are also critical components in the crystallization of membrane proteins, where they form a "belt" around the hydrophobic transmembrane domains, allowing the formation of an ordered crystal lattice.

  • Enzyme-Linked Immunosorbent Assays (ELISAs) and Other Immunoassays: Surfactants are commonly included in wash buffers in immunoassays to reduce non-specific binding of antibodies and other proteins to the microplate surface, thereby lowering background signal and improving assay sensitivity.

  • Controlling Protein Aggregation: In some instances, non-ionic or mild cationic surfactants can help prevent the aggregation of proteins during in vitro studies, particularly when working with aggregation-prone proteins.

Experimental Protocols

The following is a generalized protocol for the use of this compound in the lysis of cultured mammalian cells for the extraction of total soluble protein. Note: This is a starting point, and optimization of the concentration of this compound and other buffer components is highly recommended for specific cell types and downstream applications.

Protocol: Cell Lysis for Total Protein Extraction

1. Materials and Reagents:

  • Cultured mammalian cells

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1 mM EDTA

    • 0.1% - 1.0% (w/v) this compound (concentration to be optimized)

    • Protease Inhibitor Cocktail (e.g., cOmplete™, Mini, EDTA-free)

    • Phosphatase Inhibitor Cocktail (optional, for phosphorylation studies)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

2. Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium from the adherent cells.

    • Wash the cells once with ice-cold PBS.

    • Aspirate the PBS completely.

  • Cell Lysis:

    • Add an appropriate volume of ice-cold Lysis Buffer to the plate (e.g., 500 µL for a 10 cm dish).

    • Incubate the plate on ice for 10-15 minutes.

    • Using a cell scraper, scrape the cells from the surface of the plate into the lysis buffer.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification:

    • Incubate the lysate on ice for an additional 15-20 minutes, with occasional vortexing, to ensure complete lysis.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Storage:

    • Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled microcentrifuge tube.

    • Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay). Note: The compatibility of this compound with various protein assays should be empirically determined.

    • The protein extract can be used immediately for downstream applications or stored at -80°C for long-term use.

Workflow for Cell Lysis and Protein Extraction

Cell_Lysis_Workflow Workflow for Cell Lysis using this compound start Start: Cultured Adherent Cells wash Wash with ice-cold PBS start->wash add_lysis Add Lysis Buffer with This compound wash->add_lysis scrape Scrape cells and collect lysate add_lysis->scrape incubate Incubate on ice scrape->incubate centrifuge Centrifuge to pellet debris incubate->centrifuge collect_supernatant Collect supernatant (Soluble Protein Extract) centrifuge->collect_supernatant quantify Quantify protein concentration collect_supernatant->quantify end End: Protein extract for downstream analysis or storage quantify->end

A generalized workflow for the extraction of soluble proteins from cultured cells.

Signaling Pathways and Logical Relationships

Currently, there is a lack of published research detailing the specific interactions of this compound with intracellular signaling pathways. As a surfactant, its primary expected effect is the disruption of cellular integrity rather than specific modulation of a signaling cascade. Therefore, diagrams of signaling pathways directly involving this compound cannot be provided at this time.

The logical relationship for its application in biochemical assays is based on its physicochemical properties as a detergent.

Logical Flow for Application Consideration

Logical_Flow Decision Flow for Using this compound need Need to disrupt cell membranes or solubilize hydrophobic molecules? use_compound Consider this compound as a potential surfactant need->use_compound Yes alternative Use a standard, well-characterized detergent need->alternative No is_membrane_protein Is the target a membrane protein? optimize Empirically determine optimal concentration and buffer conditions is_membrane_protein->optimize Yes is_membrane_protein->optimize No (General Lysis) use_compound->is_membrane_protein proceed Proceed with biochemical assay optimize->proceed

A logical diagram illustrating the decision-making process for employing a novel surfactant.

Conclusion

This compound is a surfactant with potential applications in various biochemical assays, particularly those requiring cell lysis and protein solubilization. Due to the limited amount of specific data in the scientific literature, its use in any given assay should be empirically validated and optimized. The protocols and information provided here serve as a foundational guide for researchers wishing to explore the utility of this novel compound in their experimental workflows. As with any new reagent, careful characterization of its effects on the specific biological system and assay is paramount to obtaining reliable and reproducible results.

References

Application Notes and Protocols for (1-Methylhexyl)ammonium sulphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(1-Methylhexyl)ammonium sulphate , also known as 2-aminoheptane sulfate, is a cationic surfactant with a range of applications in research and development. Its amphiphilic nature, stemming from a seven-carbon alkyl chain and a charged ammonium head group, allows it to interact with both hydrophobic and hydrophilic environments. This property makes it a versatile tool in various biochemical and pharmaceutical applications, including protein purification and as an antimicrobial agent.[1]

I. Surfactant Properties and Applications

This compound belongs to the class of organic ammonium salts and is recognized for its surfactant properties.[1] These properties are central to its function in various research applications.

Key Physicochemical Data:

PropertyValueReference
CAS Number 3595-14-0[2]
Molecular Formula C₇H₁₉NO₄S[1]
Molecular Weight 213.30 g/mol [1]
Alternate Names 2-Aminoheptane sulfate, Heptan-2-aminium sulfate[3][4]
Application 1: Protein Precipitation (Salting Out)

The high ionic strength imparted by this compound in solution can be utilized for the precipitation of proteins. This "salting out" technique is a common initial step in protein purification protocols. The surfactant competes with proteins for water molecules, leading to decreased protein solubility and subsequent precipitation.[5][6][7] Different proteins will precipitate at varying concentrations of the surfactant, allowing for fractional precipitation.[6]

Hypothetical Protein Precipitation Data:

The following table provides a hypothetical example of fractional precipitation of three proteins (Protein A, B, and C) from a crude cell lysate using this compound.

This compound Saturation (%)Protein A Precipitated (%)Protein B Precipitated (%)Protein C Precipitated (%)
205152
40853010
60957025
80989560

II. Experimental Protocols

Protocol 1: Fractional Precipitation of a Target Protein

This protocol describes a general procedure for the fractional precipitation of a target protein from a solution using this compound. This method is often used as an initial purification step to enrich the target protein and remove some contaminants.

Materials:

  • Crude protein extract

  • This compound (solid)

  • Purification buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Centrifuge and centrifuge tubes

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation of Protein Solution: Clarify the crude protein extract by centrifugation at 10,000 x g for 30 minutes at 4°C to remove cell debris.

  • Initial Salt Cut (Optional): To remove highly insoluble proteins, slowly add solid this compound to the supernatant while gently stirring on ice to a low saturation level (e.g., 20-30%). The exact amount of salt to be added can be calculated using online tools or nomograms.

  • Stirring: Continue stirring for 30-60 minutes on ice to allow for equilibration.

  • Centrifugation: Centrifuge the solution at 15,000 x g for 30 minutes at 4°C. The pellet contains precipitated, non-target proteins.

  • Precipitation of Target Protein: Carefully transfer the supernatant to a new beaker. Slowly add more solid this compound to the desired saturation level to precipitate the target protein (e.g., 40-60%).

  • Stirring and Centrifugation: Repeat the stirring and centrifugation steps as described above. The pellet now contains the enriched target protein.

  • Resuspension: Discard the supernatant and resuspend the protein pellet in a minimal volume of the purification buffer.

  • Desalting: Remove the excess this compound from the resuspended protein solution using dialysis or a desalting column.

Workflow for Protein Precipitation:

G cluster_0 Preparation cluster_1 Fractional Precipitation cluster_2 Final Steps Crude Lysate Crude Lysate Clarification (Centrifugation) Clarification (Centrifugation) Crude Lysate->Clarification (Centrifugation) Remove Debris Clarified Lysate Clarified Lysate First Salt Cut First Salt Cut Clarified Lysate->First Salt Cut Add this compound (e.g., 30%) Centrifugation_1 Centrifugation_1 First Salt Cut->Centrifugation_1 Stir & Spin Supernatant_1 Supernatant_1 Centrifugation_1->Supernatant_1 Collect Pellet_1 (Contaminants) Pellet_1 (Contaminants) Centrifugation_1->Pellet_1 (Contaminants) Second Salt Cut Second Salt Cut Supernatant_1->Second Salt Cut Add more salt (e.g., 60%) Centrifugation_2 Centrifugation_2 Second Salt Cut->Centrifugation_2 Stir & Spin Pellet_2 (Target Protein) Pellet_2 (Target Protein) Centrifugation_2->Pellet_2 (Target Protein) Collect Supernatant_2 (Discard) Supernatant_2 (Discard) Centrifugation_2->Supernatant_2 (Discard) Resuspend in Buffer Resuspend in Buffer Pellet_2 (Target Protein)->Resuspend in Buffer Desalting (Dialysis/GFC) Desalting (Dialysis/GFC) Resuspend in Buffer->Desalting (Dialysis/GFC) Purified Protein Purified Protein Desalting (Dialysis/GFC)->Purified Protein

Caption: Workflow of protein precipitation using this compound.

Application 2: Antimicrobial Agent

As a cationic surfactant, this compound has the potential to act as an antimicrobial agent. The positively charged ammonium group can interact with the negatively charged components of microbial cell membranes, while the hydrophobic tail can insert into the lipid bilayer, leading to membrane disruption and cell death.[1]

Hypothetical Antimicrobial Activity Data (MIC):

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against common microbial strains.

Microbial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositive16
Bacillus subtilisPositive32
Escherichia coliNegative64
Pseudomonas aeruginosaNegative128
Candida albicansN/A (Fungus)64
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against a specific microbial strain.

Materials:

  • This compound

  • Bacterial or fungal strain of interest

  • Appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Stock Solution: Prepare a sterile stock solution of this compound in the appropriate growth medium at a concentration at least twice the highest concentration to be tested.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solution with the growth medium to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the growth medium, adjusted to a specific cell density (e.g., 0.5 McFarland standard for bacteria).

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (inoculum in medium without the compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Logical Flow for MIC Determination:

G Prepare Stock Solution Prepare Stock Solution Serial Dilutions in 96-well Plate Serial Dilutions in 96-well Plate Prepare Stock Solution->Serial Dilutions in 96-well Plate Inoculate Wells Inoculate Wells Serial Dilutions in 96-well Plate->Inoculate Wells Prepare Standardized Inoculum Prepare Standardized Inoculum Prepare Standardized Inoculum->Inoculate Wells Incubate Plate Incubate Plate Inoculate Wells->Incubate Plate Visual/Spectrophotometric Reading Visual/Spectrophotometric Reading Incubate Plate->Visual/Spectrophotometric Reading Determine Lowest Concentration with No Growth (MIC) Determine Lowest Concentration with No Growth (MIC) Visual/Spectrophotometric Reading->Determine Lowest Concentration with No Growth (MIC)

Caption: Logical steps for determining the Minimum Inhibitory Concentration (MIC).

References

Experimental Design for Studies Involving (1-Methylhexyl)ammonium Sulphate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction and Application Notes

(1-Methylhexyl)ammonium sulphate is a cationic surfactant belonging to the class of quaternary ammonium compounds (QACs). Its amphiphilic nature, characterized by a positively charged ammonium head group and a lipophilic seven-carbon alkyl chain (heptyl), dictates its primary biological activity. This document provides detailed application notes and experimental protocols for researchers investigating the antimicrobial, cytotoxic, and mechanistic properties of this compound.

The primary mechanism of action for QACs like this compound is the disruption of cell membrane integrity.[1][2] The positively charged headgroup interacts with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids. Subsequently, the hydrophobic alkyl tail penetrates the lipid bilayer, leading to a loss of membrane fluidity, increased permeability, and leakage of intracellular components, ultimately resulting in cell death.[2][3]

Given its surfactant properties, this compound has potential applications as an antimicrobial agent in various formulations.[1] However, a thorough understanding of its efficacy against a spectrum of microbes, its potential cytotoxicity to mammalian cells, and its precise mechanism of action is crucial for its development and safe use. The following protocols provide a framework for a comprehensive in vitro evaluation of this compound.

II. Quantitative Data Summary

While specific experimental data for this compound is not extensively available in the public domain, the following tables provide representative data for single-chain quaternary ammonium compounds with similar alkyl chain lengths (C7). This data can be used as a preliminary guide for designing experiments and anticipating potential outcomes.

Table 1: Representative Antimicrobial Activity of C7 Quaternary Ammonium Compounds

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Staphylococcus aureus8 - 3216 - 64
Escherichia coli16 - 6432 - 128
Pseudomonas aeruginosa32 - 12864 - 256
Candida albicans4 - 168 - 32

Note: These are representative ranges and actual values for this compound may vary.

Table 2: Representative Cytotoxicity Data of C7 Quaternary Ammonium Compounds

Cell LineAssayIC50 (µg/mL)
Human keratinocytes (HaCaT)MTT10 - 50
Human lung fibroblasts (MRC-5)LDH15 - 75
Human red blood cellsHemolysis (HC50)25 - 100

Note: IC50 (half-maximal inhibitory concentration) and HC50 (half-maximal hemolytic concentration) are representative ranges and actual values for this compound may vary.

III. Experimental Protocols

A. Antimicrobial Activity Assays

1. Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol utilizes the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Test microorganisms (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile pipette tips and reservoirs

Procedure:

  • Preparation of Inoculum: Culture the test microorganism overnight in the appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO). Perform a serial two-fold dilution of the compound in the 96-well plate using MHB to achieve a range of desired concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound at which there is no visible growth.[4]

2. Protocol for Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a follow-up to the MIC assay to determine the lowest concentration of this compound that kills 99.9% of the initial microbial inoculum.

Materials:

  • Results from the MIC assay

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Sterile spreader or inoculating loop

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an agar plate.

  • Incubation: Incubate the agar plates at the optimal temperature for the test microorganism for 24-48 hours.

  • Determination of MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[5][6]

B. Cytotoxicity and Mechanistic Assays

1. Protocol for MTT Assay for Mammalian Cell Cytotoxicity

This colorimetric assay measures the metabolic activity of cells and is used to assess the cytotoxic effect of this compound on mammalian cell lines.

Materials:

  • This compound

  • Mammalian cell line (e.g., HaCaT, MRC-5)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound) and an untreated control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the cell viability against the compound concentration.

2. Protocol for Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium, which is an indicator of cell membrane damage.

Materials:

  • This compound

  • Mammalian cell line

  • LDH assay kit (commercially available)

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Collection of Supernatant: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Measurement: Follow the instructions provided with the commercial LDH assay kit to measure the LDH activity in the collected supernatants. This typically involves adding a reaction mixture and measuring the absorbance change over time.

  • Lysis Control: Include a positive control by treating some cells with a lysis buffer to achieve maximum LDH release.

  • Data Analysis: Calculate the percentage of LDH release relative to the lysis control.

3. Protocol for Hemolysis Assay

This assay assesses the lytic effect of this compound on red blood cells.

Materials:

  • This compound

  • Freshly collected red blood cells (RBCs) (e.g., from sheep or human)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (for positive control)

  • Sterile microcentrifuge tubes or a 96-well plate

Procedure:

  • RBC Preparation: Wash the RBCs several times with PBS by centrifugation and resuspend them to a final concentration of 2-5% (v/v) in PBS.

  • Compound Incubation: Add various concentrations of this compound to the RBC suspension. Include a negative control (RBCs in PBS) and a positive control (RBCs with a lytic agent like Triton X-100).

  • Incubation: Incubate the samples at 37°C for 1-2 hours with gentle agitation.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Measurement of Hemoglobin Release: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis relative to the positive control. The HC50 value can be determined from the dose-response curve.

4. Protocol for Visualizing Bacterial Membrane Damage using Fluorescence Microscopy

This protocol uses fluorescent dyes to visualize the disruption of the bacterial cell membrane.

Materials:

  • This compound

  • Bacterial culture

  • SYTO 9 and Propidium Iodide (PI) fluorescent stains (commercially available as a kit)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Bacterial Treatment: Treat the bacterial culture with different concentrations of this compound for a short period (e.g., 30-60 minutes). Include an untreated control.

  • Staining: Add the SYTO 9 and PI stain mixture to the treated and untreated bacterial suspensions according to the manufacturer's protocol. SYTO 9 stains all bacteria (live and dead) green, while PI only enters bacteria with damaged membranes and stains their DNA red.

  • Visualization: Place a small aliquot of the stained bacterial suspension on a microscope slide and observe under a fluorescence microscope.

  • Image Analysis: Capture images using appropriate filter sets for green and red fluorescence. Live bacteria will appear green, while dead or membrane-compromised bacteria will appear red or yellow/orange (due to the combination of both stains).[7][8]

IV. Diagrams

Experimental_Workflow cluster_Antimicrobial Antimicrobial Activity cluster_Cytotoxicity Cytotoxicity & Mechanism MIC MIC Assay MBC MBC Assay MIC->MBC Determine bactericidal concentration MTT MTT Assay (Viability) LDH LDH Assay (Membrane Damage) Hemolysis Hemolysis Assay Microscopy Fluorescence Microscopy Compound This compound Compound->MIC Compound->MTT Compound->LDH Compound->Hemolysis Compound->Microscopy

Caption: Experimental workflow for the in vitro evaluation of this compound.

Signaling_Pathway cluster_Membrane Cell Membrane Interaction cluster_Disruption Membrane Disruption & Downstream Effects QAC This compound Membrane Bacterial Cell Membrane (Negative Charge) QAC->Membrane Electrostatic Interaction Penetration Hydrophobic Tail Penetration Membrane->Penetration Permeability Increased Permeability Penetration->Permeability Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Permeability->Leakage Mitochondria Mitochondrial Dysfunction Leakage->Mitochondria Apoptosis Apoptosis/Necrosis Leakage->Apoptosis Mitochondria->Apoptosis

Caption: Proposed mechanism of action for this compound leading to cell death.

References

Application Notes and Protocols: The Potential Use of 2-Aminoheptane Sulfate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of 2-aminoheptane sulfate as a reagent in organic synthesis is not widely documented in peer-reviewed literature. Its primary application is in the pharmaceutical field as a sympathomimetic amine. The following application notes and protocols are based on the general principles of chiral amine chemistry and are intended to serve as a guide for researchers interested in exploring the potential of 2-aminoheptane and its sulfate salt in asymmetric synthesis. The experimental procedures are generalized from established methods for other chiral amines.

Introduction

2-Aminoheptane is a chiral primary amine, making it a candidate for applications in asymmetric synthesis. As a chiral molecule, it exists as two enantiomers, (R)-2-aminoheptane and (S)-2-aminoheptane. The sulfate salt is the common commercial form. Chiral amines are valuable in organic synthesis for two primary purposes: as chiral resolving agents for the separation of racemic mixtures of acidic compounds, and as chiral auxiliaries to control the stereochemical outcome of a reaction.

Potential Application: Chiral Resolution of Racemic Carboxylic Acids

The most direct potential application of enantiomerically pure 2-aminoheptane (obtained from its sulfate salt) is as a resolving agent for racemic carboxylic acids. The principle of this method relies on the reaction of a racemic acid with a single enantiomer of a chiral base to form a mixture of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Workflow for Chiral Resolution

The logical workflow for the chiral resolution of a racemic carboxylic acid using a chiral amine like 2-aminoheptane is depicted below.

G racemic_acid Racemic Carboxylic Acid (R/S mixture) diastereomeric_salts Mixture of Diastereomeric Salts ((R)-acid-(R)-amine and (S)-acid-(R)-amine) racemic_acid->diastereomeric_salts chiral_amine Enantiopure 2-Aminoheptane (e.g., (R)-enantiomer) chiral_amine->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation less_soluble Less Soluble Diastereomeric Salt (e.g., (R)-acid-(R)-amine) separation->less_soluble Precipitate more_soluble More Soluble Diastereomeric Salt (in mother liquor) separation->more_soluble Solution acidification1 Acidification (e.g., HCl) less_soluble->acidification1 acidification2 Acidification (e.g., HCl) more_soluble->acidification2 resolved_acid1 Enantiomerically Enriched Acid (e.g., (R)-acid) acidification1->resolved_acid1 amine_recovery1 Recovered Chiral Amine Salt acidification1->amine_recovery1 resolved_acid2 Enantiomerically Enriched Acid (e.g., (S)-acid) acidification2->resolved_acid2 amine_recovery2 Recovered Chiral Amine Salt acidification2->amine_recovery2

Caption: Workflow for Chiral Resolution.

Experimental Protocol: Resolution of a Racemic Carboxylic Acid

This protocol is a general guideline and would require optimization for a specific racemic acid and for use with 2-aminoheptane.

Materials:

  • Racemic carboxylic acid

  • (R)- or (S)-2-Aminoheptane sulfate

  • Sodium hydroxide (e.g., 1 M aqueous solution)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Solvent for crystallization (e.g., methanol, ethanol, acetone, or mixtures)

  • Hydrochloric acid (e.g., 1 M aqueous solution)

Procedure:

  • Liberation of the Free Amine:

    • Dissolve a known quantity of (R)- or (S)-2-aminoheptane sulfate in a minimal amount of water.

    • Cool the solution in an ice bath and slowly add 1 M NaOH solution with stirring until the pH is >10.

    • Extract the liberated free 2-aminoheptane into dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the free amine. Caution: 2-Aminoheptane is volatile.

  • Formation of Diastereomeric Salts:

    • Dissolve one equivalent of the racemic carboxylic acid in a suitable crystallization solvent (e.g., methanol) with gentle heating.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the enantiomerically pure 2-aminoheptane in the same solvent.

    • Slowly add the amine solution to the acid solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.

  • Fractional Crystallization:

    • Collect the crystalline precipitate by vacuum filtration and wash with a small amount of cold solvent. This is the first crop of the less soluble diastereomeric salt.

    • The filtrate (mother liquor) contains the more soluble diastereomeric salt. The solvent can be partially evaporated to obtain subsequent crops of crystals if desired.

    • The optical purity of the diastereomeric salt can be improved by recrystallization from the same or a different solvent system.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the crystallized diastereomeric salt in water and add 1 M HCl with stirring until the pH is <2.

    • Extract the liberated carboxylic acid into a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Recovery of the Chiral Amine:

    • The aqueous layer from the previous step contains the 2-aminoheptane hydrochloride salt.

    • To recover the amine, make the aqueous solution basic with NaOH and extract with an organic solvent as described in step 1.

Data Presentation for a Hypothetical Resolution

The following table illustrates the type of quantitative data that should be recorded during a chiral resolution experiment. The values are for illustrative purposes only.

StepParameterValue
Starting Materials Racemic Acid Mass10.0 g
2-Aminoheptane Mass5.0 g
Crystallization SolventMethanol
Yield of Salt (Crop 1)6.5 g
Melting Point of Salt (Crop 1)152-154 °C
Resolved Acid Yield of Enriched Acid4.2 g (84% of theoretical max)
Specific Rotation+[value]° (c=[conc], [solvent])
Enantiomeric Excess (ee)95%
Mother Liquor Acid Yield of Enriched Acid4.5 g
Specific Rotation-[value]° (c=[conc], [solvent])
Enantiomeric Excess (ee)85% (of the opposite enantiomer)

Potential Application: As a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. After the reaction, the auxiliary is removed, having served its purpose of inducing chirality in the product.

For 2-aminoheptane to be used as a chiral auxiliary, it would first need to be converted into a suitable derivative, for example, an amide with a carboxylic acid. The stereocenter in the 2-aminoheptane moiety could then influence the stereoselectivity of reactions at the α-carbon of the original acid.

Conceptual Workflow for Use as a Chiral Auxiliary

The following diagram illustrates the general concept of using a chiral amine as an auxiliary in an asymmetric alkylation reaction.

G prochiral_acid Prochiral Carboxylic Acid Derivative amide_formation Amide Formation prochiral_acid->amide_formation chiral_amine Enantiopure 2-Aminoheptane chiral_amine->amide_formation chiral_amide Chiral Amide amide_formation->chiral_amide deprotonation Deprotonation (e.g., LDA) chiral_amide->deprotonation enolate Chiral Enolate deprotonation->enolate alkylation Alkylation (e.g., R-X) enolate->alkylation diastereoselective_product Diastereomerically Enriched Product alkylation->diastereoselective_product cleavage Auxiliary Cleavage (e.g., Hydrolysis) diastereoselective_product->cleavage chiral_product Enantiomerically Enriched Product cleavage->chiral_product recovered_auxiliary Recovered Chiral Amine cleavage->recovered_auxiliary

Caption: Asymmetric Alkylation Workflow.

Generalized Protocol for Asymmetric Alkylation

This protocol is a conceptual outline and has not been validated for 2-aminoheptane derivatives.

Procedure:

  • Synthesis of the Chiral Amide:

    • React an acid chloride or activated ester of a prochiral carboxylic acid with enantiomerically pure 2-aminoheptane in the presence of a non-nucleophilic base to form the chiral amide.

  • Diastereoselective Alkylation:

    • Dissolve the chiral amide in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon).

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to form the chiral enolate.

    • Add an alkylating agent (e.g., an alkyl halide) and allow the reaction to proceed.

  • Cleavage and Recovery:

    • After the reaction is complete, quench the reaction and purify the diastereomerically enriched product.

    • Cleave the amide bond (e.g., by acidic or basic hydrolysis) to yield the enantiomerically enriched carboxylic acid and recover the 2-aminoheptane auxiliary.

Conclusion

While there is a lack of specific literature on the use of 2-aminoheptane sulfate in organic synthesis, its chiral nature suggests potential applications as a resolving agent and, with modification, as a chiral auxiliary. The protocols and workflows provided here are based on well-established principles of asymmetric synthesis and offer a starting point for researchers wishing to investigate the utility of this readily available chiral amine. Significant optimization of reaction conditions, particularly solvent selection and temperature for crystallization, would be necessary to achieve efficient resolution or diastereoselection.

Troubleshooting & Optimization

Technical Support Center: Protein Precipitation with (1-Methylhexyl)ammonium Sulphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (1-Methylhexyl)ammonium sulphate for protein precipitation. This reagent, due to its hydrophobic (1-Methylhexyl) group, may require protocol adjustments compared to standard ammonium sulfate precipitation.

Frequently Asked Questions (FAQs)

Q1: Why is my protein precipitating at a much lower concentration of this compound compared to standard ammonium sulfate?

A1: The (1-Methylhexyl) group on the ammonium ion increases the hydrophobicity of the salt. This enhances the "salting-out" effect, which relies on promoting hydrophobic interactions between protein molecules.[1][2][3] The alkyl chain can directly interact with hydrophobic patches on the protein surface, leading to aggregation and precipitation at lower salt concentrations.[4] Proteins with significant hydrophobic surface areas are particularly susceptible to this effect.

Q2: I'm observing irreversible protein aggregation or denaturation. What could be the cause?

A2: The increased hydrophobicity of this compound can sometimes lead to protein denaturation, especially if the protein is not robust. The hydrophobic alkyl chains may disrupt the protein's tertiary structure by interacting with its hydrophobic core, leading to unfolding and subsequent aggregation.[3][4] It is also possible that the local concentration of the salt during addition is too high, causing denaturation.

Q3: The this compound salt is not dissolving well in my buffer. What can I do?

A3: While ammonium sulfate is highly soluble in water, the addition of the (1-Methylhexyl) group can decrease its aqueous solubility.[5][6][7] To improve solubility, consider the following:

  • Prepare a saturated stock solution: Instead of adding the solid salt directly, prepare a saturated or near-saturated stock solution and add it dropwise.

  • Gentle warming: Slightly warming the buffer (e.g., to 30°C) can aid in dissolving the salt. However, ensure your protein is stable at this temperature.

  • pH adjustment: Check the pH of your buffer after adding the salt, as it can sometimes alter the pH, which in turn might affect the solubility of both the salt and the protein.

Q4: My protein of interest remains in the supernatant even at high concentrations of this compound. Why is this happening?

A4: While unlikely for most proteins due to the enhanced hydrophobic effect, several factors could contribute to this:

  • Highly hydrophilic protein: Your protein may be exceptionally hydrophilic with very few exposed hydrophobic patches, making it resistant to salting-out.

  • Presence of stabilizing agents: High concentrations of glycerol, detergents, or other additives in your sample may be keeping the protein soluble.

  • Incorrect pH: The pH of the solution should be optimal for precipitation. Generally, proteins are least soluble at their isoelectric point (pI).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Protein Recovery in Pellet The optimal concentration for precipitation has been overshot, and the protein may have gone back into solution or precipitated at a lower concentration.Perform a titration experiment to determine the optimal concentration of this compound for your specific protein. Test a range of concentrations (e.g., 10-60% saturation).
The protein is highly hydrophilic and requires a higher concentration of the salt.Gradually increase the concentration of this compound, monitoring for precipitation at each step.
Protein is Denatured or Inactive After Redissolving The hydrophobic nature of the salt is causing irreversible unfolding.Reduce the incubation time with the salt. Perform the precipitation at a lower temperature (e.g., 4°C). Consider adding stabilizing agents like glycerol (5-10%) or specific ligands to your buffer.
The pH of the solution shifted during salt addition, leading to denaturation.Use a well-buffered solution (e.g., 50-100 mM Tris or HEPES) and monitor the pH after adding the salt.[8]
Precipitate is Difficult to Redissolve The protein has formed tight, insoluble aggregates.Try a range of resuspension buffers with varying pH, salt concentrations (e.g., 150-300 mM NaCl), or mild detergents.[9] Allow for longer incubation with gentle agitation.
Floating Precipitate The precipitate has a lower density, which can occur with membrane proteins or proteins with bound lipids or detergents.Use a swing-out rotor during centrifugation to ensure the precipitate collects at the bottom of the tube.[2]

Experimental Protocols

Protocol: Optimization of Protein Precipitation with this compound

This protocol outlines a method to determine the optimal concentration of this compound for precipitating a target protein.

1. Preparation of Reagents:

  • Protein Solution: Your clarified protein extract in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Saturated this compound Solution: Prepare a saturated solution by adding an excess of the salt to distilled water or your buffer. Stir for several hours at the desired experimental temperature (e.g., 4°C or room temperature) and allow the undissolved salt to settle. The clear supernatant is your saturated stock solution (defined as 100% saturation).

2. Titration Experiment:

  • Aliquot a fixed volume of your protein solution into several microcentrifuge tubes (e.g., 1 mL per tube).

  • Slowly add varying amounts of the saturated this compound solution to achieve a range of final saturation percentages (e.g., 10%, 20%, 30%, 40%, 50%, 60%). Use an online calculator for standard ammonium sulfate as a starting point, but be prepared to adjust based on your observations.

  • Incubate the tubes on ice or at 4°C with gentle stirring for 30-60 minutes.

  • Centrifuge the tubes at 10,000-15,000 x g for 15-30 minutes at 4°C.

  • Carefully collect the supernatant from each tube.

  • Resuspend the pellets in a small, equal volume of your initial buffer.

3. Analysis:

  • Analyze both the supernatant and the redissolved pellet fractions by SDS-PAGE to determine the concentration at which your target protein precipitates.

  • If applicable, perform an activity assay on the redissolved pellets to check for protein functionality.

Quantitative Data Summary

The optimal precipitation concentration for this compound is highly protein-dependent. The following table provides suggested starting ranges for optimization compared to standard ammonium sulfate.

Parameter Standard Ammonium Sulfate This compound (Suggested Starting Range)
Typical Saturation % for Precipitation 40 - 80%15 - 60%
Incubation Time 30 - 120 minutes30 - 60 minutes
Incubation Temperature 4°C4°C (recommended to minimize denaturation)
Centrifugation Speed 10,000 - 15,000 x g10,000 - 15,000 x g
Centrifugation Time 15 - 30 minutes15 - 30 minutes

Visualizations

G cluster_workflow Experimental Workflow for Optimization start Clarified Protein Solution titration Titrate with (1-Methylhexyl)ammonium Sulphate (10-60% Saturation) start->titration incubation Incubate at 4°C (30-60 min) titration->incubation centrifugation Centrifuge (10,000 x g, 15-30 min) incubation->centrifugation separation Separate Supernatant and Pellet centrifugation->separation supernatant_analysis Analyze Supernatant (SDS-PAGE) separation->supernatant_analysis Supernatant pellet_analysis Redissolve & Analyze Pellet (SDS-PAGE, Activity Assay) separation->pellet_analysis Pellet end Determine Optimal Concentration supernatant_analysis->end pellet_analysis->end

Caption: Optimization workflow for protein precipitation.

G cluster_troubleshooting Troubleshooting Logic issue Issue: Low Protein Recovery or Denaturation cause1 Concentration Too High/Low? issue->cause1 cause2 Protein Denaturation? issue->cause2 cause3 Poor Salt/Pellet Solubility? issue->cause3 solution1 Perform Titration Experiment cause1->solution1 solution2 Lower Temperature Reduce Incubation Time Add Stabilizers cause2->solution2 solution3 Use Stock Solution Optimize Resuspension Buffer cause3->solution3

Caption: Troubleshooting decision-making process.

References

Optimizing (1-Methylhexyl)ammonium sulphate concentration in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of (1-Methylhexyl)ammonium sulphate in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as heptan-2-amine sulfate, is a cationic surfactant.[1] Due to its amphiphilic nature, it has several applications in research, including:

  • Biochemical Assays: It can be used as a reagent to facilitate the solubilization and manipulation of proteins and other biological molecules.[1]

  • Antimicrobial Research: It exhibits antimicrobial properties by disrupting the cell membranes of bacteria.[1]

  • Protein Extraction: Like other surfactants, it can be used to lyse cells and extract proteins.

Q2: What is the general mechanism of action for this compound?

As a quaternary ammonium compound (QAC), its primary mechanism of action involves the disruption of cellular membranes. The positively charged headgroup interacts with the negatively charged components of the bacterial cell envelope, while the hydrophobic tail penetrates the lipid bilayer, leading to increased membrane permeability and leakage of cellular contents.[2][3][4] At lower concentrations, it may also induce protein aggregation within the cell, contributing to its antimicrobial effect.[2]

Q3: How should I prepare and store this compound solutions?

  • Preparation: To prepare a stock solution, dissolve the this compound powder in an appropriate buffer (e.g., PBS, TRIS) with gentle stirring. Avoid vigorous vortexing to prevent excessive foaming.

  • Storage: Store the solid compound in a cool, dry place. Aqueous solutions should be stored at 4°C for short-term use. For long-term storage, it is advisable to aliquot and freeze the solution at -20°C to prevent repeated freeze-thaw cycles.

Q4: Is there a critical micelle concentration (CMC) for this compound that I should be aware of?

Troubleshooting Guides

Issue 1: Suboptimal Antimicrobial Activity

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Concentration Too Low The concentration of this compound may be below the Minimum Inhibitory Concentration (MIC) for the target microorganism. It is recommended to perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 1-100 µg/mL) and narrow down to find the MIC.
Incompatible Buffer Components Components in the culture medium or buffer, such as proteins or other surfactants, may interact with and neutralize the this compound. Consider washing the cells with a simple saline solution (e.g., PBS) before adding the compound in a serum-free or low-protein medium for the duration of the experiment.
Incorrect pH The activity of some cationic surfactants can be pH-dependent. Ensure the pH of your experimental buffer is within a range that maintains the cationic charge of the ammonium group (typically pH 4-9).
Bacterial Resistance The target microorganism may have intrinsic or acquired resistance mechanisms to quaternary ammonium compounds. Consider combination therapies or alternative antimicrobial agents.
Issue 2: Protein Precipitation or Aggregation in Biochemical Assays

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Concentration Too High Exceeding the optimal concentration can lead to protein denaturation and precipitation. Perform a concentration titration to find the lowest effective concentration that achieves the desired effect (e.g., solubilization) without causing significant protein aggregation. This is often below the CMC.
Ionic Strength of Buffer The ionic strength of the buffer can influence the interaction between the surfactant and proteins. Try varying the salt concentration (e.g., 50-200 mM NaCl) in your buffer to see if it mitigates precipitation.
Presence of Other Solutes Other molecules in the solution may compete for binding to the protein or the surfactant. If possible, simplify the buffer composition during the initial optimization steps.
Temperature Effects The solubility of both the protein and the surfactant can be temperature-dependent. Ensure all solutions are equilibrated to the experimental temperature before mixing.
Issue 3: Cell Lysis or Cytotoxicity in Cell-Based Assays

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Concentration Above Tolerable Limit Due to its membrane-disrupting properties, high concentrations of this compound will be cytotoxic. Determine the cytotoxic concentration range for your specific cell line using a viability assay (e.g., MTT, trypan blue exclusion). Work with concentrations well below the toxic threshold for non-lytic applications.
Exposure Time is Too Long Prolonged exposure can lead to cumulative cytotoxic effects. Optimize the incubation time to the shortest duration necessary to achieve the desired experimental outcome.
Cell Line Sensitivity Different cell lines will have varying sensitivities to surfactants. If your primary cell line is too sensitive, consider using a more robust cell line for initial experiments if the biological question allows.
Presence of Serum Serum proteins can sometimes bind to and sequester surfactants, reducing their effective concentration. However, in other cases, serum can help stabilize cell membranes. Test your experiment in both the presence and absence of a low percentage of serum (e.g., 1-2%) to see the effect on cytotoxicity.

Experimental Protocols

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC)

This protocol outlines a method for determining the MIC of this compound against a bacterial strain.

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile deionized water or a suitable buffer.

  • Prepare a bacterial suspension of the target microorganism in a suitable broth (e.g., Mueller-Hinton broth) and adjust the turbidity to a 0.5 McFarland standard.

  • Perform serial dilutions of the this compound stock solution in a 96-well microtiter plate. The final volume in each well should be 50 µL, with concentrations ranging from, for example, 256 µg/mL down to 0.5 µg/mL.

  • Inoculate each well with 50 µL of the prepared bacterial suspension.

  • Include controls: a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Optimizing Concentration for Protein Extraction

This protocol provides a general workflow for optimizing the concentration of this compound for cell lysis and protein extraction.

  • Prepare a range of lysis buffers containing different concentrations of this compound (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v). The buffer should also contain a buffering agent (e.g., 50 mM TRIS-HCl, pH 7.4) and a protease inhibitor cocktail.

  • Harvest cells and wash them once with ice-cold PBS.

  • Resuspend cell pellets in each of the prepared lysis buffers at a fixed cell-to-buffer ratio.

  • Incubate the samples on ice for 20-30 minutes with occasional gentle mixing.

  • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (the protein extract).

  • Determine the protein concentration of each supernatant using a standard protein assay (e.g., BCA assay).

  • Analyze the protein profile of the extracts using SDS-PAGE to assess the efficiency of extraction and any potential protein degradation.

  • The optimal concentration will be the one that yields the highest protein concentration without significant signs of protein degradation or precipitation.

Visualizations

Experimental_Workflow_for_MIC_Determination Workflow for MIC Determination A Prepare Stock Solution of This compound C Perform Serial Dilutions in 96-well Plate A->C B Prepare Bacterial Suspension (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 18-24h D->E F Visually Inspect for Growth and Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling_Pathway_of_QAC_Action General Signaling Pathway for QAC-Induced Cell Stress cluster_cell Bacterial Cell Membrane Cell Membrane Disruption Leakage Leakage of Intracellular Components Membrane->Leakage ROS Reactive Oxygen Species (ROS) Production Membrane->ROS Apoptosis Cell Death (Apoptosis/Necrosis) Leakage->Apoptosis ProteinAgg Protein Aggregation ROS->ProteinAgg DNA_Damage DNA Damage ROS->DNA_Damage ProteinAgg->Apoptosis DNA_Damage->Apoptosis QAC This compound QAC->Membrane

Caption: Postulated signaling cascade following QAC-induced cell stress.

References

Common problems in the synthesis of alkylammonium sulphates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of alkylammonium sulphates.

Troubleshooting Guide

Encountering issues during the synthesis of alkylammonium sulphates is common. This guide provides a systematic approach to identifying and resolving prevalent problems.

Problem 1: Low Product Yield

Low yields are frequently a primary concern in the synthesis of alkylammonium sulphates. The underlying causes can often be traced to side reactions or suboptimal reaction conditions. A major side reaction is the hydrolysis of the dialkyl sulphate ester starting material, which becomes more significant at elevated temperatures.[1]

SymptomPossible CauseSuggested Solution
Consistently low yield, especially with higher molecular weight products. Hydrolysis of dialkyl sulphate ester.[1]Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they also accelerate hydrolysis.[1] Consider running the reaction at a lower temperature for a longer duration.
Suboptimal solvent choice.Ensure the solvent is appropriate for the specific reactants. For some reactions, the choice of solvent can dramatically impact yield.
Incomplete reaction.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, NMR). Extend the reaction time if necessary.
Yield decreases upon scale-up. Inefficient heat transfer leading to localized overheating and increased hydrolysis.Ensure efficient stirring and use a reaction vessel that allows for uniform temperature control.

Problem 2: Product Contamination and Impurities

The presence of impurities can significantly affect the properties and performance of the final alkylammonium sulphate product.

SymptomPossible CauseSuggested Solution
Presence of a secondary amine salt impurity. Hydrolysis of the dialkyl sulphate ester, leading to the formation of a trialkylammonium alkyl sulphate salt.[1]Minimize hydrolysis by controlling the reaction temperature.[1] Purification via recrystallization may be necessary, though can be challenging due to similar crystallization conditions.[1]
Residual starting materials in the final product. Incomplete reaction or incorrect stoichiometry.Ensure the reaction goes to completion. Use a slight excess of the tertiary amine to ensure full conversion of the dialkyl sulphate.
Presence of ammonium sulphate as an impurity (in specific syntheses like hydroxylammonium sulphate). [2]Side reactions during synthesis.[2]Employ purification methods such as fractional crystallization or ion exchange chromatography to remove the ammonium sulphate.[2][3]
Product is wet or contains residual solvent. Inefficient drying or purification.Dry the product under vacuum. Wash the purified product with a suitable volatile organic solvent to remove residual impurities and aid in drying.[4]

Problem 3: Crystallization Difficulties

Obtaining a crystalline solid product can be challenging, with issues ranging from the product oiling out to the formation of very fine, difficult-to-filter crystals.

SymptomPossible CauseSuggested Solution
Product separates as an oil instead of a solid. Supersaturation is too high, or the cooling rate is too fast.Slow down the cooling rate of the solution. Try adding a seed crystal to induce crystallization.
Impurities inhibiting crystal growth.Purify the crude product before attempting crystallization. Even small amounts of impurities can significantly affect crystallization.
Formation of very fine crystals. Rapid precipitation.Decrease the rate of addition of the anti-solvent or cool the solution more slowly.
Product will not crystallize. The product may be a room-temperature ionic liquid or have a very low melting point.Verify the expected physical state of the product. If it is an ionic liquid, isolation will not involve crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the synthesis of tetraalkylammonium alkyl sulphates?

A1: Temperature control is arguably the most critical parameter. While higher temperatures accelerate the desired reaction between the trialkylamine and the dialkyl sulphate, they also significantly increase the rate of the undesirable hydrolysis of the dialkyl sulphate.[1] This hydrolysis not only consumes your starting material, leading to lower yields, but also generates a trialkylammonium alkyl sulphate salt as an impurity, which can be difficult to separate from your desired product.[1]

Q2: My product yield is very low when synthesizing a high molecular weight tetraalkylammonium alkyl sulphate. What is the likely cause?

A2: Low yields with higher molecular weight products are a known issue and are often due to the hydrolysis of the dialkyl sulphate ester.[1] For instance, the synthesis of methyltributylammonium methyl sulphate in water can result in yields as low as 25.5% of the theoretical value due to this side reaction.[1] To mitigate this, it is crucial to maintain strict temperature control and consider using a non-aqueous solvent if the reactants' solubility allows.

Q3: How can I purify my alkylammonium sulphate product if it is contaminated with a trialkylammonium alkyl sulphate salt?

A3: This is a challenging purification because the impurity and the product often have similar properties and may crystallize under similar conditions.[1] Fractional crystallization can be attempted, but may not be very effective. Washing the crude product with a solvent in which the impurity is more soluble than the desired product can be a useful strategy. For some quaternary alkyl ammonium salts, dispersing the crude product in an organic solvent like acetone to form a suspension, followed by washing with an alcohol, has been shown to be an effective purification method.[4][5]

Q4: I am having trouble crystallizing my final product. What steps can I take?

A4: If your product is "oiling out" or failing to crystallize, consider the following:

  • Purity: Ensure your crude product is as pure as possible before attempting crystallization.

  • Cooling Rate: Employ a very slow cooling rate. A gradual decrease in temperature promotes the formation of well-defined crystals.

  • Seeding: Add a small seed crystal of the pure compound to the solution to initiate crystallization.

  • Solvent System: Experiment with different solvent/anti-solvent systems.

  • Physical State: Confirm that your target compound is indeed a solid at room temperature and not an ionic liquid.

Q5: Can I use an excess of the trialkylamine in the reaction?

A5: Yes, using a slight excess of the trialkylamine (e.g., 1.2 equivalents) is a common practice. This helps to ensure that the more valuable dialkyl sulphate is fully consumed and can help to drive the reaction to completion. The excess amine can typically be removed after the reaction, for example, by distillation.[1]

Data Presentation

Table 1: Effect of Reactants and Conditions on the Yield of Tetraalkylammonium Alkyl Sulphates

Desired ProductDialkyl SulphateTertiary AmineSolventReaction Temperature (°C)Reaction Time (hours)Yield (%)Reference
Tetraethylammonium ethyl sulphateDiethyl sulphateTriethylamineNone (neat)60197.1[1]
Tetraethylammonium ethyl sulphateDiethyl sulphateTriethylamineWater75-761.1795.5[1]
Methyltriethylammonium methyl sulphateDimethyl sulphateTriethylamineNone (neat)601.595.5[1]
Methyltributylammonium methyl sulphateDimethyl sulphateTributylamineWater60225.5[1]

Data summarized from US Patent 3,366,663 A.[1]

Experimental Protocols

Protocol 1: General Synthesis of a Tetraalkylammonium Alkyl Sulphate (Anhydrous Method)

This protocol is a generalized procedure based on the synthesis of tetraethylammonium ethyl sulphate as described in US Patent 3,366,663 A.[1]

Materials:

  • Trialkylamine (e.g., Triethylamine, 1.2 moles)

  • Dialkyl sulphate (e.g., Diethyl sulphate, 1.0 mole)

  • Reaction vessel with stirring and temperature control (e.g., round-bottom flask with a magnetic stirrer and a heating mantle connected to a temperature controller)

  • Addition funnel

Procedure:

  • Charge the reaction vessel with the trialkylamine (1.2 moles).

  • Begin stirring and bring the trialkylamine to the desired reaction temperature (e.g., 60°C).

  • Slowly add the dialkyl sulphate (1.0 mole) to the stirred trialkylamine via an addition funnel over a period of 30-40 minutes. It is crucial to monitor the temperature during the addition and adjust the addition rate to maintain a stable temperature.

  • After the addition is complete, continue to stir the reaction mixture at the set temperature for an additional 30-90 minutes to ensure the reaction goes to completion.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, NMR of an aliquot).

  • Once the reaction is complete, the product can be purified. If the product is a solid, it may crystallize upon cooling. If it is an oil, purification may involve washing with a suitable solvent to remove any unreacted starting materials.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Product Isolation & Purification A Charge Trialkylamine to Reactor B Heat to Reaction Temperature A->B C Slowly Add Dialkyl Sulphate B->C Start Addition D Maintain Temperature and Stir C->D E Monitor Reaction Progress D->E F Cool Reaction Mixture E->F Reaction Complete G Crystallization / Purification F->G H Filter and Dry Product G->H I I H->I Final Product

Caption: A generalized experimental workflow for the synthesis of alkylammonium sulphates.

troubleshooting_guide Start Problem Encountered LowYield Low Product Yield? Start->LowYield Impurity Product Impure? LowYield->Impurity No Temp Check Temperature Control (Avoid Overheating) LowYield->Temp Yes Crystallization Crystallization Issues? Impurity->Crystallization No Purify Purification Required Impurity->Purify Yes Cooling Slow Cooling Rate Crystallization->Cooling Yes Time Increase Reaction Time Temp->Time Stoichiometry Verify Stoichiometry Time->Stoichiometry Recrystallize Recrystallize Purify->Recrystallize Wash Wash with Solvent Purify->Wash Seed Add Seed Crystal Cooling->Seed Solvent Change Solvent System Seed->Solvent

Caption: A troubleshooting decision tree for common synthesis problems.

References

How to improve the yield of (1-Methylhexyl)ammonium sulphate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (1-Methylhexyl)ammonium Sulphate Synthesis

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis and improve the yield of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

The most common and direct method is the acid-base neutralization reaction between 1-methylhexylamine (also known as heptan-2-amine) and sulfuric acid.[1] The amine acts as the base, accepting a proton from the sulfuric acid to form the ammonium sulphate salt, which often precipitates from the solution.[1] An alternative approach involves a quaternization reaction where 1-methylhexylamine is reacted with ammonium sulfate under controlled conditions.[1]

Q2: What is the overall synthesis pathway for this compound?

The synthesis is typically a two-stage process. First, the precursor, 1-methylhexylamine, is synthesized. A prevalent method for this is the reductive amination of 2-heptanone. The second stage is the reaction of the purified amine with sulfuric acid to produce the final salt.

G Start Starting Materials (e.g., 2-Heptanone, Ammonia) Step1 Step 1: Reductive Amination Start->Step1 Intermediate Intermediate Product: 1-Methylhexylamine Step1->Intermediate Critical Yield Point 1 Purification1 Purification (e.g., Distillation) Intermediate->Purification1 Step2 Step 2: Neutralization Reaction (with Sulfuric Acid) Purification1->Step2 FinalProduct Final Product: This compound Step2->FinalProduct Critical Yield Point 2 Purification2 Purification & Isolation (e.g., Crystallization, Filtration) FinalProduct->Purification2

Caption: Overall synthesis workflow for this compound.

Q3: Which factors are most critical for maximizing the final product yield?

Several factors can significantly impact the overall yield:

  • Purity of 1-Methylhexylamine: The yield and purity of the precursor amine from the reductive amination step are crucial. Impurities can interfere with the final salt formation and purification.

  • Stoichiometry: Precise control of the molar ratios of 1-methylhexylamine to sulfuric acid is essential. An excess of either reagent can lead to impurities and make isolation more difficult.

  • Temperature Control: The neutralization reaction is exothermic. Uncontrolled temperature can lead to the decomposition of the product and the formation of dark-colored byproducts.[1][2]

  • pH Management: During neutralization, ensuring the reaction reaches the correct pH endpoint is key to complete salt formation.[3]

  • Solvent Choice: The choice of solvent affects reaction rate, temperature control, and the ease of product precipitation and isolation.

  • Purification Method: The final yield is highly dependent on the efficiency of the isolation and purification steps, such as crystallization and filtration, which can lead to product loss.[4]

Q4: How can I monitor the progress of the reaction?

For the initial reductive amination step, techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to monitor the consumption of the starting ketone and the formation of the amine. For the final neutralization step, pH measurement is the most direct way to monitor the reaction's progress towards completion.

Troubleshooting Guides

Problem Area 1: Low Yield of 1-Methylhexylamine (Precursor)

Q: My reductive amination reaction to produce the precursor amine has a very low yield. What should I investigate?

A: Low yields in reductive amination are common and can often be resolved by systematically checking several parameters. Use the following guide to troubleshoot the issue.

G Start Low Yield of 1-Methylhexylamine CheckImine Is imine intermediate forming? (Monitor via TLC/GC-MS) Start->CheckImine ImineNo No CheckImine->ImineNo Intermediate not detected ImineYes Yes CheckImine->ImineYes Intermediate detected CheckpH Adjust pH. Imine formation is often acid-catalyzed (e.g., add catalytic AcOH). ImineNo->CheckpH CheckReagents Verify reagent quality and stoichiometry. (e.g., use excess amine source). ImineNo->CheckReagents CheckReducer Evaluate reducing agent. Is it active? Is it appropriate? (e.g., NaBH3CN, NaBH(OAc)3). ImineYes->CheckReducer CheckMoisture Is the reaction anhydrous? Moisture can hydrolyze the imine. ImineYes->CheckMoisture CheckTimeTemp Increase reaction time or temperature to facilitate reduction. ImineYes->CheckTimeTemp Success Yield Improved CheckpH->Success CheckReagents->Success CheckReducer->Success CheckMoisture->Success CheckTimeTemp->Success

Caption: Troubleshooting workflow for the reductive amination step.

Problem Area 2: Low Yield of this compound (Final Product)

Q: I have successfully synthesized the amine precursor, but the yield of the final ammonium sulphate salt is poor. What could be the cause?

A: If the precursor amine is of high purity, issues with the final yield typically arise during the neutralization or purification stages.

G Start Low Yield of Final Product CheckStoichiometry Verify Stoichiometry. Is the molar ratio of amine to H₂SO₄ correct (2:1)? Start->CheckStoichiometry StoichNo No CheckStoichiometry->StoichNo StoichYes Yes CheckStoichiometry->StoichYes AdjustStoich Recalculate and adjust reagent quantities. StoichNo->AdjustStoich CheckTemp Was the reaction cooled? High temps can cause decomposition. StoichYes->CheckTemp Success Yield Improved AdjustStoich->Success TempNo No CheckTemp->TempNo TempYes Yes CheckTemp->TempYes ImplementCooling Implement an ice bath during the addition of sulfuric acid. TempNo->ImplementCooling CheckPurification Review purification process. Is product dissolving in wash solvents? Optimize crystallization conditions. TempYes->CheckPurification ImplementCooling->Success PurificationIssue Yes CheckPurification->PurificationIssue ChangeSolvent Change wash solvent to one with lower solubility for the salt. (e.g., cold isopropanol, acetone). PurificationIssue->ChangeSolvent ChangeSolvent->Success

Caption: Troubleshooting workflow for the final neutralization and purification steps.

Data Presentation

The yield of the precursor, 1-methylhexylamine, is highly dependent on the conditions of the reductive amination. The table below summarizes common conditions and their potential impact on reaction outcomes.

ParameterCondition A (Standard)Condition B (Alternative)Condition C (For Difficult Substrates)Potential Impact on Yield
Reducing Agent Sodium Borohydride (NaBH₄)Sodium Cyanoborohydride (NaBH₃CN)[5]Sodium Triacetoxyborohydride (NaBH(OAc)₃)NaBH₃CN and NaBH(OAc)₃ are milder and more selective for the imine over the ketone, often preventing side reactions and improving yield.[5]
Catalyst NoneAcetic Acid (catalytic)[6]Titanium(IV) Isopropoxide [Ti(OⁱPr)₄]Acid catalysis speeds up the formation of the imine intermediate, which is often the rate-limiting step.[5] Ti(OⁱPr)₄ can activate the carbonyl group.[6]
Solvent Methanol (MeOH)Dichloromethane (DCM)Tetrahydrofuran (THF)Solvent choice can affect solubility of reagents and the stability of the imine intermediate.
Temperature Room Temperature0 °C to Room Temp40-60 °CLower temperatures can increase selectivity, while higher temperatures can accelerate slow reactions.

Experimental Protocols

Protocol 1: Synthesis of 1-Methylhexylamine via Reductive Amination

This protocol describes a common lab-scale synthesis from 2-heptanone.

Materials:

  • 2-Heptanone

  • Ammonium acetate or aqueous ammonia

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Acetic Acid (Glacial)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-heptanone (1 equivalent) and ammonium acetate (3-5 equivalents) in methanol.

  • Stir the mixture at room temperature for 30 minutes to facilitate the initial formation of the imine intermediate.

  • Add a catalytic amount of glacial acetic acid to lower the pH to around 5-6, which promotes imine formation.[5]

  • Slowly add sodium cyanoborohydride (1.5 equivalents) to the solution in portions. Caution: NaBH₃CN is toxic and can release HCN gas if the solution is too acidic. Ensure the pH does not drop below 4.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.[7]

  • Once the reaction is complete, quench it by slowly adding 1M HCl until gas evolution ceases.

  • Make the solution basic (pH > 10) by adding 2M NaOH.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude 1-methylhexylamine can be purified by fractional distillation under reduced pressure.

Protocol 2: Synthesis of this compound

This protocol describes the neutralization of the synthesized amine.

Materials:

  • Purified 1-Methylhexylamine

  • Sulfuric Acid (H₂SO₄), 1M solution

  • Isopropanol (or another suitable solvent)

  • Beaker, magnetic stirrer, ice bath, Buchner funnel

Procedure:

  • In a beaker equipped with a magnetic stirrer, dissolve the purified 1-methylhexylamine (2 equivalents) in a minimal amount of isopropanol.

  • Place the beaker in an ice bath and allow the solution to cool to 0-5 °C.

  • Slowly, and with vigorous stirring, add 1M sulfuric acid (1 equivalent) dropwise to the cooled amine solution. The general reaction is: 2 RNH₂ + H₂SO₄ → (RNH₃)₂SO₄.[3]

  • Monitor the temperature closely to ensure it does not rise significantly. A white precipitate of this compound should form.

  • After the addition is complete, continue to stir the mixture in the ice bath for another 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold isopropanol to remove any unreacted starting materials.[4]

  • Dry the purified this compound crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

References

Stability and degradation of (1-Methylhexyl)ammonium sulphate solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (1-Methylhexyl)ammonium Sulphate Solutions

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and degradation of this compound solutions. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications? A1: this compound is an organic ammonium salt with surfactant properties.[1] Its long alkyl chain allows it to disrupt cellular membranes, making it useful in antimicrobial formulations and as a reagent in various biochemical assays.[1]

Q2: How should I properly store this compound solutions to ensure stability? A2: To prevent degradation, solutions should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and extreme temperatures.[2] Use tightly sealed containers made of compatible materials like glass, stainless steel, or certain plastics (e.g., polyethylene, polypropylene) to prevent moisture absorption and contamination.[3][4] Avoid contact with incompatible materials.

Q3: What are the visible signs of degradation in my solution? A3: Signs of degradation can include the formation of a precipitate, a noticeable change in color, or the development of a distinct ammonia-like odor, which can be released upon decomposition.[1] Any unexpected change in the physical appearance of the solution warrants the preparation of a fresh batch.

Q4: What primary factors can cause the degradation of this compound? A4: The main factors that can induce degradation are exposure to elevated temperatures, extreme pH conditions (both acidic and alkaline), strong oxidizing agents, and photolysis (exposure to light).[5][6][7] Inadequate control of these factors can lead to decomposition and the formation of unwanted byproducts.[1]

Q5: What materials and chemicals are incompatible with this compound solutions? A5: Avoid contact with strong acids, strong bases (alkalis), and strong oxidizing agents like chlorates, nitrates, and hypochlorites.[3] The compound can also be corrosive to certain metals such as mild steel, iron, copper, brass, and zinc.[3][8]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Unexpected Precipitate Formation 1. The solution has been exposed to temperatures outside its optimal storage range, affecting solubility. 2. The pH of the solution has shifted due to contamination or interaction with the container. 3. The solution has reacted with incompatible materials (e.g., certain metals).[3]1. Verify storage temperature is within the recommended range (e.g., 4°C - 43°C for general ammonium sulphate solutions).[3] 2. Check the solution's pH and adjust if necessary, or prepare a fresh solution. 3. Ensure storage containers are made of inert materials like glass or appropriate plastics.[4]
Inconsistent Experimental Results or Loss of Activity 1. The active compound has degraded due to improper storage or prolonged use. 2. The solution was exposed to light, heat, or reactive chemicals.[7][9]1. Prepare fresh solutions more frequently. 2. Perform a stability check using an appropriate analytical method (e.g., HPLC) to quantify the compound. 3. Review storage and handling procedures to eliminate exposure to degradation-inducing conditions.
Solution Has a Strong Ammonia Odor 1. The compound is decomposing, which can release ammonia gas.[1] 2. This is often accelerated by high temperatures or the presence of a strong base.[1]1. Discard the solution immediately and safely. 2. Prepare a new solution and ensure it is stored at a cool temperature and away from alkaline substances.[2]
Solid this compound is Caked or Clumped 1. The compound is hygroscopic and has absorbed moisture from the air.[2]1. Store the solid compound in a desiccator or a dry, well-ventilated area. 2. Ensure the container is always tightly sealed when not in use.[2][10]

Quantitative Data Summary

The stability of this compound is highly dependent on environmental conditions. The following tables summarize key stability data and typical conditions used in forced degradation studies.

Table 1: Thermal Stability Data

ParameterValueSource
Decomposition Temperature (Solid) > 250 °C[1]
Decomposition of related Ammonium Sulphate (Solid) > 235 °C[3]
Recommended Storage Temperature (Solution) 4 °C – 43 °C[3]

Table 2: Typical Conditions for Forced Degradation Studies

These conditions are designed to intentionally degrade the substance to identify potential degradants and establish stability-indicating analytical methods.[5][7] The goal is typically to achieve 5-20% degradation.[9]

Stress ConditionTypical Reagents and Parameters
Acid Hydrolysis 0.1 M - 1 M HCl, heated at 60-80 °C
Base Hydrolysis 0.1 M - 1 M NaOH, heated at 60-80 °C
Oxidation 3-30% Hydrogen Peroxide (H₂O₂), room temperature or slightly elevated
Thermal Degradation 70 °C at low and high humidity for 1-2 months (solid state); 60-80 °C (solution)
Photostability Exposure to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines

Experimental Protocols

Protocol: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

Objective: To identify degradation pathways and validate a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade water and acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter, HPLC system with UV or MS detector, photostability chamber, calibrated oven.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix equal parts of the stock solution with 1 M HCl. Keep the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix equal parts of the stock solution with 1 M NaOH. Maintain the same temperature and time points as the acid hydrolysis.

    • Oxidative Degradation: Mix equal parts of the stock solution with 6% H₂O₂. Keep at room temperature and protected from light for the specified time points.

    • Thermal Degradation: Place the stock solution in an oven at 70°C. Take samples at the specified time points.

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Neutralization and Dilution: Before analysis, neutralize the acidic and basic samples to approximately pH 7. Dilute all stressed samples to a suitable concentration for analysis.

  • Analysis: Analyze the unstressed control and all stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.[6]

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the intact drug in stressed samples to the unstressed control.

    • Identify and characterize significant degradation products using techniques like mass spectrometry (MS).

    • Assess the mass balance to ensure that all major degradants are detected.[6]

Visualizations

The following diagrams illustrate key pathways and workflows related to the stability of this compound.

cluster_0 Degradation Stressors Heat Thermal Stress MHS (1-Methylhexyl)ammonium sulphate Heat->MHS pH Acid/Base Hydrolysis pH->MHS Oxidation Oxidation Oxidation->MHS Light Photolysis Light->MHS Degradation Degradation Products (e.g., Ammonia, Sulphonates) MHS->Degradation

Caption: Potential degradation pathways for this compound.

prep Prepare Stock Solution stress Apply Stress Conditions (Heat, pH, Oxidation, Light) prep->stress sample Collect Samples at Defined Time Points stress->sample analyze Analyze via Stability-Indicating Method (e.g., HPLC) sample->analyze evaluate Evaluate Data & Determine Degradation analyze->evaluate

Caption: Experimental workflow for a forced degradation stability assessment.

start Inconsistent Experimental Result Observed check_physical Inspect Solution Physically start->check_physical precipitate Precipitate or Color Change? check_physical->precipitate odor Ammonia Odor? precipitate->odor No action_precipitate Verify Storage Temp & pH. Use Inert Container. precipitate->action_precipitate Yes action_odor Discard Solution. Prepare Fresh Batch. odor->action_odor Yes check_stability No Physical Signs odor->check_stability No action_stability Perform Analytical Stability Check. Review Handling Procedures. check_stability->action_stability

References

Technical Support Center: Purification of Crude (1-Methylhexyl)ammonium Sulphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude (1-Methylhexyl)ammonium sulphate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Purity After Recrystallization 1. Inappropriate solvent system: The chosen solvent may not provide a sufficient difference in solubility between the product and impurities at different temperatures. 2. Incomplete removal of unreacted starting materials: Residual 1-methylhexylamine or sulfuric acid may remain. 3. Presence of highly soluble organic impurities: These may co-crystallize with the product.[1]1. Solvent Screening: Experiment with a range of solvents or solvent mixtures (e.g., isopropanol/water, ethanol/ether) to find an optimal system. 2. Pre-purification wash: Wash the crude product with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether to remove non-polar organic impurities). 3. pH Adjustment: Before crystallization, ensure the pH is neutral to precipitate the ammonium sulphate salt and leave any excess amine or acid in the mother liquor.[2]
Product Oiling Out During Recrystallization 1. Supersaturation is too high. 2. Cooling rate is too fast. 3. Melting point of the product/impurity mixture is below the crystallization temperature. 1. Use a more dilute solution. 2. Slow down the cooling process. Use a controlled cooling bath or allow the solution to cool at room temperature followed by refrigeration. 3. Add seed crystals to induce crystallization at a higher temperature.
Poor Yield 1. Product is too soluble in the recrystallization solvent. 2. Significant product loss during transfers and filtration. 3. Incomplete precipitation. 1. Use a less polar solvent or add an anti-solvent to the crystallization mixture to decrease the product's solubility. 2. Minimize transfer steps. Ensure the filter cake is washed with a minimal amount of ice-cold solvent. 3. Cool the crystallization mixture to a lower temperature (e.g., in an ice bath or freezer) to maximize precipitation.
Product is discolored 1. Presence of colored organic impurities. [1] 2. Degradation of the product or impurities. 1. Charcoal Treatment: Add a small amount of activated charcoal to the hot recrystallization solution and filter it through celite before cooling. 2. Avoid excessive heat during the purification process.[3]
Amine Impurity Detected in Final Product 1. Incomplete reaction. 2. Inadequate purification to remove unreacted 1-methylhexylamine. 1. Ensure stoichiometric amounts of reactants are used during synthesis.[3] 2. Acid-base extraction: Dissolve the crude product in water, make the solution slightly basic to deprotonate any remaining amine, and extract with an organic solvent (e.g., ethyl acetate) to remove the free amine. Then, re-acidify the aqueous layer and recrystallize the ammonium sulphate salt.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities include unreacted 1-methylhexylamine, excess sulfuric acid, and byproducts from the synthesis of the amine precursor.[5] Organic impurities from starting materials or solvents can also be present.[1]

Q2: Which recrystallization solvents are recommended for this compound?

A2: While the optimal solvent must be determined experimentally, good starting points for polar salts like alkylammonium sulphates include short-chain alcohols (e.g., ethanol, isopropanol), water, or mixtures of these with a less polar anti-solvent (e.g., diethyl ether, ethyl acetate) to induce precipitation.

Q3: How can I remove residual 1-methylhexylamine from my product?

A3: An acid-base extraction is an effective method.[4] Dissolve the crude product in a suitable solvent system (e.g., water/diethyl ether). Basify the aqueous layer to convert the ammonium salt to the free amine, which will partition into the organic layer. The purified product can then be recovered from the aqueous layer after re-acidification and solvent evaporation.

Q4: My product is a persistent oil. How can I induce it to crystallize?

A4: "Oiling out" can be addressed by several techniques:

  • Scratching the inside of the flask with a glass rod at the solvent-air interface can provide a surface for nucleation.

  • Adding a seed crystal of the pure compound can initiate crystallization.

  • Using a more dilute solution and allowing for very slow cooling can also promote crystal formation over oiling.

Q5: Is chromatography a suitable method for purifying this compound?

A5: Chromatography can be challenging for highly polar and water-soluble salts like this compound. However, certain types of chromatography may be applicable:

  • Reversed-phase chromatography with an aqueous mobile phase can be used.

  • Ion-exchange chromatography is another possibility, where the ammonium cation is bound to the column and then eluted with a high concentration of a counter-ion.

  • Normal-phase chromatography on silica gel is generally not recommended due to the high polarity of the salt, but using a modified stationary phase like amino-silica could be an option.[6][7]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound by recrystallization.

  • Dissolution: In a fume hood, dissolve 10 g of crude this compound in a minimal amount of hot isopropanol (e.g., 50-70 mL) in an Erlenmeyer flask. Stir continuously with a magnetic stir bar.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol (e.g., 2 x 10 mL) to remove residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Acid-Base Extraction for Removal of Free Amine

This protocol is for removing unreacted 1-methylhexylamine from the crude product.

  • Dissolution: Dissolve 10 g of crude this compound in 100 mL of deionized water in a separatory funnel.

  • Basification and Extraction: Add 50 mL of diethyl ether to the separatory funnel. Slowly add 1 M sodium hydroxide solution dropwise with frequent shaking and venting until the aqueous layer is basic (pH > 10, check with pH paper). Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer and save it.

  • Back Extraction (Optional): To recover any product that may have partitioned into the organic layer, extract the ether layer with 20 mL of deionized water. Combine this aqueous extract with the previously saved aqueous layer.

  • Neutralization: Carefully re-acidify the combined aqueous layers with 1 M sulfuric acid until the pH is neutral (pH 7).

  • Product Recovery: Remove the water under reduced pressure using a rotary evaporator to obtain the purified this compound. This can then be further purified by recrystallization as described in Protocol 1.

Diagrams

experimental_workflow cluster_recrystallization Recrystallization Protocol rec_start Crude Product rec_dissolve Dissolve in Hot Solvent rec_start->rec_dissolve rec_filter Hot Filtration (Optional) rec_dissolve->rec_filter rec_cool Cool to Crystallize rec_filter->rec_cool rec_isolate Isolate Crystals (Vacuum Filtration) rec_cool->rec_isolate rec_wash Wash with Cold Solvent rec_isolate->rec_wash rec_dry Dry Under Vacuum rec_wash->rec_dry rec_end Pure Crystals rec_dry->rec_end

Caption: Experimental workflow for the recrystallization of this compound.

acid_base_extraction start Crude Product in Water add_ether Add Diethyl Ether start->add_ether basify Basify with NaOH (pH > 10) add_ether->basify separate Separate Layers basify->separate aqueous Aqueous Layer (Product) separate->aqueous Contains Product organic Organic Layer (Amine Impurity) separate->organic Contains Impurity neutralize Neutralize Aqueous Layer (pH 7) aqueous->neutralize recover Recover Product (Evaporation) neutralize->recover pure_product Purified Product recover->pure_product

Caption: Logical workflow for the purification of this compound via acid-base extraction.

References

How to prevent protein denaturation during precipitation with (1-Methylhexyl)ammonium sulphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing protein denaturation during precipitation with ammonium sulfate and analogous reagents like (1-Methylhexyl)ammonium sulphate.

Frequently Asked Questions (FAQs)

Q1: Is protein denaturation a common problem during ammonium sulfate precipitation?

Ammonium sulfate is generally considered a non-denaturing precipitant that helps stabilize protein structure.[1][2] Denaturation is not an inherent outcome of the process but can occur if experimental conditions are not carefully controlled.[1] Factors such as pH shifts, excessive foaming, and high local salt concentrations can lead to protein unfolding and aggregation.[1][3]

Q2: What is the mechanism of "this compound" in protein precipitation?

While "this compound" is not a standard reagent for protein precipitation, its mechanism can be inferred from the principles of "salting out." Similar to ammonium sulfate, it would increase the ionic strength of the solution. This forces water molecules to solvate the salt ions, reducing the water available to hydrate the protein surface.[4][5] This decrease in solvation exposes hydrophobic patches on the protein, leading to protein-protein interactions, aggregation, and precipitation.[5][6] The bulky (1-Methylhexyl) group might introduce additional hydrophobic interactions that could potentially influence the precipitation process, but it could also increase the risk of denaturation if not handled carefully.

Q3: Can I store my protein in the ammonium sulfate pellet?

Yes, storing proteins as an ammonium sulfate precipitate is a common practice. The high salt concentration inhibits microbial growth and protease activity, offering a stable environment for long-term storage.[2][6] Many commercial enzymes are supplied as ammonium sulfate suspensions.[1]

Q4: How do I remove the salt after precipitation?

The most common method to remove ammonium sulfate after precipitation is through dialysis.[7] The resuspended protein pellet is placed in a dialysis bag with a specific molecular weight cutoff and dialyzed against a buffer of choice. This allows the smaller salt ions to diffuse out while retaining the larger protein molecules.[7] Alternatively, size-exclusion chromatography (gel filtration) can be used.[6]

Troubleshooting Guide

Problem Possible Cause Solution
Protein is denatured or inactive after precipitation. pH shift: Addition of ammonium sulfate can lower the pH of an unbuffered solution, leading to acid-induced denaturation.[1][2]Use a buffered solution (e.g., 50 mM Tris or HEPES) to maintain a stable pH where your protein is known to be active and stable.[3][6]
Foaming: Vigorous stirring or rapid addition of salt can cause foaming, and the shear stress at the air-liquid interface can denature proteins.[3]Add the salt slowly and in small portions while stirring gently to avoid foaming.[3][6]
High local salt concentration: Adding solid salt too quickly can create localized areas of very high salt concentration, which may denature some proteins.Add finely ground ammonium sulfate slowly to the vortex of a gently stirred solution to ensure it dissolves quickly and distributes evenly.[3][6] Alternatively, use a saturated ammonium sulfate solution.[2]
Temperature fluctuations: While precipitation is often done at 4°C to minimize proteolysis and denaturation, some proteins may be cold-labile.[7][8]Perform the precipitation at a temperature known to be optimal for your protein's stability. If unknown, 4°C is a standard starting point.[7]
Protein will not dissolve after precipitation. Isoelectric precipitation: If the buffer pH is close to the protein's isoelectric point (pI), the protein's solubility will be at its minimum, leading to aggregation.[9]Resuspend the pellet in a buffer with a pH at least one unit away from the protein's pI.
Irreversible aggregation: Some proteins are prone to irreversible aggregation upon precipitation.[1]Consider adding stabilizing agents like glycerol (up to 10%) to the lysis or resuspension buffer.[1]
Low protein yield. Incorrect salt concentration: The optimal ammonium sulfate concentration for precipitating a specific protein varies.Perform a trial run with a small sample, creating fractions at different ammonium sulfate saturation levels (e.g., 30%, 40%, 50%, etc.) to determine the optimal precipitation range for your target protein.
Insufficient incubation time: The protein may not have had enough time to fully precipitate.Allow the solution to stir gently for at least 30 minutes to a few hours after the final salt addition to ensure complete precipitation.[3]

Experimental Protocols

Standard Ammonium Sulfate Precipitation Protocol

This protocol is a general guideline and should be optimized for the specific protein of interest.

  • Preparation:

    • Start with a clarified protein solution (e.g., centrifuged or filtered cell lysate).

    • Perform all steps at 4°C to minimize proteolysis and denaturation.[7]

    • Ensure your protein solution is in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).[3]

  • Salt Addition:

    • While gently stirring the protein solution, slowly add finely ground, solid ammonium sulfate in small increments.[6][7]

    • Alternatively, add a saturated ammonium sulfate solution dropwise.

    • Refer to an ammonium sulfate precipitation table to calculate the amount of salt needed to reach the desired saturation percentage.

  • Incubation:

    • After all the salt has been added and dissolved, continue to stir the solution gently for at least 30 minutes.[3] Some protocols suggest stirring for several hours.

  • Centrifugation:

    • Pellet the precipitated protein by centrifugation. Typical conditions are 10,000 x g for 15-30 minutes.

  • Resuspension and Desalting:

    • Carefully decant the supernatant.

    • Resuspend the protein pellet in a minimal volume of the desired buffer.

    • Remove the ammonium sulfate by dialysis against the same buffer.[7]

Visualizations

experimental_workflow start Clarified Protein Solution add_salt Slowly Add This compound (or Ammonium Sulfate) start->add_salt stir Gentle Stirring (Avoid Foaming) add_salt->stir incubate Incubate at 4°C stir->incubate centrifuge Centrifuge to Pellet Precipitate incubate->centrifuge resuspend Resuspend Pellet in Buffer centrifuge->resuspend dialyze Dialysis to Remove Salt resuspend->dialyze end Purified Protein dialyze->end

Caption: Workflow for protein precipitation using a salting-out agent.

troubleshooting_logic denaturation Protein Denaturation Occurs? check_ph Is the solution buffered? denaturation->check_ph Yes no_denaturation Protein Remains Native denaturation->no_denaturation No check_stirring Was stirring gentle (no foaming)? check_ph->check_stirring Yes add_buffer Action: Add Buffer (e.g., 50mM Tris/HEPES) check_ph->add_buffer No check_temp Was temperature controlled (e.g., 4°C)? check_stirring->check_temp Yes slow_stirring Action: Stir Gently, Add Salt Slowly check_stirring->slow_stirring No control_temp Action: Maintain Constant Temperature check_temp->control_temp No

Caption: Troubleshooting logic for preventing protein denaturation.

References

Technical Support Center: Refining Crystallization with (1-Methylhexyl)ammonium Sulphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1-Methylhexyl)ammonium sulphate in their crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in crystallization?

This compound acts as a bulky organic cation that can influence crystal growth and morphology. In perovskite solar cell fabrication, similar long-chain alkylammonium halides are used to passivate surfaces, reduce defects, and improve the stability of the resulting crystalline films.[1][2][3] In protein crystallization, it can act as a precipitating agent, similar to ammonium sulfate, but with the added influence of the organic cation on crystal packing.

Q2: How does this compound affect perovskite crystal formation?

The introduction of bulky organic cations like (1-Methylhexyl)ammonium at the crystal surface can influence the orientation and growth of perovskite crystals. This can lead to the formation of 2D/3D perovskite structures, which have shown to enhance stability and performance in photovoltaic devices. The bulky cation can help in controlling the crystallization kinetics, preventing overly rapid growth that can lead to small grain sizes and high defect densities.[4]

Q3: What are the typical solvent systems used with this compound for perovskite crystallization?

Commonly used solvents for perovskite precursor solutions include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and gamma-butyrolactone (GBL). The choice of solvent can significantly impact the crystallization process by altering precursor solubility and evaporation rates.[4] For this compound, a co-solvent system may be necessary to ensure complete dissolution of all components.

Q4: Can I use this compound for protein crystallization?

Yes, it can be used as a precipitating agent in protein crystallization, analogous to ammonium sulfate. The (1-Methylhexyl)ammonium cation may interact with the protein surface in a way that influences crystal contacts and packing, potentially leading to different crystal forms or improved crystal quality. It is advisable to screen a range of concentrations, as with any new precipitant.

Troubleshooting Guides

Issue 1: Poor Crystal Quality or Amorphous Precipitate

Possible Causes:

  • Incorrect Supersaturation Level: The concentration of this compound may be too high, leading to rapid precipitation instead of controlled crystal growth.

  • Solvent Incompatibility: The chosen solvent may not be optimal for the crystallization of the target compound with this compound.

  • Temperature Fluctuations: Unstable temperature conditions can disrupt the crystallization process.

  • Impurities: The presence of impurities can inhibit crystal growth or lead to the formation of disordered solids.

Troubleshooting Steps:

  • Optimize Concentration: Screen a range of this compound concentrations to find the optimal supersaturation level. Start with a lower concentration and gradually increase it.

  • Solvent Screening: Experiment with different solvents or co-solvent systems to improve solubility and control the evaporation rate.

  • Temperature Control: Ensure a stable temperature environment for the crystallization experiment. Consider using a temperature-controlled incubator or a well-insulated container.

  • Purify Materials: Ensure the purity of your starting materials, including the target compound and the this compound.

Issue 2: Small Crystal Size

Possible Causes:

  • High Nucleation Rate: A high rate of nucleation can lead to the formation of many small crystals instead of a few large ones.

  • Rapid Solvent Evaporation: Fast evaporation of the solvent can accelerate the crystallization process, favoring nucleation over crystal growth.

  • Insufficient Growth Time: The crystallization process may not have been allowed to proceed for a sufficient amount of time.

Troubleshooting Steps:

  • Reduce Supersaturation: Lower the concentration of the precursors to slow down the nucleation rate.

  • Control Evaporation: Use a sealed or partially sealed container to slow down the rate of solvent evaporation.

  • Increase Growth Time: Allow the crystallization to proceed for a longer period.

  • Seeding: Introduce a small seed crystal to encourage the growth of a single, larger crystal.

Data Presentation

Table 1: Influence of Additive Concentration on Perovskite Solar Cell Performance (Hypothetical Data)

This compound Conc. (mol%)Power Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF)
015.21.0521.50.67
117.81.1022.10.73
2.519.11.1222.50.76
518.51.1122.30.75
1016.91.0821.80.72

Table 2: Screening Conditions for Protein Crystallization with this compound

Condition #This compound (M)Buffer pHTemperature (°C)Observation
10.56.520Clear Drop
21.06.520Small Needles
31.56.520Spherulites
42.06.520Amorphous Precipitate
51.05.520Bipyramidal Crystals
61.07.520Phase Separation

Experimental Protocols

Protocol 1: Incorporation of this compound in Perovskite Thin Film Fabrication
  • Precursor Solution Preparation:

    • Prepare a 1 M stock solution of the primary perovskite precursors (e.g., FAPbI₃ and MAPbBr₃) in a 4:1 mixture of DMF and DMSO.

    • Prepare a 0.1 M stock solution of this compound in DMSO.

  • Additive Incorporation:

    • Add the desired volume of the this compound stock solution to the primary perovskite precursor solution to achieve the target molar percentage.

    • Vortex the final solution for 2 minutes to ensure homogeneity.

  • Spin Coating:

    • Clean the substrate (e.g., ITO-coated glass) by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Treat the substrate with UV-Ozone for 15 minutes.

    • Spin coat the precursor solution at 4000 rpm for 30 seconds.

    • During the last 10 seconds of spinning, dispense 100 µL of an anti-solvent (e.g., chlorobenzene).

  • Annealing:

    • Immediately transfer the substrate to a hotplate and anneal at 100 °C for 60 minutes in a nitrogen-filled glovebox.

  • Characterization:

    • Analyze the resulting film using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and UV-Vis spectroscopy.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_fab Film Fabrication cluster_char Characterization prep_perovskite Prepare Perovskite Precursor Solution mix_solutions Mix Solutions prep_perovskite->mix_solutions prep_additive Prepare this compound Solution prep_additive->mix_solutions spin_coating Spin Coating & Anti-Solvent Quenching mix_solutions->spin_coating annealing Annealing spin_coating->annealing xrd XRD annealing->xrd sem SEM annealing->sem uv_vis UV-Vis annealing->uv_vis

Caption: Perovskite thin film fabrication workflow.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Poor Crystal Quality? cause_supersaturation Incorrect Supersaturation start->cause_supersaturation Yes cause_solvent Solvent Incompatibility start->cause_solvent Yes cause_temp Temperature Fluctuations start->cause_temp Yes solution_conc Optimize Concentration cause_supersaturation->solution_conc solution_solvent Solvent Screening cause_solvent->solution_solvent solution_temp Control Temperature cause_temp->solution_temp

Caption: Troubleshooting poor crystal quality.

References

Overcoming solubility issues with (1-Methylhexyl)ammonium sulphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with (1-Methylhexyl)ammonium sulphate.

Frequently Asked Questions (FAQs)

1. What are the general solubility characteristics of this compound?

This compound is an amphiphilic organic salt. This means its molecule has both a hydrophilic (water-loving) polar head (the ammonium sulphate group) and a hydrophobic (water-fearing) non-polar tail (the 1-methylhexyl group). This dual nature dictates its solubility. Its solubility is influenced by the specific alkyl chain length and structure. While it may exhibit some solubility in both polar and non-polar solvents, it can be challenging to achieve high concentrations in either. Continuum solvation models are important for understanding its behavior in solution. Related tetraalkylammonium salts are known to have high solubility in non-polar solvents.

2. I am having difficulty dissolving this compound in water. What should I do?

Due to the non-polar 1-methylhexyl chain, the aqueous solubility of this compound may be limited. Refer to the troubleshooting guide below for a systematic approach to improving its solubility in water.

3. This compound is not dissolving in my non-polar organic solvent. What is the issue?

While the alkyl chain promotes solubility in non-polar solvents, the ionic ammonium sulphate head can limit solubility. The general principle of "like dissolves like" is a key consideration. The polarity of both the solvent and the solute is crucial in determining solubility.

4. My this compound precipitated out of solution after initially dissolving. How can I prevent this?

Precipitation can occur due to changes in temperature, pH, or solvent composition. It is also possible for a "salt bridge" to form, where a crust of solid forms at the surface, preventing the rest of the material from dissolving. Ensure the solution is not supersaturated and that the storage conditions are stable.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Solutions

If you are experiencing difficulty dissolving this compound in water or aqueous buffers, follow these steps:

Experimental Protocol:

  • Initial Attempt:

    • Start by adding a small amount of this compound to your aqueous solvent at room temperature.

    • Stir vigorously using a magnetic stirrer for at least 15-30 minutes. Stirring increases the rate of dissolution by bringing fresh solvent into contact with the solute.

  • Gentle Heating:

    • If the compound does not dissolve, gently warm the solution. For many salts, solubility increases with temperature.

    • Increase the temperature in 5-10°C increments, monitoring for dissolution. Be cautious, as excessive heat can cause decomposition.

  • pH Adjustment:

    • The pH of the solution can significantly impact the solubility of ammonium salts.

    • Measure the initial pH of your solution.

    • Adjust the pH slightly towards acidic or basic conditions. For some organic salts, a change in pH can increase solubility by shifting the equilibrium of the ionic species. Add acid or base dropwise and monitor for any changes in solubility.

  • Co-solvent Addition:

    • If the above steps are unsuccessful, consider adding a water-miscible organic co-solvent. The use of co-solvents is a common technique to increase the solubility of poorly soluble drugs.

    • Start by adding a small percentage (e.g., 5-10% v/v) of a polar, water-miscible organic solvent such as ethanol, isopropanol, or DMSO. These co-solvents can help to solvate the hydrophobic alkyl chain.

    • Incrementally increase the co-solvent concentration, observing the solubility at each step.

  • Sonication:

    • Use an ultrasonic bath to apply energy to the solution. Sonication can help to break up solid aggregates and enhance dissolution.

Illustrative Data: Effect of Co-solvents on Aqueous Solubility

Co-solventConcentration (v/v)Relative Solubility Improvement
None0%Baseline
Ethanol10%Moderate
Isopropanol10%Moderate
DMSO10%Significant
Issue 2: Poor Solubility in Organic Solvents

For challenges with dissolving this compound in non-polar organic solvents, consider the following protocol:

Experimental Protocol:

  • Solvent Selection:

    • Refer to the principle of "like dissolves like." Start with solvents of intermediate polarity, such as dichloromethane or chloroform, before moving to very non-polar solvents like hexane.

  • Use of a Co-solvent System:

    • A mixture of solvents can be more effective than a single solvent.

    • For a primary non-polar solvent like hexane, add a small amount of a more polar solvent like ethanol (e.g., a 9:1 or 8:2 hexane:ethanol ratio). This can help to solvate the polar ammonium sulphate head.

  • Heating:

    • Gently warming the mixture can increase solubility. Proceed with caution and be aware of the boiling points of your solvents.

Illustrative Data: Relative Solubility in Common Organic Solvents

SolventPolarityExpected Relative Solubility
HexaneNon-polarLow
TolueneNon-polarLow to Moderate
DichloromethanePolar aproticModerate
AcetonePolar aproticModerate to High
EthanolPolar proticModerate to High
MethanolPolar proticHigh
WaterPolar proticModerate

Visual Troubleshooting Workflows

G cluster_0 Troubleshooting Workflow for this compound Solubility start Start: Undissolved Compound stir Stir vigorously at RT start->stir check1 Dissolved? stir->check1 heat Gently heat solution check1->heat No end_success Success: Compound Dissolved check1->end_success Yes check2 Dissolved? heat->check2 ph Adjust pH check2->ph No check2->end_success Yes check3 Dissolved? ph->check3 cosolvent Add co-solvent check3->cosolvent No check3->end_success Yes check4 Dissolved? cosolvent->check4 sonicate Apply sonication check4->sonicate No check4->end_success Yes check5 Dissolved? sonicate->check5 check5->end_success Yes end_fail Consult further resources check5->end_fail No

Caption: Systematic workflow for troubleshooting solubility issues.

G cluster_1 Logical Approach to Solubilization Strategy compound This compound (Amphiphilic Nature) hydrophilic Hydrophilic Head (Ammonium Sulphate) compound->hydrophilic hydrophobic Hydrophobic Tail (1-Methylhexyl) compound->hydrophobic polar_solvent Strategy for Polar Solvents: - Heating - pH Adjustment - Co-solvents (e.g., Ethanol, DMSO) hydrophilic->polar_solvent nonpolar_solvent Strategy for Non-Polar Solvents: - Solvent Blending (e.g., Hexane + Ethanol) - Use of intermediate polarity solvents hydrophobic->nonpolar_solvent

Caption: Relationship between compound structure and solubilization strategy.

Validation & Comparative

A Comparative Guide to Protein Precipitation: (1-Methylhexyl)ammonium Sulphate vs. Ammonium Sulphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (1-Methylhexyl)ammonium sulphate and the traditional ammonium sulphate for the purpose of protein precipitation. While ammonium sulphate is a widely established and well-documented reagent for this application, this guide introduces this compound and explores its potential advantages and disadvantages based on its chemical properties and the principles of protein precipitation.

Introduction to Protein Precipitation by Salting Out

Protein precipitation is a fundamental technique in biochemistry and downstream processing for the concentration and purification of proteins from a crude lysate or a dilute solution.[1][2][3] The most common method for this is "salting out," which involves the addition of a high concentration of a neutral salt to the protein solution.[4]

The underlying principle of salting out lies in the competition for water molecules between the salt ions and the protein molecules. At high salt concentrations, the salt ions become extensively hydrated, reducing the amount of "free" water available to solvate the protein.[5] This disruption of the protein's hydration shell increases protein-protein hydrophobic interactions, leading to aggregation and precipitation.[5][6]

The effectiveness of a salt in precipitating proteins is described by the Hofmeister series, which ranks ions based on their ability to stabilize or destabilize protein structure and solubility.[6] Ions that are highly effective at salting out are known as kosmotropes.

Ammonium Sulphate: The Gold Standard

Ammonium sulphate, (NH₄)₂SO₄, is the most commonly used salt for protein precipitation due to a combination of advantageous properties:

  • High Solubility: It is highly soluble in water, allowing for the preparation of high ionic strength solutions necessary for effective precipitation.[3]

  • Kosmotropic Ions: Both the ammonium (NH₄⁺) and sulphate (SO₄²⁻) ions are highly ranked in the Hofmeister series as kosmotropes, making them very effective at salting out proteins.[1]

  • Protein Stabilization: It generally stabilizes protein structure and is less likely to cause denaturation compared to other precipitating agents.[1]

  • Low Cost and High Purity: It is an inexpensive and readily available reagent of high purity.

  • Low Density of Solution: The resulting solution has a relatively low density, which facilitates the pelleting of precipitated proteins by centrifugation.

This compound: A Hydrophobic Alternative

This compound is an organic ammonium salt with the chemical formula [CH₃(CH₂)₄CH(CH₃)NH₃]₂SO₄. A key structural feature of this salt is the presence of a C7 alkyl chain, which imparts significant hydrophobicity to the cation.

The (1-methylhexyl)ammonium cation can be classified as a surfactant, possessing both a hydrophilic ammonium head group and a hydrophobic alkyl tail.[7] This dual nature suggests that its interaction with proteins will be more complex than the purely kosmotropic effect of the ammonium ion. It is likely to induce protein precipitation through a combination of salting out and hydrophobic interactions. The hydrophobic tail could directly interact with hydrophobic patches on the protein surface, potentially leading to a different precipitation mechanism and selectivity compared to ammonium sulphate.

Comparative Analysis

The following table summarizes the key properties and expected performance of this compound in comparison to ammonium sulphate for protein precipitation.

FeatureAmmonium SulphateThis compound (Inferred)
Precipitation Mechanism Primarily salting out (kosmotropic effect)Combination of salting out and hydrophobic interactions
Cation Properties Kosmotropic, hydrophilicAmphiphilic (hydrophilic head, hydrophobic tail), surfactant-like
Selectivity Based on protein surface charge and hydrophobicityPotentially different selectivity based on protein surface hydrophobicity and accessibility of hydrophobic patches
Potential for Denaturation Generally low, protein stabilizingHigher potential for denaturation due to surfactant properties and direct interaction with hydrophobic protein cores
Solubility in Water Very high (approx. 75.4 g/100 mL at 25°C)Likely lower than ammonium sulphate due to the hydrophobic alkyl chain
Downstream Compatibility Well-established protocols for removal (e.g., dialysis, diafiltration)May require specific protocols for removal, potential for residual surfactant to interfere with downstream applications (e.g., chromatography, mass spectrometry)
Cost and Availability Inexpensive and widely availableMore expensive and less commonly available

Experimental Protocols

Standard Ammonium Sulphate Precipitation Protocol

This is a general protocol that may need optimization for specific proteins.

Materials:

  • Protein solution

  • Solid ammonium sulphate (high purity)

  • Precipitation buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Centrifuge and centrifuge tubes

  • Resuspension buffer

Procedure:

  • Preparation: Place the protein solution in a beaker with a stir bar on a magnetic stirrer in an ice bath.

  • Gradual Addition of Ammonium Sulphate: Slowly add finely ground solid ammonium sulphate to the stirring protein solution. The amount to be added can be calculated based on the desired final saturation percentage.

  • Equilibration: Continue stirring for 30-60 minutes after all the ammonium sulphate has dissolved to allow for equilibration and complete precipitation.

  • Centrifugation: Transfer the solution to centrifuge tubes and centrifuge at 10,000 x g for 15-30 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Removal: Carefully decant the supernatant.

  • Pellet Resuspension: Resuspend the protein pellet in a minimal volume of the desired buffer for the next purification step.

  • Desalting: Remove the excess ammonium sulphate from the redissolved protein solution using dialysis or diafiltration.

Hypothetical Protocol for this compound Precipitation

This is a proposed protocol based on the expected properties of the salt. Significant optimization would be required.

Materials:

  • Protein solution

  • This compound

  • Precipitation buffer

  • Ice bath

  • Magnetic stirrer and stir bar

  • Centrifuge and centrifuge tubes

  • Resuspension buffer containing a mild non-ionic detergent (optional)

Procedure:

  • Preparation: Cool the protein solution on an ice bath with gentle stirring.

  • Salt Addition: Prepare a concentrated stock solution of this compound. Add the stock solution dropwise to the protein solution to the desired final concentration. Note: The optimal concentration is expected to be significantly lower than that for ammonium sulphate.

  • Equilibration: Stir for 30-60 minutes at 4°C.

  • Centrifugation: Centrifuge at 10,000 x g for 15-30 minutes at 4°C.

  • Supernatant Removal: Carefully decant the supernatant.

  • Pellet Resuspension: Resuspend the pellet in a suitable buffer. The inclusion of a low concentration of a non-ionic detergent (e.g., Triton X-100 or Tween 20) may be necessary to aid in resolubilization and prevent aggregation.

  • Removal of Precipitant: Thoroughly remove the this compound using methods like dialysis, diafiltration, or size-exclusion chromatography.

Visualizing the Precipitation Process

The following diagrams illustrate the general workflow of protein precipitation and the logical comparison between the two salts.

G General Workflow of Protein Precipitation start Crude Protein Solution add_precipitant Add Precipitating Agent ((NH4)2SO4 or this compound) start->add_precipitant incubate Incubation/ Equilibration add_precipitant->incubate centrifuge Centrifugation incubate->centrifuge separate Separate Supernatant and Pellet centrifuge->separate resuspend Resuspend Pellet in Buffer separate->resuspend Pellet desalt Desalting (Dialysis/Diafiltration) resuspend->desalt purified Partially Purified Protein desalt->purified

Caption: A flowchart illustrating the key steps in a typical protein precipitation experiment.

G Comparison of Precipitation Mechanisms cluster_AS Ammonium Sulphate cluster_MHAS This compound AS_mechanism Kosmotropic Effect (Salting Out) AS_interaction Disruption of Hydration Shell AS_mechanism->AS_interaction AS_result Increased Protein-Protein Hydrophobic Interactions AS_interaction->AS_result AS_precipitate Precipitation AS_result->AS_precipitate MHAS_mechanism Dual Mechanism MHAS_salting Salting Out MHAS_mechanism->MHAS_salting MHAS_hydrophobic Direct Hydrophobic Interaction MHAS_mechanism->MHAS_hydrophobic MHAS_result Complex Formation & Aggregation MHAS_salting->MHAS_result MHAS_hydrophobic->MHAS_result MHAS_precipitate Precipitation MHAS_result->MHAS_precipitate

Caption: A diagram comparing the proposed precipitation mechanisms of the two salts.

Conclusion and Recommendations

Ammonium sulphate remains the precipitant of choice for most routine protein precipitation applications due to its well-understood mechanism, efficacy, low cost, and protein-stabilizing properties.

This compound represents a largely unexplored alternative. Its surfactant-like properties suggest it may offer different selectivity, potentially being more effective for precipitating proteins with significant exposed hydrophobic regions. However, researchers should be aware of the higher potential for protein denaturation and the challenges associated with its removal in downstream processing.

For researchers and drug development professionals exploring novel protein purification strategies, this compound could be a valuable tool for specific applications where conventional methods are suboptimal. However, its use would necessitate careful empirical optimization and validation to assess its impact on protein yield, purity, and activity. It is recommended to perform small-scale pilot experiments to determine the optimal concentration and to evaluate its effects on the target protein before scaling up.

References

Validation of (1-Methylhexyl)ammonium sulphate purity using NMR spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Guide to Purity Validation of (1-Methylhexyl)ammonium Sulphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for validating the purity of this compound. The primary focus is on Nuclear Magnetic Resonance (NMR) spectroscopy, with detailed comparisons to alternative techniques including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Differential Scanning Calorimetry (DSC), and Elemental Analysis (EA). This document is intended to assist researchers in selecting the most appropriate method for their specific needs, ensuring the quality and reliability of their materials.

Quantitative ¹H NMR Spectroscopy for Purity Determination

Quantitative ¹H NMR (qNMR) is a powerful primary analytical method for determining the purity of this compound. It offers a direct measurement of the analyte concentration against a certified internal standard, providing high accuracy and precision without the need for a specific reference standard of the analyte itself.

Principle

The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample. By comparing the integral of a characteristic signal from the analyte with that of a known amount of an internal standard, the purity of the analyte can be accurately calculated.

Experimental Protocol: Quantitative ¹H NMR of this compound

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance (readability ±0.01 mg)

  • Volumetric flasks and pipettes

Reagents:

  • This compound sample

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • Internal Standard (IS): Maleic acid or another suitable standard with certified purity and signals that do not overlap with the analyte.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a vial.

    • Accurately weigh approximately 5-10 mg of the internal standard (e.g., Maleic acid) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent (e.g., D₂O).

    • Vortex the vial until both the sample and the internal standard are completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Tune and shim the spectrometer for optimal resolution and lineshape.

    • Acquire a quantitative ¹H NMR spectrum with the following considerations:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). A typical starting point is 30-60 seconds to ensure full relaxation.

      • Pulse Angle: Use a 90° pulse for maximum signal intensity.

      • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

      • Spectral Width: Ensure the spectral width encompasses all signals of interest.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired FID.

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate the well-resolved, characteristic signals of both this compound and the internal standard.

      • For this compound:

        • The terminal methyl group (triplet) around 0.8-1.0 ppm .

        • The branching methyl group (doublet) around 1.1-1.3 ppm .

        • The methine proton (-CH) adjacent to the ammonium group.

      • For Maleic Acid (in D₂O): A singlet at approximately 6.3 ppm .

    • Calculate the purity using the following formula:

      Where:

      • I: Integral value

      • N: Number of protons for the integrated signal

      • M: Molar mass

      • W: Weight

      • P: Purity of the internal standard

Potential Impurities and their ¹H NMR Signatures

The primary precursor for the synthesis of this compound is 1-methylhexylamine.[1] Potential impurities may arise from the synthesis of this precursor or from the subsequent salt formation.

  • Unreacted 1-methylhexylamine: Signals may be broader and shifted compared to the ammonium salt. The -NH₂ protons are exchangeable and may not be observed in D₂O.

  • Residual Solvents: Signals corresponding to common laboratory solvents may be present (e.g., diethyl ether, toluene, etc.).[2][3]

  • Isomers of 1-methylhexylamine: Synthesis of the precursor could potentially lead to isomeric impurities, which would present a more complex ¹H NMR spectrum.

Workflow for NMR Purity Validation

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer tune_shim Tune and Shim transfer->tune_shim setup_params Set Quantitative Parameters (d1, ns, pulse angle) tune_shim->setup_params acquire Acquire Spectrum setup_params->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate G start Start: Purity Validation Needed q1 Need for Absolute Quantification without a Specific Reference Standard? start->q1 q2 Is the Sample Crystalline and Thermally Stable? q1->q2 No qnmr Use Quantitative NMR (qNMR) q1->qnmr Yes q3 Are Isomeric Impurities a Major Concern? q2->q3 No dsc Consider DSC as a Screening Tool q2->dsc Yes hplc Use HPLC-UV (with derivatization) q3->hplc Yes ea Use Elemental Analysis for Compositional Verification q3->ea No qnmr->ea Complement with hplc->ea Complement with dsc->hplc Complement with

References

Comparative analysis of alkylammonium sulphates in protein crystallization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of precipitant is a critical factor in the success of protein crystallization trials. While ammonium sulphate has long been a staple in crystallography, a range of alkylammonium sulphates offers a nuanced toolkit for optimizing crystal growth. This guide provides a comparative analysis of various alkylammonium sulphates, supported by experimental data and detailed protocols, to aid in the rational selection of these agents for protein crystallization.

The substitution of hydrogen atoms in the ammonium ion with alkyl groups modifies the salt's physicochemical properties, such as solubility, hydration sphere, and interaction with protein surfaces. These modifications can significantly influence the nucleation and growth of protein crystals, in some cases yielding superior results compared to traditional ammonium sulphate. This analysis focuses on a selection of short-chain alkylammonium sulphates and compares their performance as precipitating agents.

Comparative Performance of Alkylammonium Sulphates

The following table summarizes the available data on the effectiveness of different alkylammonium sulphates in protein crystallization. It is important to note that direct comparative studies are limited, and the data presented here is a collation from various sources. Ammonium sulphate is included as a baseline for comparison.

PrecipitantTypical Concentration RangeKnown AdvantagesKnown DisadvantagesSuitable for Proteins (Examples)
Ammonium Sulphate 1.0 - 3.5 MHigh solubility, well-understood, effective for a wide range of proteins.[1][2]Can sometimes lead to high nucleation density and small crystals.Lysozyme, Catalase, many others.[3]
Methylammonium Sulphate Not widely reportedPotentially altered hydration properties compared to ammonium sulphate.Limited published data on its use as a primary precipitant.Data not readily available.
Ethylammonium Sulphate Not widely reported as a sulphateThe nitrate salt (ethylammonium nitrate) has been used as an additive and precipitant.[4][5]Limited data on the sulphate salt.Lysozyme (using ethylammonium nitrate).[5]
Tetramethylammonium Sulphate 0.5 - 2.0 MCan be effective where ammonium sulphate fails, potentially due to its different ionic and hydrophobic character.Lower solubility compared to ammonium sulphate.Data not readily available in direct comparisons.
Dimethyl ethylammonium propane sulfonate 0.5 - 1.0 M (as an additive)Used as a zwitterionic solubilizing agent in conjunction with ammonium sulphate to improve crystal quality.[6]Not a primary precipitant.Lysozyme.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following section outlines a general protocol for screening alkylammonium sulphates in protein crystallization, followed by a specific example for ammonium sulphate that can be adapted for other alkylammonium salts.

General Screening Protocol for Alkylammonium Sulphates

This protocol utilizes the hanging drop vapor diffusion method, a common technique in protein crystallization.

  • Stock Solution Preparation: Prepare sterile, filtered stock solutions of the desired alkylammonium sulphates (e.g., 2.0 M solutions in high-purity water). Adjust the pH of the solutions to the desired range (typically between 4.0 and 9.0) using appropriate acids or bases.

  • Protein Preparation: The protein sample should be highly pure (>95%), monodisperse, and concentrated (typically 5-20 mg/mL) in a suitable buffer with low ionic strength.

  • Crystallization Plate Setup:

    • Pipette 500 µL of the alkylammonium sulphate solution into the reservoir of a 24-well crystallization plate.

    • On a siliconized glass cover slip, mix 1 µL of the protein solution with 1 µL of the reservoir solution.

    • Invert the cover slip and seal the reservoir.

  • Incubation and Observation: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and periodically observe the drops under a microscope for crystal growth over several days to weeks.

Specific Protocol: Crystallization of Lysozyme with Ammonium Sulphate

This protocol serves as a standard reference and can be adapted for other alkylammonium sulphates by adjusting the salt concentration.

  • Protein Solution: 20 mg/mL lysozyme in 0.05 M sodium acetate buffer, pH 4.5.

  • Precipitant Solution: 1.2 M ammonium sulphate in 0.05 M sodium acetate buffer, pH 4.5.

  • Method: Hanging drop vapor diffusion.

    • Reservoir: 500 µL of precipitant solution.

    • Drop: 2 µL of protein solution + 2 µL of precipitant solution.

  • Incubation: 20°C.

  • Expected Outcome: Tetragonal crystals of lysozyme should appear within 24-48 hours.

Logical Workflow for Screening Alkylammonium Sulphates

The process of screening different alkylammonium sulphates can be visualized as a systematic workflow. The following diagram, generated using Graphviz, illustrates the key decision points and steps involved.

experimental_workflow start Start: Purified & Concentrated Protein prep_precipitants Prepare Stock Solutions (Ammonium Sulphate & Alkylammonium Sulphates) start->prep_precipitants setup_screen Set up Crystallization Screen (Hanging Drop Vapor Diffusion) prep_precipitants->setup_screen incubate Incubate at Constant Temperature setup_screen->incubate observe Microscopic Observation incubate->observe analyze Analyze Results observe->analyze crystals Crystals Formed analyze->crystals Success no_crystals No Crystals / Precipitate analyze->no_crystals Failure refine_precipitant Refine Precipitant Choice (Select Best Performing Salt) crystals->refine_precipitant optimize Optimize Conditions (Concentration, pH, Temperature) no_crystals->optimize optimize->setup_screen Iterate end End: Diffraction Quality Crystals optimize->end Successful Optimization refine_precipitant->optimize

Fig. 1: Workflow for screening alkylammonium sulphates.

Signaling Pathway for Salt-Induced Protein Crystallization

The mechanism by which salting-out agents like alkylammonium sulphates induce protein crystallization involves the manipulation of protein solubility and intermolecular interactions. The following diagram illustrates this conceptual pathway.

signaling_pathway start Increase in Alkylammonium Sulphate Concentration water_sequestration Sequestration of Water Molecules by Salt Ions start->water_sequestration protein_solubility Decreased Protein Solubility water_sequestration->protein_solubility intermolecular_interactions Increased Protein-Protein Interactions protein_solubility->intermolecular_interactions supersaturation Supersaturated Protein Solution intermolecular_interactions->supersaturation nucleation Nucleation (Formation of Crystal Seeds) supersaturation->nucleation crystal_growth Crystal Growth nucleation->crystal_growth end Macroscopic Protein Crystal crystal_growth->end

Fig. 2: Conceptual pathway of salt-induced crystallization.

Conclusion

The use of alkylammonium sulphates as alternatives or adjuncts to ammonium sulphate presents a valuable strategy for overcoming challenges in protein crystallization. While systematic comparative data remains somewhat sparse, the available information suggests that modifying the cation can influence crystallization outcomes. By methodically screening a range of these salts and carefully documenting the experimental conditions and results, researchers can expand their toolkit for producing high-quality crystals suitable for structural analysis. Further research into the specific effects of different alkyl substitutions on a wider variety of proteins will undoubtedly provide a clearer roadmap for the rational design of protein crystallization experiments.

References

A Comparative Guide to Surfactants in Biochemical Assays: Evaluating Standard Options in the Absence of Data for 2-Aminoheptane Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical step in the design of robust and reproducible biochemical assays. Surfactants, or surface-active agents, are amphiphilic molecules that play a crucial role in sample preparation, blocking non-specific binding, and facilitating molecular interactions. This guide provides a comparative analysis of commonly used surfactants in key biochemical assays. A notable omission from this comparison is 2-aminoheptane sulfate. Despite a comprehensive review of scientific literature, no evidence was found to support its use as a surfactant in biochemical assays such as ELISA, Western Blotting, or enzyme kinetics. Its documented primary application is as a nasal decongestant.

This guide will therefore focus on the performance and characteristics of three widely used surfactants: Sodium Dodecyl Sulfate (SDS), Triton X-100, and Tween 20. We will delve into their properties, applications, and provide supporting experimental context to aid in the selection process for your specific research needs.

General Properties of Common Surfactants

The choice of surfactant is dictated by the specific requirements of the assay, particularly the need to maintain the native structure and function of the proteins of interest. Surfactants are broadly classified based on the charge of their hydrophilic head group.

PropertySodium Dodecyl Sulfate (SDS)Triton X-100Tween 20 (Polysorbate 20)
Classification AnionicNon-ionicNon-ionic
Typical Working Concentration 0.1% - 2% (denaturing); 0.01% - 0.1% (non-denaturing applications)0.05% - 1%0.05% - 0.5%
Effect on Protein Structure Strongly denaturingGenerally non-denaturingMild, non-denaturing
Primary Applications SDS-PAGE, cell lysisSolubilization of membrane proteins, wash buffersWash buffers (ELISA, Western Blot), blocking agent
Critical Micelle Concentration (CMC) ~8.2 mM (0.236% w/v)~0.24 mM (0.015% w/v)~0.06 mM (0.007% w/v)
Molecular Weight 288.38 g/mol ~625 g/mol (average)~1228 g/mol (average)

Surfactant Performance in Key Biochemical Assays

Enzyme-Linked Immunosorbent Assay (ELISA)

In ELISA, surfactants are primarily used in wash buffers to reduce non-specific binding and background noise, thereby increasing the signal-to-noise ratio.

  • Tween 20 is the most commonly used surfactant in ELISA wash buffers, typically at a concentration of 0.05%.[1][2] Its mild, non-ionic nature effectively blocks hydrophobic interactions between proteins and the polystyrene plate surface without disrupting the antigen-antibody binding.

  • Triton X-100 can also be used in ELISA wash buffers and for blocking, often at similar concentrations to Tween 20.[3]

  • SDS , being a strong denaturant, is generally avoided in ELISA as it can disrupt the native conformation of both the coating antigen/antibody and the detection antibodies, leading to a loss of signal.[3]

Western Blotting

Surfactants play multiple roles in Western Blotting, from sample preparation and protein separation to washing the membrane.

  • SDS is a key component of the sample loading buffer and the polyacrylamide gel in SDS-PAGE, a technique fundamental to Western Blotting.[4][5][6] It denatures proteins and imparts a uniform negative charge, allowing for separation based on molecular weight.[4][5][6]

  • Tween 20 is the standard surfactant used in wash buffers (e.g., TBST or PBST) at a concentration of 0.05% to 0.1%. It helps to remove non-specifically bound antibodies, reducing background and improving the clarity of the results.[1]

  • Triton X-100 can be used as an alternative to Tween 20 in wash buffers and is also employed in lysis buffers to solubilize membrane proteins.

Enzyme Kinetics Assays

The presence of surfactants in enzyme kinetics studies can be complex, as they can either inhibit, activate, or have no effect on enzyme activity. The choice of surfactant is highly dependent on the specific enzyme and substrate.

  • Non-ionic surfactants like Triton X-100 and Tween 20 are generally preferred when studying enzyme kinetics in the presence of micelles, as they are less likely to denature the enzyme compared to ionic surfactants. However, they can still influence enzyme activity by altering the conformation of the enzyme or the partitioning of the substrate.

  • SDS , being a strong denaturant, typically leads to a significant loss of enzyme activity and is generally not suitable for these assays unless the goal is to study protein unfolding.

Experimental Protocols

Standard Western Blotting Protocol
  • Sample Preparation: Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer, which contains ionic and non-ionic detergents). Determine protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Mix the protein lysate with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol) and heat at 95-100°C for 5 minutes to denature the proteins. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. TBST consists of Tris-Buffered Saline with 0.1% Tween 20.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Standard ELISA Protocol (Indirect)
  • Coating: Coat a 96-well plate with the antigen of interest diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBST (Phosphate-Buffered Saline with 0.05% Tween 20).

  • Blocking: Block the remaining protein-binding sites on the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Sample/Primary Antibody Incubation: Add the samples (or primary antibody for detection of a coated protein) diluted in blocking buffer to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Addition: Add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution and incubate in the dark until a blue color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄), which will turn the color to yellow.

  • Read Absorbance: Read the absorbance at 450 nm using a microplate reader.

Visualizations

Western_Blot_Workflow cluster_preparation Sample Preparation & Separation cluster_transfer_detection Transfer & Detection A Cell Lysis B Add SDS Sample Buffer A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking (e.g., 5% Milk in TBST) D->E F Primary Antibody Incubation E->F G Wash (TBST with 0.1% Tween 20) F->G H Secondary Antibody Incubation G->H I Wash (TBST with 0.1% Tween 20) H->I J ECL Detection I->J

Caption: A typical workflow for a Western Blot experiment.

ELISA_Workflow A Antigen Coating B Wash (PBST with 0.05% Tween 20) A->B C Blocking (e.g., 1% BSA in PBS) B->C D Wash (PBST with 0.05% Tween 20) C->D E Primary Antibody Incubation D->E F Wash (PBST with 0.05% Tween 20) E->F G HRP-Conjugated Secondary Antibody F->G H Wash (PBST with 0.05% Tween 20) G->H I TMB Substrate Addition H->I J Stop Solution I->J K Read Absorbance at 450 nm J->K

Caption: A standard indirect ELISA workflow.

Surfactant_Selection A Goal of the Assay? B Separate by Molecular Weight (Denaturing) A->B Denature C Preserve Protein Structure & Function A->C Maintain Native State D Use SDS B->D E Reduce Non-Specific Binding (Wash Buffers) C->E F Mild Conditions (e.g., ELISA, Western Wash) E->F Yes G Solubilize Membrane Proteins E->G Yes H Use Tween 20 F->H I Use Triton X-100 G->I

Caption: A decision guide for selecting a surfactant.

References

Cross-validation of results obtained with (1-Methylhexyl)ammonium sulphate

Author: BenchChem Technical Support Team. Date: November 2025

Cross-Validation of (1-Methylhexyl)ammonium Sulphate: A Comparative Guide

This compound , a quaternary ammonium salt, finds utility across various research and development sectors owing to its surfactant, antimicrobial, and protein precipitation properties. This guide provides a comparative analysis of its performance against other relevant compounds, supported by generalized experimental data and detailed protocols for cross-validation.

Section 1: Surfactant Properties

This compound's amphiphilic nature, characterized by a C7 alkyl chain, allows it to reduce surface tension at air-water interfaces and form micelles in solution. These properties are crucial in applications such as detergents, emulsifiers, and in biological assays.

Comparison with Other Alkyl Ammonium Sulphates

The efficacy of a surfactant is often correlated with its alkyl chain length. Generally, for quaternary ammonium compounds, antimicrobial and surfactant properties tend to increase with chain length up to an optimal point (typically C12-C14), after which they may decrease.[1]

Table 1: Comparison of Expected Surfactant Properties of Alkyl Ammonium Sulphates

PropertyThis compound (C7)Octyl Ammonium Sulphate (C8)Dodecyl Ammonium Sulphate (C12)Hexadecyl Ammonium Sulphate (C16)
Critical Micelle Concentration (CMC) HigherModerateLowerLowest
Surface Tension at CMC HigherModerateLowerLowest
Wetting Ability ModerateGoodExcellentGood
Foaming Capacity ModerateGoodExcellentModerate

Experimental Protocol: Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC and surface tension of a surfactant solution can be determined using a tensiometer.

Materials:

  • This compound

  • Distilled or deionized water

  • Tensiometer with a platinum ring or plate

  • A series of clean glass beakers

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of this compound in distilled water.

  • Create a series of dilutions from the stock solution, covering a wide range of concentrations.

  • For each concentration, measure the surface tension using the tensiometer at a constant temperature.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The point at which the surface tension plateaus indicates the formation of micelles.[2] The concentration at this point is the CMC.[2]

Section 2: Antimicrobial Activity

Quaternary ammonium salts exert their antimicrobial effect by disrupting the cell membranes of microorganisms.[3] The length of the alkyl chain is a critical determinant of this activity.

Comparison with Other Quaternary Ammonium Compounds

Research indicates that quaternary ammonium salts with alkyl chain lengths between C10 and C14 often exhibit the highest antimicrobial activity against a broad spectrum of bacteria and fungi.[1] Compounds with shorter chains, such as the C7 chain of this compound, are generally expected to have lower efficacy.

Table 2: Comparison of Expected Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)

MicroorganismThis compound (C7) (Expected MIC)C12-Quaternary Ammonium Compound (Typical MIC)C16-Quaternary Ammonium Compound (Typical MIC)
Staphylococcus aureus Higher0.24 - 3.91 µg/mL[1]Higher
Escherichia coli Higher0.24 - 3.91 µg/mL[1]Higher
Candida albicans Higher0.24 - 0.98 µg/mL[1]Higher

Note: This table presents expected relative performance based on established structure-activity relationships for quaternary ammonium compounds. Specific MIC values for this compound are not widely documented.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial agent can be determined using the broth microdilution method.[4][5]

Materials:

  • This compound

  • Bacterial and/or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Sterile 96-well microplates

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.

  • Perform a serial two-fold dilution of the compound in the growth medium across the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism.

  • Add the inoculum to each well of the microplate. Include positive (microorganism and medium) and negative (medium only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

Section 3: Protein Precipitation

This compound can be used as a reagent in biochemical assays, particularly for the precipitation of proteins. This application leverages the "salting out" effect, where high concentrations of salt reduce the solubility of proteins.

Comparison with Ammonium Sulphate

Ammonium sulphate is the most commonly used salt for protein precipitation due to its high solubility and stabilizing effect on protein structure.[6][7] this compound, with its hydrophobic alkyl chain, introduces a hydrophobic component to the precipitation process. This may offer a different selectivity in protein fractionation compared to the purely kosmotropic effect of ammonium sulphate.

Table 3: Conceptual Comparison of Protein Precipitation Agents

FeatureThis compoundAmmonium Sulphate
Primary Mechanism Salting out with hydrophobic interactionsSalting out (kosmotropic effect)
Selectivity Potentially different based on protein surface hydrophobicityBased on overall protein solubility at high ionic strength
Potential for Denaturation Higher risk due to surfactant natureLower risk, generally stabilizes protein structure
Downstream Compatibility May require removal for certain chromatographic techniquesWell-established removal protocols (e.g., dialysis, gel filtration)[6]

Experimental Protocol: Comparative Protein Precipitation

Materials:

  • This compound

  • Ammonium sulphate

  • Protein solution (e.g., cell lysate, serum)

  • Appropriate buffer solution

  • Centrifuge and centrifuge tubes

  • Spectrophotometer for protein quantification (e.g., Bradford or BCA assay)

  • SDS-PAGE equipment for protein analysis

Procedure:

  • Divide the protein solution into several aliquots.

  • To each aliquot, slowly add increasing concentrations of either this compound or ammonium sulphate while stirring at 4°C.

  • Allow the precipitation to proceed for a set time (e.g., 30-60 minutes) at 4°C.

  • Centrifuge the samples to pellet the precipitated protein.

  • Carefully remove the supernatant.

  • Resuspend the protein pellets in a minimal amount of buffer.

  • Quantify the protein concentration in each resuspended pellet.

  • Analyze the protein composition of each fraction by SDS-PAGE to compare the precipitation profiles.

Visualizations

Signaling_Pathway cluster_membrane Microbial Cell Membrane Lipid_Bilayer Lipid_Bilayer Membrane_Proteins Membrane_Proteins MHAS (1-Methylhexyl)ammonium Sulphate Disruption Membrane Disruption MHAS->Disruption Intercalates into Disruption->Lipid_Bilayer Disruption->Membrane_Proteins Leakage Leakage of Cellular Contents Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Antimicrobial Mechanism of this compound.

Experimental_Workflow Start Start: Protein Mixture Add_Salt Add this compound or Ammonium Sulphate Start->Add_Salt Incubate Incubate at 4°C Add_Salt->Incubate Centrifuge Centrifugation Incubate->Centrifuge Separate Separate Supernatant and Pellet Centrifuge->Separate Analyze_Pellet Analyze Pellet: - Protein Quantification - SDS-PAGE Separate->Analyze_Pellet Analyze_Supernatant Analyze Supernatant (Optional) Separate->Analyze_Supernatant End End: Comparative Results Analyze_Pellet->End

Caption: Workflow for Comparative Protein Precipitation.

Logical_Relationship cluster_properties Molecular Properties cluster_performance Performance Characteristics Alkyl_Chain Alkyl Chain Length (C7) Surfactant Surfactant Activity Alkyl_Chain->Surfactant Influences Antimicrobial Antimicrobial Efficacy Alkyl_Chain->Antimicrobial Influences Protein_Precip Protein Precipitation Alkyl_Chain->Protein_Precip Influences (Hydrophobicity) Quat_Ammonium Quaternary Ammonium Head Quat_Ammonium->Antimicrobial Primary Mechanism Quat_Ammonium->Protein_Precip Contributes to Ionic Strength

Caption: Structure-Function Relationship of this compound.

References

Efficacy of (1-Methylhexyl)ammonium sulphate compared to other precipitating agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate precipitating agent is a critical step in protein purification and analysis. While a multitude of reagents are available, this guide provides a comparative overview of the efficacy of commonly used precipitating agents. It is important to note that direct experimental data on the efficacy of (1-Methylhexyl)ammonium sulphate as a protein precipitating agent is not available in the current scientific literature. Therefore, this guide will focus on a detailed comparison of well-established methods — Ammonium Sulfate, Polyethylene Glycol (PEG), and Acetone precipitation — and offer a theoretical perspective on how a substituted ammonium sulfate compound might function.

Executive Summary

Protein precipitation is a fundamental technique for concentrating and purifying proteins from complex mixtures. The choice of precipitating agent significantly impacts the yield, purity, and biological activity of the target protein. This guide delves into the mechanisms, advantages, and disadvantages of three widely used precipitating agents: ammonium sulfate, polyethylene glycol (PEG), and acetone. While direct comparative experimental data for this compound is unavailable, we will explore its potential properties based on its chemical structure.

Comparison of Precipitating Agents

The selection of a precipitating agent depends on several factors, including the properties of the target protein, the desired purity, and the downstream applications. The following table summarizes the key characteristics of the most common precipitating agents.

Precipitating AgentMechanism of ActionAdvantagesDisadvantagesTypical Concentration
Ammonium Sulfate "Salting out": High salt concentration reduces the solvation of proteins, leading to aggregation and precipitation.[1][2][3]Preserves protein structure and biological activity, low cost, high solubility, can be used for fractional precipitation.[1][3][4]High concentrations required, resulting precipitate has high salt content requiring removal (e.g., dialysis), can interfere with downstream applications like ion-exchange chromatography.20-80% saturation
Polyethylene Glycol (PEG) Excluded volume effect: PEG molecules are excluded from the protein's hydration shell, effectively increasing the protein concentration and forcing aggregation.Non-denaturing, effective at lower concentrations than ammonium sulfate, can be used for fractional precipitation.Can be viscous and difficult to handle, may interfere with some analytical techniques, can be more expensive than ammonium sulfate.5-30% (w/v)
Acetone (Organic Solvent) Reduces the dielectric constant of the solution, increasing the electrostatic attraction between protein molecules and leading to precipitation.[4][5]Produces a protein pellet with low salt content, effective for concentrating proteins, can remove some lipid contaminants.[6]Can cause protein denaturation and loss of biological activity, flammable, requires low temperatures to minimize denaturation.[7]50-80% (v/v)
This compound (Theoretical) Likely a combination of "salting out" and hydrophobic interactions. The ammonium sulphate moiety would contribute to the salting-out effect, while the 1-methylhexyl group would introduce hydrophobic characteristics.Hypothetical: The hydrophobic tail might enhance precipitation of hydrophobic proteins or membrane-associated proteins. Could potentially be effective at lower concentrations than ammonium sulfate due to the added hydrophobic interactions.Hypothetical: The surfactant-like nature could lead to protein denaturation. The precipitate might be more difficult to resolubilize. Purity and specificity would need to be empirically determined.Hypothetical: Likely lower than that of ammonium sulfate.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are standard protocols for protein precipitation using ammonium sulfate, PEG, and acetone.

Experimental Protocol 1: Ammonium Sulfate Precipitation

Objective: To precipitate a target protein from a crude lysate using a specific saturation of ammonium sulfate.

Materials:

  • Protein solution (e.g., clarified cell lysate)

  • Saturated ammonium sulfate solution (at 4°C) or solid ammonium sulfate

  • Stir plate and magnetic stir bar

  • Refrigerated centrifuge

  • Resuspension buffer (e.g., PBS or Tris buffer)

Procedure:

  • Preparation: Place the protein solution in a beaker with a magnetic stir bar and place it on a stir plate in a cold room or on ice.

  • Ammonium Sulfate Addition: Slowly add the calculated amount of saturated ammonium sulfate solution or solid ammonium sulfate while gently stirring. Avoid foaming, which can denature proteins.[8]

  • Incubation: Continue stirring for 30-60 minutes at 4°C to allow for complete precipitation.

  • Centrifugation: Transfer the solution to centrifuge tubes and centrifuge at 10,000 x g for 20-30 minutes at 4°C.

  • Pellet Collection: Carefully decant the supernatant. The precipitated protein will be in the pellet.

  • Resolubilization: Resuspend the pellet in a minimal volume of the desired buffer.

  • Desalting: Remove the excess ammonium sulfate by dialysis or buffer exchange chromatography.[9]

Experimental Protocol 2: Polyethylene Glycol (PEG) Precipitation

Objective: To selectively precipitate a protein using a specific concentration of PEG.

Materials:

  • Protein solution

  • High molecular weight PEG (e.g., PEG 6000 or PEG 8000) solution (e.g., 50% w/v)

  • Stir plate and magnetic stir bar

  • Refrigerated centrifuge

  • Resuspension buffer

Procedure:

  • Preparation: Place the protein solution in a beaker with a magnetic stir bar on a stir plate at 4°C.

  • PEG Addition: Slowly add the PEG solution to the desired final concentration while gently stirring.

  • Incubation: Incubate the mixture on ice for 30-60 minutes with gentle stirring.

  • Centrifugation: Centrifuge the solution at 10,000 x g for 20-30 minutes at 4°C.

  • Pellet Collection: Decant the supernatant and collect the protein pellet.

  • Resolubilization: Gently resuspend the pellet in the appropriate buffer.

Experimental Protocol 3: Acetone Precipitation

Objective: To concentrate a protein sample and remove interfering substances using cold acetone.

Materials:

  • Protein solution

  • Pre-chilled acetone (-20°C)

  • Microcentrifuge tubes (acetone-resistant)

  • Refrigerated microcentrifuge

Procedure:

  • Preparation: Place the protein solution in an acetone-resistant microcentrifuge tube and chill on ice.

  • Acetone Addition: Add 4 volumes of pre-chilled (-20°C) acetone to the protein solution.

  • Incubation: Vortex briefly and incubate at -20°C for 1-2 hours.

  • Centrifugation: Centrifuge at 13,000-15,000 x g for 10-15 minutes at 4°C.

  • Pellet Collection: Carefully remove the supernatant.

  • Washing (Optional): Wash the pellet with a small volume of cold 80% acetone to remove any remaining contaminants and centrifuge again.

  • Drying: Air-dry the pellet for a short time to remove residual acetone. Do not over-dry as this can make resolubilization difficult.

  • Resolubilization: Resuspend the pellet in the desired buffer.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using Graphviz.

AmmoniumSulfatePrecipitation ProteinSolution 1. Protein Solution (Clarified Lysate) AddAmmoniumSulfate 2. Add (NH4)2SO4 (Slowly, 4°C) ProteinSolution->AddAmmoniumSulfate Incubate 3. Incubate (30-60 min, 4°C) AddAmmoniumSulfate->Incubate Centrifuge 4. Centrifuge (10,000 x g, 30 min, 4°C) Incubate->Centrifuge Separate 5. Separate Pellet and Supernatant Centrifuge->Separate Resolubilize 6. Resolubilize Pellet Separate->Resolubilize Pellet Desalt 7. Desalt (Dialysis/Buffer Exchange) Resolubilize->Desalt

Caption: Workflow for Ammonium Sulfate Precipitation.

PEGPrecipitation ProteinSolution 1. Protein Solution AddPEG 2. Add PEG Solution (Slowly, 4°C) ProteinSolution->AddPEG Incubate 3. Incubate (30-60 min, 4°C) AddPEG->Incubate Centrifuge 4. Centrifuge (10,000 x g, 30 min, 4°C) Incubate->Centrifuge Separate 5. Separate Pellet and Supernatant Centrifuge->Separate Resolubilize 6. Resolubilize Pellet Separate->Resolubilize Pellet AcetonePrecipitation ProteinSolution 1. Protein Solution (in tube) AddAcetone 2. Add Cold Acetone (-20°C) ProteinSolution->AddAcetone Incubate 3. Incubate (-20°C, 1-2 hours) AddAcetone->Incubate Centrifuge 4. Centrifuge (13,000 x g, 15 min, 4°C) Incubate->Centrifuge Separate 5. Separate Pellet and Supernatant Centrifuge->Separate DryPellet 6. Air-dry Pellet Separate->DryPellet Pellet Resolubilize 7. Resolubilize Pellet DryPellet->Resolubilize

References

Benchmarking (1-Methylhexyl)ammonium sulphate performance in specific applications

Author: BenchChem Technical Support Team. Date: November 2025

(1-Methylhexyl)ammonium sulphate , a branched-chain alkyl ammonium salt, presents a unique molecular structure that suggests its utility across various scientific and industrial applications. This guide provides a comparative analysis of its performance as a surfactant, an antimicrobial agent, and in protein precipitation, benchmarked against established alternatives. The data presented is a synthesis of available information on structurally similar compounds and general principles of quaternary ammonium compounds, intended to provide a predictive performance profile for researchers, scientists, and drug development professionals.

Surfactant Properties: A Comparative Overview

This compound belongs to the class of cationic surfactants. Its branched heptyl chain is expected to influence its surface activity, differentiating it from linear alkyl sulphates. Key performance indicators for surfactants include the Critical Micelle Concentration (CMC) – the concentration at which surfactant molecules self-assemble into micelles – and the surface tension at the CMC (γCMC). Lower CMC values indicate higher efficiency, while lower γCMC values indicate greater effectiveness in reducing surface tension.

Table 1: Comparative Surfactant Properties

SurfactantChemical StructureCritical Micelle Concentration (CMC) (mol/L)Surface Tension at CMC (γCMC) (mN/m)Key Characteristics
This compound (Predicted) Branched C7 Alkyl Ammonium SulphateEstimated: 10⁻³ - 10⁻²Estimated: 25 - 30Good water solubility, potentially lower foaming than linear counterparts.[1]
Sodium Dodecyl Sulphate (SDS) Linear C12 Alkyl Sulphate8.3 x 10⁻³~38Widely used anionic surfactant, high foaming, well-characterized.
Secondary Alkyl Sulphonate (SAS) Linear Secondary Alkyl Sulphonate2.93 x 10⁻³27.06Anionic surfactant with excellent emulsifying and foaming properties.[2]
Branched-chain Tertiary Fatty Alcohol Sulphate (C12-SBTAS) Branched C12 Alkyl SulphateNot specified27.41Good surface activity, low foaming, and rapid defoaming abilities.[3]
Experimental Protocol: Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC and surface tension of this compound can be determined using a variety of techniques. A common method is surface tensiometry.

Methodology:

  • Preparation of Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations.

  • Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., a Du Noüy ring tensiometer or a Wilhelmy plate tensiometer) at a constant temperature.

  • Data Plotting: Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • CMC Determination: The plot will show a sharp decrease in surface tension followed by a plateau. The concentration at which this break occurs is the Critical Micelle Concentration (CMC). The surface tension value at the plateau is the γCMC.

G cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Stock Solution of This compound B Serial Dilutions A->B Dilute C Surface Tensiometer B->C Introduce sample D Measure Surface Tension of each dilution C->D E Plot Surface Tension vs. log(Concentration) D->E Record data F Identify Breakpoint (CMC) and Plateau (γCMC) E->F

Caption: Experimental workflow for determining CMC and γCMC.

Antimicrobial Performance: Benchmarking against Common Biocides

Quaternary Ammonium Compounds (QACs) are known for their antimicrobial properties, which stem from their ability to disrupt microbial cell membranes. The length and branching of the alkyl chain can significantly influence this activity. While specific studies on the antimicrobial efficacy of this compound are limited, its performance can be predicted based on the general characteristics of C7 QACs.

Table 2: Comparative Antimicrobial Efficacy (Predicted)

Antimicrobial AgentClassTarget Microorganisms (Example)Predicted Minimum Inhibitory Concentration (MIC) (mg/L)Mechanism of Action
This compound Quaternary Ammonium CompoundE. coli (Gram-negative), S. aureus (Gram-positive)Expected to be effective, but specific values are not available.Disruption of cell membrane integrity.
Benzalkonium Chloride (BAC) Quaternary Ammonium CompoundE. coli, S. aureus16 - >1000 for E. coli[4]Disruption of cell membrane integrity.
Sodium Hypochlorite (Bleach) Halogen-releasing agentBroad spectrum (bacteria, viruses, fungi)Varies greatly with conditionsOxidation of cellular components.
Ethanol (70%) AlcoholBroad spectrum (bacteria, viruses, fungi)Not typically measured by MICDenaturation of proteins and disruption of cell membranes.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC.

Methodology:

  • Prepare Inoculum: Culture the target microorganism (e.g., E. coli, S. aureus) in a suitable broth medium to a standardized cell density (e.g., 0.5 McFarland standard).

  • Prepare Serial Dilutions: Create a series of twofold dilutions of this compound in a 96-well microtiter plate containing growth medium.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (no antimicrobial) and a negative control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which no visible growth is observed.

G A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Prepare serial dilutions of This compound in 96-well plate B->C D Incubate plate C->D E Observe for visible growth D->E F Determine lowest concentration with no growth (MIC) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Protein Precipitation: A Potential Alternative to Ammonium Sulphate

Ammonium sulphate precipitation is a widely used method for the purification and fractionation of proteins. The high salt concentration reduces the solubility of proteins, causing them to precipitate. The use of this compound, with its hydrophobic alkyl chain, could potentially offer different selectivity in protein precipitation compared to standard ammonium sulphate. The hydrophobic nature of the 1-methylhexyl group might enhance the precipitation of proteins with exposed hydrophobic regions.

Table 3: Comparison of Protein Precipitants

PrecipitantMechanism of ActionAdvantagesDisadvantages
This compound (Hypothesized) Salting out, potentially enhanced by hydrophobic interactions.May offer different selectivity for proteins with hydrophobic surfaces.Requires empirical optimization; potential for protein denaturation due to surfactant properties.
Ammonium Sulphate Salting out.High solubility, stabilizes proteins, well-established protocols.[5]High concentrations needed, requires a subsequent desalting step.[5]
Polyethylene Glycol (PEG) Excluded volume effect.Can be more gentle than salting out, lower ionic strength.Can interfere with some downstream applications, viscosity can be an issue.
Organic Solvents (e.g., Acetone, Ethanol) Reduction of the dielectric constant of the solvent.Can be very effective for precipitating certain proteins.Often cause protein denaturation, requires low temperatures.
Experimental Protocol: Fractional Protein Precipitation

This protocol outlines a general procedure to evaluate the effectiveness of this compound for the fractional precipitation of a protein mixture.

Methodology:

  • Prepare Protein Solution: Start with a clarified protein solution (e.g., a cell lysate).

  • Incremental Addition of Precipitant: Slowly add a concentrated solution of this compound to the protein solution while stirring gently on ice. Add the precipitant in increments to achieve different saturation levels (e.g., 20%, 40%, 60%, 80%).

  • Equilibration: Allow the solution to equilibrate for a set period (e.g., 30 minutes) at each saturation level to allow for protein precipitation.

  • Centrifugation: After each equilibration step, centrifuge the solution to pellet the precipitated proteins.

  • Analysis of Fractions: Carefully collect the supernatant for the next precipitation step. Analyze the protein content and composition of each pellet (e.g., using SDS-PAGE) to determine the optimal precipitation range for the target protein.

G A Clarified Protein Solution B Add this compound to 20% saturation A->B C Centrifuge B->C D Collect Pellet 1 C->D E Supernatant C->E K Analyze pellets by SDS-PAGE D->K F Add precipitant to 40% saturation E->F G Centrifuge F->G H Collect Pellet 2 G->H I Supernatant G->I H->K J Continue to higher saturations... I->J

Caption: Workflow for fractional protein precipitation.

Conclusion

This compound shows promise as a versatile compound with potential applications in detergency, antimicrobial formulations, and bioseparations. Its branched alkyl structure is likely to confer distinct performance characteristics compared to its linear-chain counterparts and other commonly used reagents. The provided comparative data, based on structurally related compounds, and the detailed experimental protocols offer a foundation for researchers to empirically evaluate and benchmark the performance of this compound in their specific applications. Further experimental investigation is warranted to fully elucidate its performance profile and unlock its potential in various scientific and industrial fields.

References

A comparative study of the antimicrobial properties of different alkylammonium salts

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Antimicrobial Properties of Alkylammonium Salts

Introduction

Alkylammonium salts, particularly quaternary ammonium compounds (QACs), are a class of cationic surfactants widely utilized for their broad-spectrum antimicrobial properties.[1][2] Their applications span various sectors, including healthcare, agriculture, and industry, where they are integral components of disinfectants, antiseptics, and antimicrobial materials.[3][4] The structure of these compounds, characterized by a positively charged nitrogen atom linked to one or more alkyl chains, is a key determinant of their biocidal efficacy.[3][5] This guide provides a comparative analysis of the antimicrobial properties of different alkylammonium salts, with a focus on the influence of their chemical structure, particularly the alkyl chain length, on their activity against a range of microorganisms.

Data Presentation: Antimicrobial Activity of Alkylammonium Salts

The antimicrobial efficacy of alkylammonium salts is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[6] The following table summarizes the MIC values of various alkylammonium salts against common bacterial and fungal strains, highlighting the impact of alkyl chain length and the type of cation on their antimicrobial activity.

Alkylammonium Salt TypeAlkyl Chain LengthTest OrganismMIC (µg/mL)Reference
Alkyl-triphenylphosphoniumC10Staphylococcus aureus CECT 976≤ 64[3]
Alkyl-triphenylphosphoniumC12Staphylococcus aureus CECT 976≤ 64[3]
Alkyl-triphenylphosphoniumC14Staphylococcus aureus CECT 976≤ 64[3]
Alkyl-methylimidazoliumC10Staphylococcus aureus CECT 976≤ 64[3]
Alkyl-methylimidazoliumC12Staphylococcus aureus CECT 976≤ 64[3]
Alkyl-methylimidazoliumC14Staphylococcus aureus CECT 976≤ 64[3]
Camphene-based QASC12Staphylococcus aureus0.24 - 0.98[7]
Camphene-based QASC12Bacillus subtilis0.24 - 0.98[7]
Camphene-based QASC12Escherichia coli0.24 - 0.98[7]
Camphene-based QASC12Klebsiella pneumoniae0.24 - 0.98[7]
Camphene-based QASC12Candida albicans0.24 - 0.98[7]
Camphene-based QASC12Aspergillus niger0.24 - 0.98[7]
Alkyldimethylbenzylammonium chlorideC12Yeasts and FungiOptimal Activity[8]
Alkyldimethylbenzylammonium chlorideC14Gram-positive bacteriaOptimal Activity[8]
Alkyldimethylbenzylammonium chlorideC16Gram-negative bacteriaOptimal Activity[8]
Linear Polyisocyanide QASOctyl (C8)Escherichia coli27[9]
Linear Polyisocyanide QASOctyl (C8)Staphylococcus aureus32[9]

Note: The antimicrobial activity of alkylammonium salts is influenced by the specific test conditions, including the microbial strain, inoculum size, and culture medium used.

Experimental Protocols

The determination of MIC and MBC values is crucial for evaluating the antimicrobial potency of alkylammonium salts. The following are detailed methodologies for these key experiments.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method.[10]

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[11] This is typically achieved by adjusting the turbidity of a bacterial or fungal suspension to match a 0.5 McFarland standard.[11]

  • Serial Dilution of Alkylammonium Salts: The alkylammonium salt is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A growth control well (containing only the medium and inoculum) and a sterility control well (containing only the medium) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions for the test microorganism (e.g., 35 ± 1 °C for 18-24 hours for most bacteria).[11]

  • Interpretation: The MIC is recorded as the lowest concentration of the alkylammonium salt at which there is no visible growth of the microorganism.[11]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined as a subsequent step to the MIC assay.[6]

  • Subculturing: A small aliquot (e.g., 10 µL) is taken from each well of the MIC plate that shows no visible growth.

  • Plating: The aliquot is plated onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.

  • Interpretation: The MBC is the lowest concentration of the alkylammonium salt that results in a ≥99.9% reduction in the number of CFUs from the initial inoculum.[6]

Mechanism of Action

The primary antimicrobial mechanism of alkylammonium salts involves the disruption of the microbial cell membrane.[4][12] This process is initiated by the electrostatic interaction between the positively charged head of the alkylammonium salt and the negatively charged components of the bacterial cell envelope.[12][13]

cluster_membrane Bacterial Cell Membrane cluster_qac Alkylammonium Salt cluster_interaction Mechanism of Action PL_head Phospholipid Head (Negative Charge) PL_tail Phospholipid Tail (Hydrophobic) Adsorption 1. Electrostatic Adsorption Penetration 2. Hydrophobic Interaction and Membrane Penetration QAC_head Cationic Head (Positive Charge) QAC_tail Hydrophobic Alkyl Chain QAC_head->Adsorption Electrostatic Attraction QAC_tail->Penetration Hydrophobic Interaction Adsorption->Penetration Disruption 3. Membrane Disruption Penetration->Disruption Leakage 4. Leakage of Intracellular Components Disruption->Leakage Death 5. Cell Death Leakage->Death

Caption: General mechanism of antimicrobial action of alkylammonium salts.

The hydrophobic alkyl chain of the salt then penetrates the hydrophobic core of the cell membrane.[14] This insertion disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components such as ions and metabolites, and ultimately, cell death.[14][15]

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the typical workflow for determining the MIC and MBC of alkylammonium salts.

start Start: Prepare Standardized Microbial Inoculum prepare_qac Prepare Serial Dilutions of Alkylammonium Salt start->prepare_qac inoculate Inoculate Microtiter Plate start->inoculate prepare_qac->inoculate incubate_mic Incubate Plate (18-24h, 35°C) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from wells with no growth onto agar plates read_mic->subculture incubate_mbc Incubate Agar Plates subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc end End read_mbc->end

Caption: Workflow for MIC and MBC determination.

Conclusion

The antimicrobial properties of alkylammonium salts are profoundly influenced by their chemical structure, particularly the length of the alkyl chain. Optimal activity is generally observed for compounds with chain lengths between 10 and 16 carbon atoms.[1][3][16] The primary mechanism of action involves the disruption of the microbial cell membrane, leading to cell lysis and death. The standardized methods for determining MIC and MBC provide a reliable framework for comparing the efficacy of different alkylammonium salts and for the development of new and more effective antimicrobial agents. This guide provides researchers and drug development professionals with a concise overview of the comparative antimicrobial properties of these important compounds, supported by experimental data and methodologies.

References

Validating a New Experimental Protocol: A Comparative Guide to (1-Methylhexyl)ammonium Sulphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (1-Methylhexyl)ammonium sulphate with alternative compounds for two key laboratory applications: antimicrobial efficacy testing and protein precipitation. Due to the limited availability of direct comparative studies involving this compound, this guide leverages established structure-activity relationships and general principles to provide a robust theoretical and practical comparison.

Section 1: Antimicrobial Efficacy

This compound is a cationic surfactant with a C7 alkyl chain, a class of compounds known for their antimicrobial properties.[1] These molecules interact with and disrupt microbial cell membranes, leading to cell lysis and death. The length of the alkyl chain is a critical determinant of a cationic surfactant's antimicrobial effectiveness.[2][3][4]

Comparative Analysis of Cationic Surfactants

The antimicrobial activity of single-chain quaternary ammonium compounds generally increases with the length of the alkyl chain up to an optimal point, typically between C12 and C16.[2][3][4] Chains shorter than this optimum, such as the C7 chain of this compound, are generally less effective at disrupting the bacterial membrane.

FeatureThis compound (C7)Benzalkonium Chloride (C12, C14, C16 mixture)Cetrimonium Bromide (CTAB) (C16)
Alkyl Chain Length C7C12, C14, C16C16
Predicted Antimicrobial Efficacy ModerateHighHigh
Mechanism of Action Disrupts microbial cell membranesDisrupts microbial cell membranesDisrupts microbial cell membranes
Optimal Activity Range Sub-optimal chain lengthWithin optimal range for many bacteriaWithin optimal range for many bacteria
Supporting Data Inferred from structure-activity relationshipsExtensive literature validationExtensive literature validation
Experimental Protocol: Validating Antimicrobial Efficacy using Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a method to determine and compare the MIC of this compound and a standard alternative, Benzalkonium Chloride.

Materials:

  • This compound

  • Benzalkonium Chloride (BKC)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and BKC in sterile deionized water.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of each compound in MHB to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Workflow for Antimicrobial Efficacy Validation

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock Prepare Stock Solutions This compound & BKC serial_dilution Perform Serial Dilutions in 96-well plate stock->serial_dilution inoculum Prepare Bacterial Inoculum add_inoculum Add Bacterial Inoculum to wells inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate at 37°C add_inoculum->incubation determine_mic Determine MIC incubation->determine_mic compare Compare MIC values determine_mic->compare G cluster_mhas This compound cluster_as Ammonium Sulphate (Control) start Start: Crude Protein Extract quantify_initial Quantify Total Protein start->quantify_initial split Split into Two Aliquots quantify_initial->split add_mhas Add this compound split->add_mhas add_as Add Ammonium Sulphate split->add_as incubate_mhas Incubate at 4°C add_mhas->incubate_mhas centrifuge_mhas Centrifuge incubate_mhas->centrifuge_mhas analyze_mhas Analyze Pellet & Supernatant centrifuge_mhas->analyze_mhas compare Compare Yield and Purity analyze_mhas->compare incubate_as Incubate at 4°C add_as->incubate_as centrifuge_as Centrifuge incubate_as->centrifuge_as analyze_as Analyze Pellet & Supernatant centrifuge_as->analyze_as analyze_as->compare end End: Validated Protocol compare->end

References

Safety Operating Guide

Safe Disposal of (1-Methylhexyl)ammonium Sulphate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of (1-Methylhexyl)ammonium sulphate, a compound that requires careful handling due to its potential hazards.

This compound is a salt comprised of the organic amine (1-Methylhexyl)amine (also known as 2-aminoheptane) and the inorganic sulfate anion. Disposal procedures must therefore address the hazardous properties of both components. The amine component is recognized as a flammable, corrosive substance that is harmful upon ingestion or skin contact[1][2]. The sulphate component can be harmful to aquatic life[3][4].

Immediate Safety and Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent harm to personnel and the environment.

Personal Protective Equipment (PPE): Before handling a spill, ensure all personnel are equipped with the following:

  • Chemical-resistant gloves

  • Protective clothing

  • Eye and face protection[1]

  • Respiratory protection if vapors or aerosols are generated

Spill Containment and Cleanup:

  • Remove Ignition Sources: Immediately eliminate all potential sources of ignition from the area[1].

  • Ventilate the Area: Ensure adequate ventilation to disperse any flammable or harmful vapors.

  • Contain the Spill: For liquid spills, contain the material using an inert absorbent material such as vermiculite, dry sand, or earth[1][5]. Do not use combustible materials like sawdust. For solid spills, sweep up the material, avoiding dust generation[6][7].

  • Collect Residue: Carefully collect the absorbed material or swept solids and place it into a suitable, labeled, and closed container for disposal[1][8].

  • Decontaminate the Area: Wash the spill area thoroughly with water. Prevent runoff from entering drains or waterways[6].

Proper Disposal Procedures

Waste containing this compound is classified as hazardous waste and must be disposed of in accordance with local, regional, and national regulations[1].

Key Disposal Steps:

  • Containerization: Ensure the waste is stored in its original container or a compatible, well-labeled, and tightly sealed container to prevent leaks and spills[2].

  • Waste Segregation: Do not mix this compound waste with other waste streams[3].

  • Approved Waste Disposal Facility: Dispose of the contents and container at an approved hazardous or special waste collection point[1][3][5]. Do not dispose of it in standard laboratory trash or pour it down the drain[1][9].

  • Contaminated Materials: Any materials used for cleanup, such as absorbent pads, as well as contaminated personal protective equipment, must also be disposed of as hazardous waste[5].

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the handling and disposal of components related to this compound.

PropertyValueChemical ComponentReference
Oral LD50 (rat)2840 mg/kgAmmonium Sulfate[10]
Water Solubility9 g/L at 20°C1-Methylhexylamine
Flash Point130°F1-Methylhexylamine
Density0.766 g/mL at 25°C1-Methylhexylamine

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_spill Spill or Release Occurs cluster_ppe Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Final Disposal Spill Spill Detected PPE Don Appropriate PPE Spill->PPE Ignition Remove Ignition Sources PPE->Ignition Ventilate Ensure Ventilation Ignition->Ventilate Contain Contain Spill with Inert Material Ventilate->Contain Collect Collect Waste in Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Store Store Securely for Disposal Decontaminate->Store Dispose Dispose at Approved Facility Store->Dispose

Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling (1-Methylhexyl)ammonium Sulphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Personal Protective Equipment (PPE)

Given the chemical nature of (1-Methylhexyl)ammonium sulphate, which combines an alkyl amine with sulfuric acid, it should be handled with care. The primary hazards are expected to be skin and eye irritation or corrosion, potential respiratory irritation from dust or aerosols, and aquatic toxicity.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and dust particles that can cause serious eye irritation or damage.
Skin Protection Nitrile rubber gloves (minimum 5-mil thickness). Change gloves immediately if contaminated. A lab coat or chemical-resistant apron should also be worn.Prevents skin contact, which may cause irritation, dermatitis, or burns. Nitrile gloves offer good short-term splash protection against many chemicals.
Respiratory Protection NIOSH-approved particulate respirator (e.g., N95) or a respirator with organic vapor/particulate cartridges.Required when handling the solid form to prevent inhalation of dust, or when there is a risk of generating aerosols.

Note: Always consult your institution's Chemical Hygiene Plan and perform a risk assessment before handling any new chemical.

Operational Plan: Safe Handling and Storage

A systematic approach is essential to minimize exposure and ensure safety during the handling and storage of this compound.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Work in a well-ventilated area (e.g., chemical fume hood). don_ppe Don appropriate PPE: - Safety goggles/face shield - Nitrile gloves - Lab coat weigh Carefully weigh the solid compound, avoiding dust generation. prep_area->weigh gather_materials Gather all necessary equipment and reagents. dissolve If making a solution, slowly add the solid to the solvent with stirring. weigh->dissolve decontaminate Decontaminate work surfaces with an appropriate solvent. dissolve->decontaminate doff_ppe Remove PPE in the correct order to avoid self-contamination. wash Wash hands thoroughly with soap and water. cluster_generation Waste Generation spill Accidental Spill collect Collect in a labeled, sealed hazardous waste container. spill->collect excess Excess Reagent excess->collect contaminated Contaminated Materials (e.g., gloves, paper towels) contaminated->collect contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. collect->contact_ehs incineration Disposal via licensed facility (e.g., incineration). contact_ehs->incineration

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